Palladium (II) acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
14588-08-0; 14724-41-5; 3375-31-3 |
|---|---|
分子式 |
C4H6O4Pd |
分子量 |
224.51 |
IUPAC 名称 |
acetic acid;palladium |
InChI |
InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI 键 |
YJVFFLUZDVXJQI-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.[Pd] |
溶解度 |
not available |
产品来源 |
United States |
Foundational & Exploratory
Palladium (II) Acetate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297), a cornerstone of modern organometallic chemistry and catalysis, serves as a critical precursor and catalyst in a vast array of organic transformations. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis and characterization of palladium (II) acetate, offering detailed experimental protocols and structured data to aid researchers in its preparation and quality assessment.
Synthesis of this compound
The most prevalent form of this compound is a trimer, [Pd(OAc)₂]₃, which typically appears as a reddish-brown crystalline solid. Several methods for its synthesis have been reported, with the most common routes involving the oxidation of palladium metal in the presence of acetic acid. Care must be taken to avoid the formation of impurities, such as the mixed nitrito-acetate complex, Pd₃(OAc)₅NO₂, and an insoluble polymeric form, [Pd(OAc)₂]n, as these can affect its solubility and catalytic activity.[1][2]
Experimental Protocols
This section details two common methods for the synthesis of this compound.
Method 1: Synthesis from Palladium Sponge
This widely used procedure involves the direct oxidation of palladium sponge with nitric acid in acetic acid.[1]
dot
Caption: Workflow for this compound Synthesis from Palladium Sponge.
-
Materials:
-
Palladium sponge
-
Glacial acetic acid
-
Concentrated nitric acid
-
-
Procedure:
-
To a flask equipped with a reflux condenser, add palladium sponge and glacial acetic acid.
-
Slowly add concentrated nitric acid to the mixture. The reaction is exothermic and will generate brown fumes of nitrogen dioxide. To minimize the formation of the Pd₃(OAc)₅NO₂ impurity, it is recommended to carry out the reaction under a slow stream of nitrogen or with an excess of palladium sponge.[1]
-
Heat the mixture to reflux until the evolution of brown fumes ceases and the palladium has completely dissolved.
-
Cool the resulting solution to room temperature, and then chill in an ice bath to induce crystallization.
-
Collect the reddish-brown crystals by filtration.
-
Wash the crystals with acetic acid and then with a non-polar solvent like hexane (B92381) to remove residual acids.
-
Dry the product under vacuum to yield trimeric this compound.
-
Method 2: Synthesis via Ligand Exchange
This method avoids the use of nitric acid, thereby preventing nitrate-containing impurities. It involves the reaction of another palladium (II) carboxylate with acetic acid.[1]
dot
Caption: Ligand Exchange Synthesis of this compound.
-
Materials:
-
A purified palladium (II) carboxylate (e.g., palladium (II) propionate)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the starting palladium (II) carboxylate in glacial acetic acid.
-
Heat the solution to facilitate the ligand exchange reaction.
-
Remove the volatile carboxylic acid (e.g., propionic acid) and excess acetic acid under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent to yield pure this compound.
-
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of trimeric this compound and its common nitro-impurity is provided in the table below.
| Property | Trimeric this compound ([Pd(OAc)₂]₃) | Pd₃(OAc)₅NO₂ |
| Appearance | Reddish-brown crystalline solid[1] | Purple solid[3] |
| Molar Mass | 673.53 g/mol (trimer) | - |
| Melting Point | 205 °C (decomposes)[1] | 222-228 °C (decomposes)[2] |
| Solubility in Toluene | 13.2 mg/mL[2] | 13.9 mg/mL[2] |
| Solubility in Acetone | 19.2 mg/mL[2] | 25.0 mg/mL[2] |
| Solubility in THF | 20.0 mg/mL[2] | 71.4 mg/mL[2] |
| Solubility in DMF | 41.7 mg/mL[2] | 100 mg/mL[2] |
Spectroscopic Characterization
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the presence of acetate ligands and for detecting impurities.
dot
Caption: Workflow for IR Spectroscopic Characterization.
-
Experimental Protocol:
-
Prepare a sample of this compound as a KBr pellet or a Nujol mull.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1605 | Asymmetric C=O stretching of bridging acetate | [4] |
| ~1408 | Symmetric C=O stretching of bridging acetate | [4] |
| ~1332 | CH₃ bending | [4] |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for assessing the purity of this compound, particularly for detecting the presence of the Pd₃(OAc)₅NO₂ impurity.
-
Experimental Protocol:
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃). It is crucial to use anhydrous solvents as water can cause hydrolysis.[3]
-
Record the ¹H NMR spectrum.
-
Integrate the signals corresponding to the acetate protons.
-
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| [Pd(OAc)₂]₃ | CDCl₃ (anhydrous) | ~2.08 | CH₃ of acetate | [3] |
| Pd₃(OAc)₅NO₂ | CDCl₃ | Multiple signals | CH₃ of non-equivalent acetates | [3] |
The presence of multiple signals in the acetate region can indicate the presence of the nitro-impurity or hydrolysis products.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, confirming the trimeric nature of this compound.
dot
Caption: Logical Flow of X-ray Crystallographic Analysis.
The trimeric structure consists of a nearly equilateral triangle of palladium atoms.[5][6] Each pair of palladium atoms is bridged by two acetate groups.[5][6] The coordination geometry around each palladium atom is approximately square planar.[1]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| a (Å) | 16.799 | [7] |
| b (Å) | 29.482 | [7] |
| c (Å) | 8.287 | [7] |
| β (°) | 92.27 | [7] |
| Pd-Pd distance (Å) | ~3.15 | [7] |
Applications in Drug Development and Organic Synthesis
This compound is a versatile catalyst precursor for a multitude of organic reactions that are fundamental to drug discovery and development. Its primary application lies in cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Heck Reaction: The arylation of alkenes.
-
Suzuki Coupling: The coupling of aryl or vinyl halides with organoboranes.
-
Stille Coupling: The coupling of organohalides with organostannanes.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
-
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds.
The purity of this compound is paramount for achieving reproducible and high-yielding catalytic transformations. The presence of impurities can significantly impact the catalyst's activity and selectivity. Therefore, the rigorous synthesis and characterization methods outlined in this guide are essential for any researcher utilizing this critical reagent.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The crystal structure of trimeric palladium(II) acetate | Semantic Scholar [semanticscholar.org]
- 6. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Palladium (II) Acetate: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297), a cornerstone of modern organometallic chemistry, serves as a versatile and indispensable catalyst and precursor in a myriad of synthetic transformations. Its unique reactivity profile has established it as a critical tool in academic research and the pharmaceutical industry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core physical and chemical properties of Palladium (II) acetate, alongside detailed experimental protocols for its synthesis, characterization, and application in key organic reactions.
Core Physical and Chemical Properties
This compound is a brownish-yellow to reddish-brown crystalline solid.[1][2] While often represented by the simple formula Pd(OAc)₂, it predominantly exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in non-coordinating organic solvents.[1][3] This trimeric structure features an equilateral triangle of palladium atoms bridged by acetate ligands.[3] A polymeric form is also known to exist.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₆O₄Pd | [4] |
| Molar Mass | 224.51 g/mol | [1] |
| Appearance | Brownish-yellow to reddish-brown crystalline powder | [1][2] |
| Density | 2.19 g/cm³ | [1] |
| Melting Point | 205 °C (decomposes) | [1] |
| Solubility | ||
| Water | Insoluble/Low | [1][2] |
| Organic Solvents | Soluble in chloroform, methylene (B1212753) chloride, acetone, acetonitrile, diethyl ether, benzene (B151609) (as trimer), and glacial acetic acid (as monomer). | [2] |
| Insoluble in alcohols and petroleum ether. | [2] | |
| Crystal Structure | Monoclinic (trimeric form) | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | References |
| ¹H NMR (in acetonitrile-d₃) | A chemical shift around 1.97 ppm is assigned to the methyl group of the acetate in the trimeric form. The presence of water can lead to multiple signals. | [5][6] |
| IR Spectroscopy (Mull) | Major vibrational peaks are observed around 1605 cm⁻¹ (asymmetric COO stretching) and 1432 cm⁻¹ (symmetric COO stretching). | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and application of this compound in common catalytic reactions.
Synthesis of Trimeric this compound
This protocol is adapted from the method developed by Wilkinson and coworkers.[2]
Materials:
-
Palladium sponge
-
Glacial acetic acid
-
Concentrated nitric acid
-
Nitrogen gas source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add palladium sponge.
-
Carefully add a mixture of glacial acetic acid and a minimal amount of concentrated nitric acid. Caution: Nitric acid is a strong oxidizing agent.
-
Heat the mixture to reflux. To prevent the formation of the mixed nitrito-acetate impurity (Pd₃(OAc)₅NO₂), maintain a continuous flow of nitrogen gas through the apparatus to remove nitrogen oxides as they form. Alternatively, use an excess of palladium sponge.[1][7]
-
Continue refluxing until all the palladium sponge has reacted, and the solution turns a deep reddish-brown.
-
Allow the solution to cool to room temperature.
-
The product can be crystallized by concentrating the solution and cooling.
Purification:
-
To remove potential palladium nitrate (B79036) impurities, the crude this compound can be recrystallized from glacial acetic acid in the presence of a small amount of palladium sponge.[2]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a thoroughly dried deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆). The presence of water can lead to hydrolysis and the appearance of multiple signals in the ¹H NMR spectrum.[5]
-
Acquisition: Record the ¹H NMR spectrum. For the pure trimeric form in a dry, non-coordinating solvent, a single peak for the acetate protons is expected.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a mull of the this compound sample with Nujol or Fluorolube.
-
Acquisition: Record the IR spectrum. Characteristic peaks for the bridging acetate ligands should be observed.
Thermogravimetric Analysis (TGA):
-
Instrument: A standard TGA instrument.
-
Sample: Place a small, accurately weighed amount of this compound in an alumina (B75360) crucible.
-
Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).
-
Analysis: The TGA curve will show the decomposition of this compound to palladium metal (in an inert atmosphere) or palladium oxide (in air). The decomposition typically occurs between 200 and 300 °C.[8]
Application in Catalysis: The Heck Reaction
The following is a representative protocol for a Heck cross-coupling reaction.[9]
Materials:
-
This compound
-
Tri(o-tolyl)phosphine
-
1 M HCl (aq)
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL) in a reaction vessel, successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and this compound (0.020 g, 0.087 mmol) at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the reaction mixture to below 15 °C and add 1 M HCl (aq) (100 mL).
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from toluene to obtain the product, trans-4-hydroxystilbene.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of trimeric this compound.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. palladium(II) acetate | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Dual Nature of a Catalyst: A Technical Guide to the Structure of Palladium(II) Acetate in Solid State and Solution
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) acetate (B1210297), a cornerstone of modern synthetic chemistry, serves as a critical catalyst and precursor in a vast array of organic reactions, including cross-coupling reactions, C-H activation, and oxidation catalysis. Its efficacy is intrinsically linked to its structure, which exhibits remarkable variability between the solid state and solution. A thorough understanding of these structural nuances is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel catalytic systems. This technical guide provides an in-depth exploration of the solid-state and solution structures of palladium(II) acetate, supported by quantitative data and detailed experimental protocols for its characterization.
The Solid-State Architecture: A Tale of Two Forms
In the solid state, palladium(II) acetate predominantly exists in two distinct forms: a trimeric structure and a polymeric chain. The more common and well-characterized form is the reddish-brown trimer, [Pd(OAc)₂]₃.[1][2] A less common, pale pink polymeric form, [Pd(OAc)₂]n, has also been identified.[1][3]
The Trimeric Structure: A Triumvirate of Palladium Atoms
The seminal work on the solid-state structure of palladium(II) acetate revealed a trimeric arrangement, [Pd₃(OAc)₆].[1][4] Single-crystal X-ray diffraction studies have shown that the three palladium atoms form a nearly equilateral triangle.[1][4][5] Each pair of palladium atoms is bridged by two acetate ligands, resulting in a D₃h symmetry.[4][6] In this arrangement, each palladium atom is in a square-planar coordination environment.[1][5]
Table 1: Crystallographic and Bond Data for Trimeric Palladium(II) Acetate
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/n |
| Pd-Pd Bond Distance | ~3.15 Å |
| Pd-O Bond Distance | ~2.0 Å |
| O-C-O Angle | ~120° |
Note: The exact bond lengths and angles can vary slightly depending on the specific crystal structure determination.
The Polymeric Structure: A Chain of Palladium Units
A polymeric form of palladium(II) acetate, appearing as a pale pink powder, has also been characterized.[1][3] X-ray powder diffraction data indicates that this form consists of infinite chains of palladium acetate units.[7][8] In this structure, two palladium atoms are bridged by two acetate groups in a cis configuration.[7][8] The shortest Pd-Pd distance in this polymeric chain is approximately 2.9192 Å.[7][8]
The Dynamic World of Solution: Equilibrium and Speciation
The structure of palladium(II) acetate in solution is far more complex and dynamic than in the solid state. The trimeric structure can persist, particularly in non-coordinating solvents like benzene (B151609) and chloroform (B151607).[9][10] However, an equilibrium often exists between the trimer, monomeric [Pd(OAc)₂], and potentially dimeric species.[9][10] This equilibrium is highly dependent on several factors:
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role. In coordinating solvents such as pyridine, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the trimer tends to dissociate into monomeric species.[10][11]
-
Concentration: Dilution generally favors the dissociation of the trimer into smaller species.[9]
-
Temperature: Increasing the temperature can also shift the equilibrium towards the monomeric form.
-
Presence of Water: Trace amounts of water can lead to the hydrolysis of palladium(II) acetate, forming species such as the hydroxo-bridged trimer, [Pd₃(OAc)₅(OH)].[9][12] This hydrolysis can significantly impact catalytic activity.[9]
Table 2: Dissociation of Trimeric Palladium(II) Acetate into Monomers in Various Solvents
| Solvent | Dipole Moment (D) | % Monomers |
| Benzene | 0.00 | 0[9] |
| Toluene | 0.36 | 21[9] |
| DMF | 3.86 | 42[9] |
| NMP | 4.09 | 100[9] |
Data from Hii et al., as cited in a review by DuPont.[9]
Caption: Equilibrium of Palladium(II) Acetate Species in Solution.
Experimental Protocols for Structural Characterization
A variety of analytical techniques are employed to elucidate the structure of palladium(II) acetate in both the solid state and in solution. Below are detailed methodologies for key experiments.
Single-Crystal X-ray Diffraction (Solid State)
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of palladium(II) acetate.
Methodology:
-
Crystal Growth:
-
Dissolve high-purity trimeric palladium(II) acetate in a suitable solvent (e.g., a mixture of chloroform and hexane, or glacial acetic acid).
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by placing the solution in a loosely capped vial within a larger, sealed container containing a more volatile solvent.
-
Carefully select a well-formed, single crystal of appropriate size for analysis.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.
-
A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build an initial atomic model of the structure from the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
¹H NMR Spectroscopy (Solution)
Objective: To probe the chemical environment of the acetate protons and identify the different palladium acetate species in solution.
Methodology:
-
Sample Preparation:
-
Use rigorously dried deuterated solvents (e.g., CDCl₃, C₆D₆) to avoid complications from water, which can cause multiple signals due to hydrolysis.[10][13]
-
Prepare a solution of palladium(II) acetate of known concentration in the chosen deuterated solvent in a standard 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a calibrated 90° pulse.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the acetate protons of the different species present.
-
The chemical shifts and the number of signals will provide information about the structure and symmetry of the palladium acetate species in solution. A single peak for the acetate protons is indicative of the symmetric trimer, while multiple peaks may suggest the presence of other species or impurities.[10][13]
-
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy (Solution and Solid State)
Objective: To determine the local atomic environment around the palladium atoms, including coordination numbers and bond distances.
Methodology:
-
Sample Preparation:
-
Solid Samples: Grind the palladium(II) acetate powder to a fine, uniform consistency and press it into a pellet of appropriate thickness.
-
Solution Samples: Prepare a solution of known concentration in a suitable solvent and place it in a liquid sample cell with X-ray transparent windows.
-
-
Data Collection:
-
Conduct the experiment at a synchrotron radiation source to obtain a high-flux, tunable X-ray beam.
-
Measure the X-ray absorption spectrum at the Pd K-edge (24.35 keV).
-
The data can be collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
-
Data Analysis:
-
Isolate the EXAFS oscillations from the raw absorption spectrum.
-
Fourier transform the EXAFS data to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the palladium atom.
-
Fit the EXAFS data using theoretical standards to extract quantitative information such as Pd-O and Pd-Pd bond distances, coordination numbers, and the Debye-Waller factor (a measure of atomic disorder).
-
Isothermal Titration Calorimetry (ITC) (Solution)
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the dissociation of the palladium(II) acetate trimer and its interaction with ligands.
Methodology:
-
Instrument and Sample Preparation:
-
Use a highly sensitive isothermal titration calorimeter.
-
Prepare a solution of palladium(II) acetate in the desired solvent and place it in the sample cell.
-
Prepare a solution of a titrant (e.g., a coordinating ligand like a phosphine) in the same solvent and load it into the injection syringe.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Titration Experiment:
-
Maintain the sample cell at a constant temperature.
-
Inject small, precise aliquots of the titrant solution into the sample cell at regular intervals.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of titrant to palladium(II) acetate.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a model that accounts for both trimer dissociation and ligand binding) to determine the equilibrium constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
-
The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equations ΔG = -RTlnK and ΔG = ΔH - TΔS.
-
Conclusion
The structural dichotomy of palladium(II) acetate between its well-defined solid-state forms and its dynamic, environment-dependent nature in solution is a critical aspect for any researcher utilizing this versatile catalyst. The trimeric and polymeric structures in the solid state provide a stable starting point, while the complex equilibria in solution offer a rich landscape of catalytically active species. A comprehensive understanding of these structures, facilitated by the experimental techniques detailed in this guide, is essential for controlling and optimizing catalytic reactions, ultimately leading to more efficient and selective chemical transformations in academic and industrial settings.
References
- 1. Research Portal [laro.lanl.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.polymtl.ca [publications.polymtl.ca]
- 9. rsc.org [rsc.org]
- 10. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Trimeric Structure of Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and structural characteristics of the trimeric form of Palladium (II) acetate (B1210297). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile catalyst in their work.
Core Structure and Bonding
Palladium (II) acetate, in its most common and stable form, exists as a trimeric molecule with the formula [Pd(O₂CCH₃)₂]₃. The structure consists of an equilateral triangle of palladium atoms.[1][2] Each pair of palladium atoms is bridged by two acetate groups, resulting in a D₃ symmetry.[2][3] This arrangement leads to an approximately square planar coordination geometry for each palladium atom. The initial characterization of this trimeric structure was accomplished through single-crystal X-ray diffraction by A. C. Skapski and M. L. Smart in 1970.[1][2]
The bridging acetate ligands adopt a "butterfly" conformation. While the palladium atoms form a nearly equilateral triangle, the Pd-Pd distances, ranging from 3.105 Å to 3.203 Å, are too long for any significant metal-metal bonding.[4]
Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for trimeric this compound, based on the foundational work of Skapski and Smart.
Table 1: Crystal and Unit Cell Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 16.799 Å |
| b | 29.482 Å |
| c | 8.287 Å |
| β | 92.27° |
| Volume | 4101 ų |
| Z | 4 |
Table 2: Selected Interatomic Distances and Angles
| Parameter | Value |
| Bond Lengths | |
| Pd-Pd | ~3.15 Å (average) |
| Angles | |
| O-Pd-O | Varies |
| Pd-O-C | Varies |
Experimental Protocols
Synthesis of Trimeric this compound
The most common laboratory synthesis of trimeric this compound involves the reaction of palladium sponge with glacial acetic acid and a small amount of nitric acid, which acts as an oxidant.[1][5] A critical aspect of this synthesis is the avoidance of common impurities, namely the mixed nitrito-acetate complex, Pd₃(OAc)₅(NO₂), and an insoluble polymeric form of this compound.[1][5]
Materials:
-
Palladium sponge (1 mol equivalent)
-
Glacial acetic acid
-
Concentrated nitric acid
Procedure:
-
A suspension of palladium sponge in glacial acetic acid is heated to reflux.
-
A small amount of concentrated nitric acid is carefully added to the refluxing mixture. The color of the solution will change as the palladium dissolves.
-
To prevent the formation of the nitrito-acetate impurity, a slow stream of nitrogen gas should be bubbled through the reaction mixture to remove nitrogen oxides as they are formed.[5][6]
-
The reaction is typically continued until all the palladium sponge has dissolved.
-
The resulting solution is then cooled to allow the trimeric this compound to crystallize.
-
The crystals are collected by filtration, washed with a small amount of glacial acetic acid, and then a non-polar solvent like hexane (B92381) to remove residual acetic acid.
-
The product is dried under vacuum.
Purification
Recrystallization is the primary method for purifying trimeric this compound. A suitable solvent for recrystallization is glacial acetic acid. The crude product is dissolved in a minimum amount of hot glacial acetic acid, and the solution is allowed to cool slowly to form high-purity crystals.
Characterization
The identity and purity of the synthesized trimeric this compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for Trimeric this compound
| Technique | Solvent/Matrix | Peak Position(s) | Assignment |
| ¹H NMR | CDCl₃ (anhydrous) | ~2.07 ppm (singlet) | Acetate methyl protons |
| ¹³C NMR | Solid-state | ~180 ppm, ~24 ppm | Carbonyl and methyl carbons of acetate |
| FTIR | KBr pellet or Nujol mull | ~1605 cm⁻¹ (ν_as) | Asymmetric C=O stretch of bridging acetate |
| ~1432 cm⁻¹ (ν_s) | Symmetric C=O stretch of bridging acetate | ||
| ~1333 cm⁻¹ | CH₃ bending vibration |
Note: The presence of water in the NMR solvent can lead to the appearance of multiple signals due to hydrolysis products.[6] The FTIR stretching frequencies are characteristic of a bridging carboxylate group.[7][8]
Mandatory Visualizations
Molecular Structure
Caption: Ball-and-stick representation of the trimeric structure of this compound.
Synthetic Workflow
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The crystal structure of trimeric palladium(II) acetate | Semantic Scholar [semanticscholar.org]
- 4. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Palladium (II) Acetate: Properties, Protocols, and Catalytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297) is a cornerstone catalyst in modern organic synthesis, prized for its efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its principal applications, and a visualization of the underlying catalytic cycles crucial for drug development and fine chemical synthesis.
Core Properties and Specifications
Palladium (II) acetate, a palladium salt of acetic acid, is a solid that appears as a yellow-brown to reddish-brown crystalline powder.[1] It is commonly used in its trimeric form, [Pd(OAc)₂]₃, which is soluble in many organic solvents such as benzene, toluene (B28343), chloroform, acetone, and acetonitrile, but has low solubility in water.[2][3]
The compound is a vital precursor for the in-situ generation of the active Pd(0) catalyst required for many cross-coupling reactions.[4][5] It is also a key component in the burgeoning field of C-H bond activation.[6][7]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 3375-31-3 | [4][8][9] |
| Molecular Formula | Pd(CH₃COO)₂ or C₄H₆O₄Pd | [4][10] |
| Molar Mass | 224.51 g/mol | [8][9] |
| Appearance | Yellow-brown to reddish-brown solid | [1][9][10] |
| Melting Point | ~205 °C (decomposes) | [1][8] |
| Solubility | Soluble in many organic solvents; low in water | [2][3][10][11] |
| Structure | Trimeric, [Pd(O₂CCH₃)₂]₃ | [2][3] |
Key Applications and Experimental Protocols
This compound is a versatile catalyst for a multitude of organic transformations, most notably the Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental tools for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][12]
The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13]
Experimental Protocol: Synthesis of trans-4-Hydroxystilbene
This protocol details the reaction between 4-bromophenol (B116583) and styrene.
Reagents:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
Triethylamine (B128534) (10 mL)
-
1 M HCl (aq) (100 mL)
-
Diethyl ether
-
Sodium sulfate
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromophenol in triethylamine at room temperature.
-
Successively add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate to the solution.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and add it to 1 M HCl (aq) at a temperature below 15 °C.
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous phase with an additional portion of diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the residue from toluene to yield pure trans-4-hydroxystilbene.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon single bond.[9][10]
Experimental Protocol: Synthesis of an Unsymmetrical Biaryl [2]
This is a general procedure for the coupling of an aryl bromide with an aryl boronic acid.
Reagents:
-
Aryl bromide (1 equivalent)
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (e.g., 3.6 mg for a small-scale reaction)
-
Triphenylphosphine (e.g., 12.8 mg)
-
1.2 M aqueous sodium carbonate solution (e.g., 5.25 mL)
-
Solvent (e.g., a suitable organic solvent like toluene or dioxane)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask, add the aryl bromide, aryl boronic acid, and the chosen solvent.
-
To this solution, add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.
-
Purge the stirring mixture with nitrogen for 30 seconds.
-
Fit the flask with a condenser and a nitrogen inlet (e.g., a balloon).
-
Stir the mixture for 15 minutes to allow for the dissolution of solids.
-
Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and add water (e.g., 7 mL).
-
Dilute the mixture with ethyl acetate (e.g., 10 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude biaryl product.
-
Purify the crude product by recrystallization or column chromatography.
Catalytic Cycles and Mechanisms
The efficacy of this compound in these reactions stems from its ability to be reduced in situ to a catalytically active Pd(0) species, which then enters the catalytic cycle.[4][5] Understanding these cycles is critical for reaction optimization and the development of novel synthetic methodologies.
Heck Reaction Catalytic Cycle
The cycle begins with the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition with the aryl halide. This is followed by olefin insertion, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst.[5][14]
Suzuki-Miyaura Coupling Catalytic Cycle
Similar to the Heck reaction, the Suzuki-Miyaura coupling is initiated by the oxidative addition of an organohalide to a Pd(0) species. The key differentiating step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[4][10]
C-H Activation Logical Workflow
This compound is also a prominent catalyst in C-H activation, a field that aims to directly functionalize otherwise inert carbon-hydrogen bonds. The general mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the acetate ligand can act as an internal base to facilitate the C-H bond cleavage.[6][15]
References
- 1. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Heck Reaction [organic-chemistry.org]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 15. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
The Lynchpin of Modern Synthesis: A Technical Guide to Palladium(II) Acetate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) acetate (B1210297), a seemingly simple coordination compound, has established itself as one of the most versatile and indispensable catalyst precursors in modern organic chemistry. Its stability in air, solubility in a range of organic solvents, and reliable performance have made it a cornerstone of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides an in-depth exploration of the role of Palladium(II) acetate, detailing its activation into the catalytically active species, its function in key transformations, and practical experimental guidance.
From Precursor to Active Catalyst: The Critical Activation Step
Palladium(II) acetate, or Pd(OAc)₂, is a precatalyst, meaning it is not the active catalytic species itself. The vast majority of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, rely on a Pd(0) complex to enter the catalytic cycle.[4][5] Therefore, the initial step in these reactions is the in situ reduction of the stable Pd(II) precursor to the active Pd(0) species.
This reduction can be accomplished through several pathways, often involving other reagents present in the reaction mixture:
-
Reduction by Phosphine (B1218219) Ligands: Tertiary phosphines, frequently used as supporting ligands to stabilize the palladium center and modulate its reactivity, can also serve as reducing agents.[4] The phosphine is oxidized (e.g., to a phosphine oxide) while the Pd(II) center is reduced to Pd(0).[6] The choice of phosphine is critical, as electron-rich and bulky phosphines can facilitate this reduction and promote the formation of the catalytically active monoligated Pd(0) species.[7][8]
-
Reduction by Amines or Bases: Amine bases, such as triethylamine (B128534), are commonly used in reactions like the Heck reaction and can also facilitate the reduction of Pd(II) to Pd(0).[4]
-
Reduction by Substrates or Solvents: In some cases, the organic substrate or even the solvent can act as the reducing agent, particularly at elevated temperatures.[1]
The general activation process involves the coordination of a reducing agent (often a ligand) to the Pd(II) center, followed by an intramolecular redox process that generates the Pd(0) complex, which is then ready to initiate the catalytic cycle.
Caption: General pathway for the in-situ reduction of Palladium(II) acetate to the active Pd(0) catalyst.
Core Applications in Cross-Coupling Chemistry
Once the active Pd(0) catalyst is formed, it facilitates a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The fundamental mechanism involves a repeating sequence of oxidative addition, migratory insertion or transmetalation, and reductive elimination.
The Mizoroki-Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide (or triflate) with an alkene.[4] Palladium(II) acetate is a preferred precatalyst for this transformation.[9] The reaction typically requires a base, such as triethylamine or potassium carbonate, to regenerate the Pd(0) catalyst in the final step.[4][10]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene (B11656) | 1.0 (Pd(OAc)₂) | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 2 | Iodobenzene | Styrene | 1.0 (Pd(OAc)₂) | K₂CO₃ | H₂O/DMSO | 100 | 98 |
| 3 | 4-Bromophenol | Styrene | 1.0 (Pd(OAc)₂) | Et₃N | Et₃N | 100 | 57 |
| 4 | 3-Iodopyridine (B74083) | Phenylacetylene | 5.0 (Pd(OAc)₂) | NaOAc | DMF | 100 | - |
Data sourced from references[10][11][12][13]. Note: Entry 4 is a Sonogashira-type reaction but included for comparison of conditions.
Synthesis of trans-4-Styrylacetophenone: [10]
-
To a Schlenk tube, add Palladium(II) acetate (1.0 mol%), a suitable N-heterocyclic carbene ligand precursor (2 mol%), 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Seal the tube and heat the mixture at 80 °C for 4 hours, monitoring by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an ethyl acetate/hexane mixture (1:5).
-
Filter the organic layer through a pad of silica (B1680970) gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to yield the final product.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide or triflate.[14] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a favorite in pharmaceutical development.[3][15] Pd(OAc)₂ is a common and effective precatalyst.[16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Chloride | Arylboronic Acid | 1.0 (Pd(OAc)₂) | K₂CO₃ | EtOH/H₂O | 80 | High (unspecified) |
| 2 | Iodobenzene | Phenylboronic Acid | 0.3 (Pd(OAc)₂) | NaOAc | CH₃CN/H₂O | RT | High (unspecified) |
| 3 | Aryl Bromide | Phenylboronic Acid | 2.5 (Pd(OAc)₂) | - | EGME/H₂O | RT | >95 |
| 4 | Aryl Iodide | Arylboronic Acid | - (Pd(OAc)₂) | K₂HPO₄ | EtOH/H₂O | 60 | Moderate to Excellent |
Data sourced from references[3][15][17][18].
General Procedure for Aryl Bromide Coupling: [15]
-
In a reaction vessel, dissolve the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol) in ethanol (B145695) (EtOH).
-
Add an aqueous solution of a suitable base, such as potassium phosphate (B84403) (K₂HPO₄).
-
To this mixture, add Palladium(II) acetate (catalytic amount, e.g., 1-3 mol%). The reaction is often performed open to the air.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired biaryl compound.
The Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] The reaction is unique among the common cross-coupling reactions as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[20] However, copper-free variations have also been developed.[21] Pd(OAc)₂ serves effectively as the palladium precursor.[13][22]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene (B1583190) | 5.0 (Pd(OAc)₂) | None | NaOAc, n-Bu₄NCl | DMF | 100 | - |
| 2 | Iodobenzene | Phenylacetylene | 0.5 (Pd(OAc)₂) | - | - | Ionic Liquid | 55 | Good |
| 3 | Aryl Iodide | Terminal Alkyne | 0.5 (PdCl₂(PPh₃)₂) | CuI | Et₃N | Ionic Liquid | 55 | 72-99 |
Data sourced from references[13][22]. Note: Entry 3 uses a different Pd(II) precursor but illustrates typical conditions.
Synthesis of 3-(Phenylethynyl)pyridine: [13]
-
To a dry reaction vessel under an Argon atmosphere, add 3-iodopyridine (2.50 mmol), 1-phenyl-2-(trimethylsilyl)acetylene (5.00 mmol), Palladium(II) acetate (0.125 mmol, 5 mol%), tetra-n-butylammonium chloride (n-Bu₄NCl, 2.50 mmol), tri(o-tolyl)phosphine (0.25 mmol), and sodium acetate (NaOAc, 10.0 mmol).
-
Add dry N,N-Dimethylformamide (DMF, 50 mL).
-
Heat the reaction mixture in a microwave reactor for 15 minutes at 100 °C.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the disubstituted acetylene.
Conclusion
Palladium(II) acetate's status as a premier catalyst precursor is well-earned. Its operational simplicity, stability, and effectiveness in generating the active Pd(0) species in situ have made it a workhorse in academic and industrial laboratories. A thorough understanding of its activation pathways and its role within the catalytic cycles of key reactions like the Heck, Suzuki-Miyaura, and Sonogashira couplings is essential for any researcher aiming to leverage the power of palladium catalysis for the efficient and elegant construction of complex molecules. The provided protocols and data serve as a starting point for the development and optimization of robust synthetic methodologies.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unife.it [unife.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.org [mdpi.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Purity of Palladium (II) Acetate for Researchers and Drug Development Professionals
Introduction: Palladium (II) acetate (B1210297), a seemingly simple chemical compound, is a cornerstone catalyst in modern organic synthesis, particularly within the pharmaceutical industry. Its efficacy in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, has made it an indispensable tool for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). However, the success and reproducibility of these sensitive catalytic transformations are intrinsically linked to the purity and quality of the palladium (II) acetate used. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity specifications, and the analytical methodologies employed to ensure its quality for research and drug development applications.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale academic research to large-scale industrial manufacturing. The product is typically offered in various grades, with purity being the primary distinguishing factor. Below is a summary of commercially available this compound from prominent suppliers.
| Supplier | Product Name/Grade | Purity Specification | Form | Key Notes |
| Sigma-Aldrich | Palladium(II) acetate, 98%, reagent grade | 98% | Powder | Suitable for general synthetic applications. |
| Palladium(II) acetate, 99.98% trace metals basis | 99.98% (based on trace metal content) | Powder | High purity grade with low levels of metallic impurities, ideal for sensitive catalytic reactions. | |
| Thermo Fisher Scientific | Palladium(II) acetate, 99.9% (trace metal basis) | 99.9% (trace metal basis) | Powder | Total trace metal impurities are less than 1000 ppm. The palladium content is assayed to be between 46.9% and 48.5%.[1] |
| American Elements | Palladium(II) Acetate | Up to 99.999% (5N) | Crystalline | Offers ultra-high purity grades for demanding applications. Also available as a solution.[2] |
| Strem Chemicals | Palladium(II) acetate, min. 98% (99.9+%-Pd) | min. 98% overall purity, with 99.9+% purity with respect to palladium content. | Golden-brown crystals | Specifies high palladium content.[3] |
| Tokyo Chemical Industry (TCI) | Palladium(II) Acetate | >98.0% (by Titration) | Light yellow to brown powder/crystal | Provides a minimum purity as determined by chelatometric titration.[4] |
It is crucial for researchers to understand that purity specifications can be defined in different ways. "Trace metals basis" indicates the purity with respect to other metal contaminants, while overall purity assays (e.g., by titration) provide a measure of the this compound content itself. The presence of non-metallic impurities and different palladium species can also affect catalytic performance.
Common Impurities and Their Impact
Commercially available this compound is primarily a trimer, [Pd(OAc)₂]₃. However, the synthesis process can lead to the formation of impurities that may significantly alter its catalytic activity. The two most common and impactful impurities are:
-
Palladium Acetate Nitrite (B80452) (Pd₃(OAc)₅(NO₂)): This purple-colored impurity can form when nitric acid is used in the synthesis of this compound from palladium sponge.[2] The presence of the nitrite ligand can affect the catalyst's electronic properties and solubility, leading to inconsistent reaction outcomes.
-
Polymeric Palladium Acetate ([Pd(OAc)₂]n): This insoluble, polymeric form of this compound can also be present in commercial samples. Its low solubility can lead to heterogeneity in the reaction mixture and reduced catalytic activity.
The presence of these impurities can be a significant source of irreproducibility in catalytic reactions. Therefore, for sensitive applications, particularly in drug development where process control is paramount, the use of high-purity this compound with minimal levels of these contaminants is strongly recommended.
Quality Control and Analytical Methods for Purity Determination
A robust quality control (QC) process is essential to ensure the purity and consistency of this compound. Several analytical techniques are employed to characterize the material and quantify impurities.
Workflow for Quality Control of this compound
Caption: A typical workflow for the quality control of incoming this compound.
Experimental Protocols for Key Analytical Methods
1. Determination of Palladium Content by Atomic Absorption Spectrometry (AAS)
This method provides an accurate determination of the total palladium content in a sample.
-
Principle: The sample is digested to bring the palladium into solution as ions. This solution is then aspirated into a flame, and the absorption of light by the palladium atoms at a characteristic wavelength is measured. The absorbance is proportional to the concentration of palladium.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 250 mL volumetric flask.
-
Digestion: Add 10 mL of concentrated hydrochloric acid and gently heat the mixture to dissolve the sample.
-
Dilution: Allow the flask to cool to room temperature and dilute to the mark with 5 N hydrochloric acid.
-
Working Solution: Further dilute 5.0 mL of this stock solution to 100.0 mL with 5 N hydrochloric acid to obtain a working solution with a palladium concentration of approximately 10 ppm.
-
Instrumentation: Analyze the working solution using a flame atomic absorption spectrometer at a wavelength of 244.7 nm.
-
Quantification: Determine the palladium concentration by comparing the sample's absorbance to a calibration curve prepared from standard palladium solutions.[5][6]
-
2. Identification of Impurities by Infrared (IR) Spectroscopy
IR spectroscopy is a useful tool for detecting the presence of the palladium acetate nitrite impurity.
-
Principle: Different chemical bonds absorb infrared radiation at specific frequencies. The presence of a nitrite group will give rise to characteristic absorption bands that are absent in pure this compound.
-
Methodology:
-
Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using a diffuse reflectance accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The presence of a strong absorption band around 1385 cm⁻¹ is indicative of the N-O stretching vibration of a nitrite ligand, suggesting the presence of the Pd₃(OAc)₅(NO₂) impurity.
-
3. Purity Assessment by ¹H NMR Spectroscopy
Proton NMR spectroscopy can be used to assess the overall purity and detect soluble impurities.
-
Principle: The chemical environment of protons in a molecule influences their resonance frequency in a magnetic field. Pure trimeric this compound should exhibit a single sharp singlet for the acetate protons. The presence of impurities or decomposition products will result in additional peaks.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). It is crucial to use anhydrous solvents to avoid hydrolysis of the palladium acetate.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: For pure this compound, a single peak for the acetate protons is expected. The presence of additional peaks in the acetate region or elsewhere in the spectrum indicates the presence of impurities. The integration of these peaks relative to the main acetate peak can provide a semi-quantitative measure of impurity levels.
-
Synthesis and Purification of High-Purity this compound
For applications demanding the highest purity, researchers may opt to synthesize or purify this compound in-house.
Synthetic Pathway for this compound
Caption: A simplified schematic of the synthesis and purification of this compound.
Experimental Protocol for Synthesis and Purification
-
Synthesis: A common laboratory-scale synthesis involves the reaction of palladium sponge with a mixture of acetic acid and a small amount of nitric acid.[2] The nitric acid acts as an oxidant to dissolve the palladium metal. The reaction is typically heated to facilitate the dissolution and formation of the acetate complex.
-
Purification: The primary impurity from the synthesis described above is palladium acetate nitrite. A highly effective method for removing this impurity is recrystallization.
-
Dissolve the crude this compound in hot glacial acetic acid.
-
The less soluble, pure trimeric this compound will crystallize upon cooling.
-
The more soluble palladium acetate nitrite impurity will remain in the mother liquor.
-
Filter the crystals, wash with a small amount of acetic acid, and dry under vacuum to yield high-purity, orange-brown crystals of this compound.
-
Conclusion
The commercial availability of this compound is extensive, with suppliers offering a range of purities to suit various applications. For researchers and professionals in drug development, a thorough understanding of the potential impurities and their impact on catalytic performance is critical for ensuring the robustness and reproducibility of synthetic processes. The implementation of rigorous quality control procedures, utilizing analytical techniques such as AAS, IR, and NMR spectroscopy, is essential for verifying the quality of this pivotal catalyst. By carefully selecting a reputable supplier and, when necessary, employing appropriate purification methods, scientists can harness the full potential of this compound in advancing the frontiers of pharmaceutical synthesis.
References
- 1. Palladium(II) Acetate [commonorganicchemistry.com]
- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Safe Handling of Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling precautions required when working with Palladium (II) acetate (B1210297) (Pd(OAc)₂). Due to its reactivity and hazardous nature, strict adherence to these guidelines is essential to ensure personnel safety and environmental protection in a laboratory setting.
Hazard Identification and Classification
Palladium (II) acetate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | Danger |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Danger |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | Danger |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Danger |
Toxicological Information
While comprehensive toxicological data is not fully available for this compound, the existing information indicates potential for harm upon exposure. Skin contact may lead to inflammation, itching, scaling, or blistering.
Table 2: Acute Toxicity Data
| Route | Species | Value | Reference |
| Oral | Mouse | LD50 = 2100 mg/kg |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Reddish-brown or yellow crystalline powder. |
| Molecular Formula | C₄H₆O₄Pd |
| Molecular Weight | 224.51 g/mol |
| Melting Point | 205-224°C (decomposes). |
| Solubility | Insoluble in water. Soluble in glacial acetic acid, benzene, chloroform, dichloromethane, acetone, and acetonitrile. |
| Stability | Stable under recommended temperatures and pressures, but may be heat and light sensitive. |
Exposure Controls and Personal Protection
No official occupational exposure limits have been established by OSHA, NIOSH, or ACGIH. Therefore, stringent engineering controls and personal protective equipment (PPE) are mandatory to minimize any potential exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedure that may generate dust or fumes.
-
Eyewash Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.
-
Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator appropriate for the concentration and quantity of the substance at the specific workplace.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Firefighting
This compound is not highly flammable, but it is often used with flammable organic solvents.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic gases, including carbon oxides and palladium oxides.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Minor Spills:
-
Ensure adequate ventilation and wear full PPE.
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled solid material.
-
Place the material into a suitable, sealed, and labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team or institutional Environmental Health & Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Handling, Storage, and Disposal
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
A Technical Guide to the Spectroscopic Data of Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Palladium (II) acetate (B1210297) (Pd(OAc)₂), a pivotal catalyst in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of Palladium (II) acetate in solution. The chemical shifts are influenced by the solvent and the compound's trimeric nature in non-coordinating solvents.
1.1. Proton (¹H) NMR Data
The ¹H NMR spectrum of this compound is characterized by a singlet corresponding to the methyl protons of the acetate ligands.
| Chemical Shift (δ) | Solvent | Multiplicity | Assignment |
| ~2.1 ppm | CDCl₃ | Singlet | -CH₃ |
1.2. Carbon-13 (¹³C) NMR Data
The ¹³C NMR spectrum provides insight into the carbon environment of the acetate ligands.
| Chemical Shift (δ) | Solvent | Assignment |
| ~23 ppm | CDCl₃ | -CH₃ |
| ~178 ppm | CDCl₃ | -COO |
1.3. Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra of this compound can be obtained using the following methodology:
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the use of a dry solvent, as moisture can affect the spectral quality.
-
Instrumentation : The data presented were acquired on a 400 MHz NMR spectrometer.[1]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum at ambient probe temperature. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR : Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the functional groups within this compound, particularly the carboxylate groups of the acetate ligands.
2.1. IR Absorption Data
The key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment |
| ~1605 cm⁻¹ | Asymmetric C=O stretching of the carboxylate group.[2][3] |
| ~1428-1432 cm⁻¹ | Symmetric C=O stretching of the carboxylate group.[3] |
| ~1335 cm⁻¹ | CH₃ bending vibration.[3] |
2.2. Experimental Protocol for IR Spectroscopy
The following procedure outlines the acquisition of IR data for solid-state this compound:
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1][4]
-
Mull Technique : Grind a small amount of the sample with a mulling agent (e.g., Nujol) to create a thick paste, which is then spread between two salt plates (e.g., NaCl or KBr).[5]
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.[2]
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or mulling agent should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify and assign the characteristic absorption bands corresponding to the vibrational modes of the molecule.
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated below. This diagram outlines the key stages from sample handling to final data interpretation.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297), a widely utilized catalyst and precursor in organic synthesis and materials science, exhibits complex thermal behavior that is critical to understand for its effective application and for the development of robust chemical processes. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of palladium (II) acetate, presenting key quantitative data, detailed experimental protocols, and visual representations of the decomposition processes.
Thermal Decomposition Profile
The thermal decomposition of this compound is highly dependent on the surrounding atmosphere and the heating rate. In an inert atmosphere, such as nitrogen or argon, it primarily decomposes to metallic palladium.[1][2] In the presence of oxygen, the decomposition is an exothermic process that leads to the formation of metallic palladium, which is subsequently oxidized to palladium (II) oxide (PdO).[1][2][3]
A significant competing process at atmospheric pressure and in vacuum is the sublimation of the trimeric form of this compound, [Pd(OAc)₂)₃].[1][2] In a vacuum, the trimer has been observed to volatilize completely below 200°C.[1][2] The extent of sublimation and entrainment of palladium-containing species increases with the heating rate, leading to weight losses that can exceed the theoretical value for decomposition to the pure metal.[1][3]
The decomposition at atmospheric pressure generally occurs in the range of 200°C to 300°C, with the precise temperature being influenced by the heating rate.[1][2][3] Evolved gas analysis has identified acetic acid and carbon dioxide as the primary volatile byproducts of decomposition in a vacuum.[1]
Quantitative Decomposition Data
The following tables summarize the key quantitative data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) studies on this compound.
Table 1: Decomposition Temperatures of this compound under Various Conditions
| Atmosphere | Heating Rate (°C/min) | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Final Product |
| Nitrogen | 2 | ~200 | 211 | Palladium (Pd) |
| Nitrogen | 4 | ~210 | 222 | Palladium (Pd) |
| Nitrogen | 8 | ~220 | 232 | Palladium (Pd) |
| Nitrogen | 16 | ~230 | 246 | Palladium (Pd) |
| Nitrogen | 32 | ~240 | 267 | Palladium (Pd) |
| Nitrogen | 64 | ~250 | 283 | Palladium (Pd) |
| Air | 2 | ~200 | 214 | Palladium (II) Oxide (PdO) |
| Air | 4 | ~210 | 225 | Palladium (II) Oxide (PdO) |
| Air | 8 | ~220 | 238 | Palladium (II) Oxide (PdO) |
| Air | 16 | ~230 | 249 | Palladium (II) Oxide (PdO) |
| Air | 32 | ~240 | 264 | Palladium (II) Oxide (PdO) |
| Air | 64 | ~250 | 276 | Palladium (II) Oxide (PdO) |
Data compiled from Gallagher & Gross (1986).[1]
Table 2: Weight Loss and Kinetic Parameters for the Thermal Decomposition of this compound
| Atmosphere | Theoretical Weight Loss to Pd (%) | Theoretical Weight Loss to PdO (%) | Apparent Activation Energy (kJ/mol) | Enthalpy of Decomposition (kJ/mol) |
| Nitrogen | 52.60 | 45.48 | 115 ± 5 | 440 ± 20 |
| Air | 52.60 | 45.48 | ~144 | Exothermic |
Data compiled from Gallagher & Gross (1986).[1][2][3] Note that in air, the oxidation of the organic ligands results in a significant exothermic event, and the apparent activation energy is approximately 25% greater than in nitrogen due to self-heating effects.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
3.1 Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer (e.g., Perkin-Elmer TGS-4).
-
Procedure:
-
A sample of this compound (typically 15-20 mg) is placed in a platinum sample pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 2, 4, 8, 16, 32, or 64 °C/min).
-
A purge gas (e.g., nitrogen or air) is passed over the sample at a constant flow rate (e.g., 20 mL/min).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting data is plotted as percent weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate.
-
3.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Apparatus: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-4).
-
Procedure:
-
A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The differential heat flow to the sample and reference is measured as a function of temperature.
-
The resulting DSC curve shows endothermic (melting, sublimation) and exothermic (decomposition, oxidation) transitions. The enthalpy of these transitions can be calculated from the peak areas.
-
3.3 Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of a material.
-
Apparatus: A thermal analyzer coupled to a mass spectrometer or an infrared spectrometer.
-
Procedure:
-
A sample of this compound is heated in the thermal analyzer under a controlled atmosphere (e.g., vacuum or an inert gas).
-
The gaseous products evolved from the sample are transferred to the mass spectrometer or IR spectrometer for analysis.
-
In mass spectrometry, the evolved gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for the identification of the gaseous species.
-
In IR spectroscopy, the evolved gases pass through an IR beam, and the absorption of specific frequencies of light allows for the identification of functional groups and thus the chemical nature of the gases.
-
Visualizing Decomposition Pathways and Experimental Workflows
4.1 Decomposition Pathways
The following diagram illustrates the proposed thermal decomposition pathways of this compound under different atmospheric conditions.
4.2 Experimental Workflow for Thermal Analysis
This diagram outlines a typical experimental workflow for the comprehensive thermal analysis of this compound.
References
An In-Depth Technical Guide to the Hydrolysis and Reactivity of Palladium (II) Acetate with Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry of Palladium (II) acetate (B1210297) in aqueous environments. Understanding its hydrolysis and subsequent reactivity is critical for ensuring reproducibility, activity, and selectivity in catalytic applications, particularly in the development of pharmaceutical and fine chemical syntheses.
Introduction: The "Non-Trivial" Behavior of a Workhorse Catalyst
Palladium (II) acetate, nominally Pd(OAc)₂, is one of the most common and versatile palladium precursors in modern organic synthesis. Its utility in a vast array of catalytic reactions, including cross-couplings, C-H functionalization, and oxidation reactions, is well-documented. However, its behavior in solution is often described as "non-trivial," primarily due to its complex structure and high sensitivity to moisture.[1][2]
In its solid state and in non-coordinating solvents, this compound exists predominantly as a cyclic trimer, [Pd₃(OAc)₆].[2] This trimeric structure is not inert and readily reacts with water, a ubiquitous solvent and impurity. This reactivity leads to the formation of various hydrolytic species, which can significantly alter the nature of the active catalyst, impacting reaction kinetics, yield, and selectivity. This guide will dissect the structural changes, reaction pathways, and experimental considerations associated with the interaction of this compound with water.
The Structure of this compound in Solution
The reactivity of this compound is intrinsically linked to its structure. While the trimeric form [Pd₃(OAc)₆] is the most stable arrangement in the solid state and non-polar solvents like benzene (B151609) or chloroform (B151607), it can exist in equilibrium with other forms in solution.[2][3]
-
Trimer ([Pd₃(OAc)₆]): The dominant species, featuring a triangular core of palladium atoms bridged by acetate ligands.
-
Monomer/Dimer ([Pd(OAc)₂] / [Pd₂(OAc)₄]): In coordinating solvents or upon dilution, the trimer can dissociate into smaller, more reactive monomeric or dimeric species.[3]
The presence of water, even in trace amounts, dramatically influences this equilibrium and initiates hydrolytic pathways.
The Primary Hydrolysis Pathway
This compound is highly susceptible to hydrolysis, reacting readily with water to replace an acetate ligand with a hydroxide (B78521) group while maintaining the core trimeric structure. This facile reaction can occur not only in solution but also slowly in the solid state when the material is exposed to atmospheric moisture.[2][4][5]
The primary hydrolysis reaction is an equilibrium process:
[Pd₃(OAc)₆] + H₂O ⇌ [Pd₃(μ₂-OH)(OAc)₅] + CH₃COOH
The product, [Pd₃(μ₂-OH)(OAc)₅] , is a hydroxo-bridged palladium trimer.[4][5] The formation of this species is a critical first step in the aqueous chemistry of palladium acetate and is often the true precursor species in reactions where water is present. Bedford and co-workers demonstrated that solid this compound exposed to air for eight days showed 34% conversion to this hydrolyzed form, highlighting the importance of stringent storage conditions.[2]
Caption: Equilibrium hydrolysis of trimeric this compound.
Subsequent Reactivity and Decomposition in Aqueous Media
The initial hydrolysis is often just the beginning. In polar, coordinating solvents, the trimeric structure (both parent and hydrolyzed) can break down. This process, combined with further hydrolysis, can lead to the formation of palladium hydroxide species and, ultimately, palladium nanoparticles (PdNPs).
This multi-step process complicates the identification of the true catalytically active species. The formation of PdNPs from Pd(OAc)₂ in the presence of water and a reducing agent (like an alcohol) is a common pathway, suggesting that what is often considered homogeneous catalysis may involve heterogeneous nanoparticles.
Caption: Potential decomposition pathway in aqueous solution.
Quantitative Data
While the qualitative aspects of hydrolysis are well-established, precise kinetic and thermodynamic data for the hydrolysis of the trimeric palladium acetate are scarce in the literature. However, data for related and subsequent equilibria provide valuable context.
Table 1: Hydrolysis Constants for the Aqueous Palladium(II) Ion (Pd²⁺) at 298 K
This data pertains to the simple aquated Pd²⁺ ion, which can form after the complete dissociation and hydrolysis of the acetate ligands.
| Equilibrium Reaction | log K (Brown and Ekberg, 2016)[6] |
| Pd²⁺ + H₂O ⇌ Pd(OH)⁺ + H⁺ | -1.16 ± 0.30 |
| Pd²⁺ + 2H₂O ⇌ Pd(OH)₂ + 2H⁺ | -3.07 ± 0.16 |
| Pd²⁺ + 3H₂O ⇌ Pd(OH)₃⁻ + 3H⁺ | -14.20 ± 0.63 |
| Pd(OH)₂(am) + 2H⁺ ⇌ Pd²⁺ + 2H₂O | -3.4 ± 0.2 |
Table 2: Thermodynamic Data for Trimer Dissociation and Ligand Binding
This data, from a study using trioctylphosphine (B1581425) (TOP) as a ligand in toluene, serves as a model for the energetic costs of breaking apart the trimer, a necessary step for extensive hydrolysis and decomposition.
| Reaction | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |
| Trimer Dissociation: [Pd₃(OAc)₆] → 3 [Pd(OAc)₂] | +57 ± 35 | +323 ± 35 | -266 ± 35 |
| Ligand Binding: [Pd(OAc)₂] + 2 TOP → [Pd(OAc)₂(TOP)₂] | -103 ± 8 | -187 ± 8 | +84 ± 8 |
| Overall Reaction: [Pd₃(OAc)₆] + 6 TOP → 3 [Pd(OAc)₂(TOP)₂] | -252 ± 36 | -238 ± 36 | -14 ± 36 |
| Data from Li et al., obtained using Isothermal Titration Calorimetry (ITC).[7] |
This table illustrates that the dissociation of the trimer is enthalpically very unfavorable but is driven by a large increase in entropy.[7] A similar energetic landscape can be expected when the trimer interacts with coordinating water molecules.
Experimental Protocols
Investigating the hydrolysis of this compound requires careful experimental design and the use of appropriate analytical techniques.
Protocol: ¹H NMR Spectroscopic Analysis of Hydrolysis
¹H NMR spectroscopy is the most direct method to observe the consequences of hydrolysis.[1][8]
-
Objective: To qualitatively assess the purity and extent of hydrolysis of a this compound sample.
-
Materials:
-
This compound sample.
-
Anhydrous deuterated chloroform (CDCl₃) or benzene (C₆D₆), stored over molecular sieves.
-
Standard ("wet") CDCl₃ or C₆D₆.
-
NMR tubes and standard laboratory equipment.
-
-
Procedure:
-
Sample 1 (Anhydrous): Under an inert atmosphere (e.g., in a glovebox), prepare a solution of this compound in the rigorously dried deuterated solvent.
-
Sample 2 (Standard): In a separate NMR tube on the benchtop, prepare a solution of the same concentration using the standard, non-dried deuterated solvent.
-
Acquire the ¹H NMR spectrum for both samples.
-
-
Expected Results:
-
The anhydrous sample should exhibit a single sharp singlet for the acetate protons.[1]
-
The standard sample will likely show multiple signals in the acetate region, corresponding to the parent trimer, the hydrolyzed trimer [Pd₃(μ₂-OH)(OAc)₅], and potentially other species. The complexity of the spectrum is a direct indicator of the presence of water and subsequent hydrolysis.[1][8]
-
Caption: Workflow for ¹H NMR analysis of hydrolysis.
Protocol: UV-Vis Spectrophotometric Monitoring
UV-Vis spectroscopy can be used to monitor changes in the palladium coordination sphere, although peak assignments can be complex. It is useful for observing the overall transformation of the palladium precursor over time in an aqueous or partially aqueous medium.[9]
-
Objective: To monitor the change in the electronic environment of palladium upon the addition of water.
-
Materials:
-
This compound.
-
Anhydrous organic solvent (e.g., THF, Acetonitrile).
-
Deionized water.
-
UV-Vis spectrophotometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a stock solution of this compound in the anhydrous organic solvent.
-
Record a baseline UV-Vis spectrum of this solution.
-
Inject a controlled amount of deionized water into the cuvette, mix, and immediately begin recording spectra at fixed time intervals (e.g., every minute).
-
Continue monitoring until the spectrum stabilizes or shows evidence of precipitation (i.e., increased scattering baseline).
-
-
Expected Results:
-
Changes in the position (λₘₐₓ) and intensity of the d-d transition bands will be observed as the acetate ligands are substituted by water and hydroxide, reflecting the change in the palladium coordination environment. This provides kinetic information about the overall transformation process.
-
Implications for Catalysis and Drug Development
The facile hydrolysis of this compound has profound implications for its use as a catalyst precursor:
-
Reproducibility: The most significant challenge is the lack of reproducibility. Batches of catalyst prepared with solvents of varying water content, or on days with different ambient humidity, can lead to different distributions of active palladium species, resulting in inconsistent reaction outcomes.[2]
-
Catalyst Activation: In many catalytic cycles, the reduction of Pd(II) to the active Pd(0) species is a crucial step. The presence of hydroxo-ligands can alter the reduction potential of the palladium center, thereby affecting the rate of catalyst activation.
-
Nature of the Active Species: The formation of hydroxo-bridged trimers or palladium nanoparticles means the presumed "Pd(OAc)₂" is often not the true catalytic species. Understanding the actual palladium species present under reaction conditions is essential for mechanistic elucidation and reaction optimization.
-
Process Scale-Up: In drug development, scaling a reaction from the lab to a pilot plant introduces new variables. Differences in solvent purity, mixing efficiency, and heat transfer can all influence the extent of hydrolysis, making robust process control essential.
Conclusion and Recommendations
This compound remains an indispensable tool in chemical synthesis, but its reactivity with water cannot be overlooked. The facile and often unavoidable hydrolysis to [Pd₃(μ₂-OH)(OAc)₅] and subsequent potential decomposition pathways are central to its "non-trivial" behavior.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Acknowledge Water Sensitivity: Always consider this compound to be a water-sensitive reagent.
-
Ensure Consistency: For reproducible results, use rigorously dried solvents and inert atmosphere techniques, or, conversely, standardize the amount of water present in the reaction medium.
-
Proper Storage: Store this compound in a desiccator or under an inert atmosphere to minimize slow hydrolysis in the solid state.[2]
-
Characterize the Precursor: When encountering inconsistent results, consider characterizing the starting material and the species present in solution using techniques like ¹H NMR.
By understanding and controlling the interaction of this compound with water, the scientific community can better harness its catalytic power, leading to more robust, reproducible, and scalable chemical processes.
References
- 1. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. Research Portal [laro.lanl.gov]
- 8. Non-trivial behavior of palladium(ii) acetate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate. Its significance in academic research and the pharmaceutical industry is immense, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials. Palladium (II) acetate (B1210297), Pd(OAc)₂, is a widely used and versatile precatalyst for this transformation. It is favored for its stability to air and moisture, making it easier to handle compared to many Pd(0) sources.
The Role of Palladium (II) Acetate
This compound is a precatalyst, meaning it is not the active catalytic species in the reaction cycle. For the Suzuki-Miyaura coupling to proceed, the Pd(II) must first be reduced in situ to the catalytically active Pd(0) species.[1] This reduction can be facilitated by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines, or through the homocoupling of boronic acids.[1] Once the Pd(0) complex is formed, it can enter the catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.[2][3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.[3]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura coupling reactions using this compound, categorized by the presence or absence of phosphine ligands.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous System
This protocol is adapted for the coupling of various aryl bromides with arylboronic acids in an aqueous/organic solvent mixture, highlighting a greener chemistry approach.[2]
Materials:
-
This compound (Pd(OAc)₂)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add this compound (0.005 mmol, 0.5 mol%).
-
Add a solvent mixture of water and acetone (e.g., 3.5:3 v/v).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 35 °C) in the open air for the required time (typically 0.5-1 hour).[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General workflow for a ligand-free Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with a Monophosphine Ligand
This protocol is suitable for the challenging coupling of heteroaryl halides with heteroaryl boronic acids, where specialized ligands can significantly improve yields.[4]
Materials:
-
This compound (Pd(OAc)₂)
-
Monophosphine ligand (e.g., SPhos)
-
Heteroaryl halide (e.g., 5-bromoindole)
-
Heteroaryl boronic acid (e.g., N-Boc-pyrrole-2-boronic acid)
-
Potassium phosphate (B84403) (K₃PO₄)
-
n-Butanol
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (0.0025 mmol, 0.25 mol%) and the phosphine ligand (0.005 mmol, L:Pd ratio of 2:1).
-
Add the heteroaryl halide (1.0 mmol), the heteroaryl boronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add degassed n-butanol (2 mL per mmol of halide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Data Presentation
The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions using this compound under different conditions.
Table 1: Ligand-Free Suzuki-Miyaura Coupling of Aryl Halides[1][2][5]
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | >99 |
| 2 | 4-Iodotoluene | Phenylboronic Acid | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | >99 |
| 3 | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄·7H₂O | Ethylene Glycol | RT | 0.33 | 95 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic Acid | K₂CO₃ | PEG-400 | 110 | 12 | 85 |
| 5 | Bromobenzene | Potassium phenyltrifluoroborate | K₂CO₃ | Methanol | Reflux | 1 | 98 |
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Phosphine Ligands[4]
| Entry | Heteroaryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromoindole | N-Boc-pyrrole-2-boronic acid | Ligand 1 | K₃PO₄ | n-Butanol | 100 | 90 |
| 2 | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | Ligand 1 | K₃PO₄ | n-Butanol | 100 | 99 |
| 3 | 2-Chloroquinoxaline | N-Boc-pyrrole-2-boronic acid | Ligand 1 | K₃PO₄ | n-Butanol/H₂O | 100 | 83 |
| 4 | 2-Chloropyrazine | 3-Furanboronic acid | Ligand 1 | K₃PO₄ | n-Butanol | 100 | 96 |
*Ligand 1 refers to a specific monophosphine ligand detailed in the cited literature.[4]
Conclusion
This compound serves as a robust and convenient precatalyst for a wide range of Suzuki-Miyaura coupling reactions. The protocols provided herein demonstrate its utility in both ligand-free and ligand-mediated systems, accommodating a diverse scope of substrates including aryl and heteroaryl halides. For drug development professionals, the mild conditions and high functional group tolerance make this methodology particularly attractive for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmacologically active molecules. The selection of appropriate ligands, bases, and solvents is crucial for optimizing reaction efficiency, especially when dealing with challenging substrates like heteroaryl chlorides.
References
Application Notes and Protocols: C-H Activation Reactions with Palladium (II) Acetate Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium (II) acetate (B1210297), Pd(OAc)₂, is a versatile and widely used catalyst for C-H activation reactions, a powerful tool in modern organic synthesis. This methodology allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] The ability to forge new carbon-carbon and carbon-heteroatom bonds through C-H activation has significant implications for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] This document provides an overview of common C-H activation reactions catalyzed by Pd(OAc)₂, detailed experimental protocols for key transformations, and a summary of reaction conditions and yields.
Core Concepts and Mechanisms
The mechanism of Pd(OAc)₂-catalyzed C-H activation is multifaceted and highly dependent on the substrate, directing group, and reaction conditions. However, a common feature is the initial interaction of the Pd(II) catalyst with the substrate. Several catalytic cycles have been proposed, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways.[4][5]
A key strategy for achieving regioselectivity in C-H activation is the use of directing groups. These functional groups, present on the substrate, coordinate to the palladium center, bringing it in close proximity to a specific C-H bond and facilitating its cleavage. This often proceeds through the formation of a cyclometalated intermediate, known as a palladacycle.[1][2] The nature of the directing group is critical, with moieties like pyridines, amides, and ureas being particularly effective.[3][6]
The general steps in a directing group-assisted C-H activation can be summarized as:
-
Coordination: The directing group on the substrate coordinates to the Pd(II) center.
-
C-H Activation: The palladium catalyst cleaves a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.[2]
-
Functionalization: The palladacycle reacts with a coupling partner (e.g., an aryl halide, olefin, or amine). This step can involve oxidative addition, migratory insertion, or other elementary steps.
-
Reductive Elimination: The desired product is formed, and the palladium catalyst is regenerated to complete the catalytic cycle. This regeneration may require an oxidant.
Below is a generalized workflow for a directing group-assisted C-H activation reaction.
Caption: Generalized workflow for a Pd(OAc)₂-catalyzed directing group-assisted C-H activation reaction.
Application Note 1: Ortho-Arylation of Anilides
The direct arylation of anilides is a valuable transformation for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals. Palladium (II) acetate can effectively catalyze the ortho-arylation of anilides through a twofold C-H functionalization process.[7]
Reaction Data
| Entry | Anilide Substrate | Arene Coupling Partner | Pd(OAc)₂ (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetanilide (B955) | Benzene (B151609) | 5 | DMSO (10 mol%) | 80 | 24 | 90 | [7] |
| 2 | 4-Chloroacetanilide | Benzene | 10 | DMSO (20 mol%) | 55 | 96 | 59 | [7] |
| 3 | Acetanilide | Toluene | 7.5 | DMSO (15 mol%) | 80 | 24 | 85 (mixture of isomers) | [7] |
| 4 | Acetanilide | Veratrole | 10 | DMSO (20 mol%) | 80 | 24 | 92 | [7] |
Experimental Protocol: Ortho-Arylation of Acetanilide with Benzene[7]
Materials:
-
This compound (Pd(OAc)₂)
-
Acetanilide
-
Benzene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Oxygen (balloon)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add acetanilide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and DMSO (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with oxygen (repeat three times), and then leave an oxygen-filled balloon connected to the tube.
-
Add trifluoroacetic acid (TFA) (1 mL) and benzene (1 mL, ~11 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-arylated product.
Application Note 2: Direct Arylation of Benzene
The direct arylation of unactivated arenes like benzene represents a significant achievement in C-H activation chemistry. The combination of this compound with a phosphine (B1218219) ligand and a carboxylate additive has been shown to be effective for this transformation.[8][9]
Reaction Data
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene (B49008) | Pd(OAc)₂ (3) | DavePhos (3) | - | K₂CO₃ | 120 | 10-15 | 0 | [8] |
| 2 | 4-Bromotoluene | Pd(OPiv)₂ (3) | DavePhos (3) | - | K₂CO₃ | 120 | 10-15 | 10 | [8] |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | DavePhos (2) | Pivalic Acid (30 mol%) | K₂CO₃ | 120 | 10-15 | 85 | [8] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | DavePhos (2) | Pivalic Acid (30 mol%) | K₂CO₃ | 120 | 10-15 | 78 | [8] |
Experimental Protocol: Direct Arylation of Benzene with 4-Bromotoluene[8]
Materials:
-
This compound (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
4-Bromotoluene
-
Pivalic acid
-
Potassium carbonate (K₂CO₃)
-
Benzene
-
N,N-Dimethylacetamide (DMA)
-
Sealed tube
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DavePhos (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv) to a sealed tube equipped with a magnetic stir bar.
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and pivalic acid (0.3 mmol, 30 mol%).
-
Add a mixture of benzene and DMA (1.2:1 ratio, to a total volume appropriate for the reaction scale).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 10-15 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
The proposed catalytic cycle for this reaction is depicted below.
Caption: Proposed Pd(0)/Pd(II) catalytic cycle for the direct arylation of benzene.
Application Note 3: Intermolecular C-H Amination
The formation of C-N bonds through C-H activation is a highly desirable transformation in medicinal chemistry. This compound can catalyze the intermolecular amination of arenes, although this often requires specific directing groups and oxidants.[10][11]
Reaction Data
| Entry | Substrate | Nitrogen Source | Pd Catalyst (mol%) | Oxidant | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzene | Phthalimide | Pd(OAc)₂ (5) | PhI(OAc)₂ (4 eq) | 100 | - | [10] |
| 2 | N-Aryl Benzamide | O-Benzoyl Hydroxylamines | Pd(OAc)₂ | Benzoyl Peroxide | - | - | [11] |
| 3 | Benzoic Amide | Alkylamines | Pd(OAc)₂ | AgOAc | - | 73-97 | [10] |
Experimental Protocol: General Procedure for Directed C-H Amination of Benzoic Amides[10]
Materials:
-
This compound (Pd(OAc)₂)
-
Substituted Benzoic Amide (with directing group)
-
Amine
-
Silver Acetate (AgOAc)
-
Solvent (e.g., DCE)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the benzoic amide substrate (1.0 equiv), Pd(OAc)₂ (typically 5-10 mol%), and AgOAc (stoichiometric amount).
-
Add the amine coupling partner (excess) and the solvent.
-
The reaction is typically heated under an inert atmosphere for several hours.
-
Upon completion, the reaction is cooled, filtered to remove insoluble salts, and the solvent is evaporated.
-
The residue is then purified using standard chromatographic techniques.
The mechanism for many Pd-catalyzed C-H aminations involves a Pd(II)/Pd(IV) cycle, particularly when hypervalent iodine reagents are used as oxidants. A simplified representation is shown below.
Caption: Simplified representation of a Pd(II)/Pd(IV) catalytic cycle for C-H amination.
Disclaimer: The provided protocols are generalized from the literature and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical reactions.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of the intermediacy of arylpalladium carboxylate complexes in the direct arylation of benzene: evidence for C-H bond cleavage by "ligandless" species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.wpi.edu [digital.wpi.edu]
- 11. Pd-catalyzed intermolecular C-H amination with alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Buchwald-Hartwig Amination Using Palladium (II) Acetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. This document provides a detailed protocol for performing the Buchwald-Hartwig amination using Palladium (II) acetate (B1210297) as the catalyst precursor.
Reaction Principle
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base.[1][2] Palladium(II) acetate serves as a stable, air-tolerant precatalyst that is reduced in situ to the active Palladium(0) species, which then enters the catalytic cycle.[3][4] The choice of a suitable phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting the key steps of oxidative addition and reductive elimination.[2][5]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent association of the amine and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst.[2][3][6]
General Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination. The specific conditions, including ligand choice, base, solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor |
| Phosphine Ligand (e.g., XPhos) | Ligand for Palladium |
| Aryl Halide (Ar-X) | Substrate |
| Amine (R₂NH) | Substrate |
| Base (e.g., Sodium tert-butoxide) | Promotes deprotonation |
| Anhydrous Toluene (B28343) | Solvent |
| Schlenk tube or similar vessel | Reaction Vessel |
| Magnetic stirrer and heating block | Stirring and Heating |
| Inert atmosphere (Argon or Nitrogen) | Prevents catalyst degradation |
Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.[1] The tube is then sealed, removed from the glovebox (if used), and subjected to several cycles of evacuation and backfilling with argon or nitrogen.
-
Addition of Reagents: The aryl halide (1.0 equivalent), the amine (1.0-1.5 equivalents), and anhydrous toluene are then added via syringe.[1]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[7] The progress of the reaction should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The reaction mixture is then quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Key Reaction Parameters and Data
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following tables summarize typical conditions and provide examples from the literature.
Table 1: General Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable precatalyst.[4] |
| Ligand | Bulky, electron-rich phosphines | XPhos, SPhos, RuPhos, and others are frequently used.[5] |
| Base | Strong, non-nucleophilic bases | Sodium tert-butoxide (NaOtBu) is most common.[1] Others include potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃).[6][8] |
| Solvent | Anhydrous, non-protic solvents | Toluene is widely used.[1] Dioxane and THF are also common.[6] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates like aryl chlorides.[7] |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable for large-scale synthesis. |
| Ligand:Pd Ratio | 1:1 to 2:1 | The optimal ratio can depend on the specific ligand and substrates.[7] |
Table 2: Examples of Buchwald-Hartwig Amination with Pd(OAc)₂
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenyl)oxane | Morpholine | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chloroanisole | Morpholine | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | >95 (GC) |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | 92 |
| Aryl Chloride | Aryl/Alkyl Amine | Di-tert-butylphosphine | NaOtBu | Toluene | 80-100 | 12-24 | Good to High |
Data compiled from various sources.[1][5][7][8]
Troubleshooting and Considerations
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical for catalytic activity. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a positive pressure of an inert gas.
-
Ligand Selection: The choice of ligand is crucial. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered amines, screening of different ligands may be necessary. Bulky biarylphosphine ligands are often a good starting point.[2][5]
-
Base Sensitivity: Some functional groups on the substrates may be sensitive to the strong bases typically employed. In such cases, weaker bases like cesium carbonate or potassium phosphate (B84403) may be used, although this may require longer reaction times or higher temperatures.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be minimized by adjusting the ligand, base, or temperature.
By following this protocol and considering the key parameters, researchers can effectively utilize the Buchwald-Hartwig amination with Palladium (II) acetate for the synthesis of a wide array of arylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling Catalyzed by Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1] Among the various palladium sources, Palladium (II) acetate (B1210297) (Pd(OAc)₂) serves as a versatile and efficient pre-catalyst for this reaction.[2] These application notes provide detailed protocols and data for conducting Sonogashira couplings using Palladium (II) acetate.
Core Concepts
The Sonogashira coupling typically involves a palladium catalyst, a copper (I) co-catalyst, and a base in an appropriate solvent.[3] this compound is a Pd(II) source that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[4] The reaction can be performed under both copper-co-catalyzed and copper-free conditions, the latter being advantageous in preventing the undesirable Glaser-type homocoupling of alkynes.[5]
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings utilizing this compound as the pre-catalyst. These examples showcase the versatility of the catalyst with various substrates.
Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 0.5 | PPh₃ (1) | NEt₃ | MeCN | 353 K | 24 | Good to High |
| 2 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | 0.3 | PPh₃ (1) | NEt₃ | MeCN | 353 K | 5 | Good to High |
| 3 | Bicyclic nonaflate | Phenylacetylene | N/A | PPh₃ | N/A | N/A | N/A | N/A | N/A |
| 4 | Aryl Iodides/Bromides | Terminal Alkynes | N/A | Dithizone-functionalized support | Piperidine | Water | RT | N/A | High |
Note: Specific yield percentages are often dependent on the exact substrate and reaction scale. "Good to High" indicates yields generally reported in the range of 70-99%. Data compiled from multiple sources.[2][5][6]
Table 2: Influence of Palladium Catalyst Precursor on a Model Sonogashira Reaction
| Catalyst Precursor | Conversion of Iodobenzene (%) after 40 min |
| Pd(OAc)₂ | ~80 |
| PdCl₂(PPh₃)₂ | 100 |
| Pd(PPh₃)₄ | ~90 |
| Pd₂(DBA)₃ | ~85 |
Reaction Conditions: Iodobenzene (0.5 mmol), Phenylacetylene (0.75 mmol), 0.5 mol% catalyst, in [TBP][4EtOV] at 55 °C. This table illustrates that while other pre-catalysts might show slightly faster initial rates, Pd(OAc)₂ is a highly effective pre-catalyst for the Sonogashira reaction.[7]
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of aryl halides with terminal alkynes using this compound and a copper (I) co-catalyst.
Materials:
-
This compound (Pd(OAc)₂)
-
Copper (I) iodide (CuI)
-
Triphenylphosphine (B44618) (PPh₃)
-
Aryl halide (e.g., iodobenzene, 3-iodoaniline)
-
Terminal alkyne (e.g., phenylacetylene, 2-methylbut-3-yn-2-ol)
-
Base (e.g., triethylamine (B128534) (NEt₃))
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) (MeCN), 2-Methyltetrahydrofuran (2-MeTHF))
-
Internal standard (e.g., 1,3,5-trimethylbenzene) for GC analysis
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.1-0.5 mol%), copper(I) iodide (1-2 mol%), and triphenylphosphine (1 mol%).
-
Add a degassed solution of the aryl halide (1 equivalent), terminal alkyne (1.1-1.5 equivalents), base (2.2 equivalents), and internal standard (0.25 equivalents) in the chosen solvent (to achieve a concentration of ~0.4-0.5 M).[8]
-
The reaction mixture is vigorously stirred under an inert atmosphere (e.g., Argon) at the desired temperature (typically ranging from room temperature to 100 °C) for the specified time (5-24 hours).[8][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove catalyst residues.[9]
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[9]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is employed to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., cataCXium® A, XPhos)[9]
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))[9]
-
Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF))
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, terminal alkyne, base, this compound, and phosphine ligand to a dry reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Thoroughly degas the reaction mixture.[9]
-
Stir the reaction at the required temperature (typically 25-100 °C).[9]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Sonogashira coupling experiment.
Caption: Experimental workflow for Sonogashira coupling.
Catalytic Cycle
The diagram below outlines the catalytic cycle of a copper-co-catalyzed Sonogashira coupling reaction, starting from a Pd(II) pre-catalyst like this compound.
Caption: Catalytic cycle of Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium (II) Acetate in Wacker-Type Oxidations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Palladium (II) acetate (B1210297) [Pd(OAc)₂] as a catalyst in Wacker-type oxidations, a cornerstone of modern organic synthesis. The protocols outlined below are intended for laboratory use by qualified personnel and detail methodologies for the efficient synthesis of methyl ketones from terminal olefins and the construction of nitrogen-containing heterocycles via intramolecular aza-Wacker cyclization.
Application 1: Oxidation of Terminal Alkenes to Methyl Ketones
The Palladium (II) acetate-catalyzed Wacker-type oxidation is a robust and widely used method for the conversion of terminal alkenes into the corresponding methyl ketones. This transformation is of significant interest in the synthesis of natural products and pharmaceutical intermediates. The reaction typically proceeds in the presence of a co-oxidant to regenerate the active Pd(II) species from the Pd(0) state formed during the catalytic cycle.
Quantitative Data
The following table summarizes the yields of methyl ketones obtained from various terminal alkene substrates using a Pd(OAc)₂/Pyridine (B92270) catalyst system under aerobic conditions.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Octene (B94956) | 2-Octanone | 92 |
| 2 | 1-Decene | 2-Decanone | 90 |
| 3 | Styrene | Acetophenone | 98 |
| 4 | 4-Phenyl-1-butene | 4-Phenyl-2-butanone | 85 |
| 5 | Allylbenzene | Phenylacetone | 88 |
Experimental Protocol: Aerobic Oxidation of 1-Octene to 2-Octanone (Uemura System)
This protocol is adapted from the Uemura and coworkers' method for the aerobic oxidation of terminal olefins.[1]
Materials:
-
This compound (Pd(OAc)₂)
-
Pyridine
-
1-Octene
-
Isopropyl alcohol
-
Oxygen (balloon or atmosphere)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5 mol %) and pyridine (20 mol %).
-
Add a 1:1 mixed solvent system of toluene and isopropyl alcohol to the flask.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Add 1-octene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 2-octanone.
Application 2: Intramolecular Aza-Wacker Cyclization for the Synthesis of N-Heterocycles
The intramolecular aza-Wacker cyclization is a powerful strategy for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[2][3][4] this compound is an effective catalyst for this transformation, promoting the nucleophilic attack of a nitrogen-containing group onto a tethered alkene.
Quantitative Data
The following table presents the yields of various N-heterocycles synthesized via Pd(OAc)₂-catalyzed intramolecular aza-Wacker cyclization.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-allylphenyl)benzamide | 2-benzyl-2,3-dihydro-1H-indole | 87-91 |
| 2 | O-homoallyl benzimidate | 4-methylene-1,3-oxazine derivative | Good |
| 3 | Vinyl cyclopropanecarboxamide | aza[3.1.0]bicycle | Moderate |
| 4 | (Z)-4-hexenyltosylamide | 2-vinylpyrrolidine derivative | Not specified |
Experimental Protocol: Synthesis of 2-benzyl-2,3-dihydro-1H-indole
This protocol is a general representation based on the principles of Pd(II)-catalyzed aerobic aza-Wacker reactions.[3]
Materials:
-
This compound (Pd(OAc)₂)
-
N-(2-allylphenyl)benzamide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxygen (atmosphere)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-allylphenyl)benzamide (1.0 equivalent) in DMSO.
-
Add this compound (0.2-0.5 equivalents) to the solution.
-
Flush the reaction vessel with oxygen and maintain an oxygen atmosphere.
-
Heat the reaction mixture to 65°C and stir.
-
Monitor the reaction for the consumption of the starting material, typically complete within 15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-benzyl-2,3-dihydro-1H-indole.
Visualizations
Catalytic Cycle of the Wacker Oxidation
Caption: Catalytic cycle of the Wacker oxidation process.
General Experimental Workflow for Wacker-Type Reactions
Caption: General experimental workflow for Pd(OAc)₂-catalyzed Wacker-type oxidations.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. PdII -Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Palladium (II) Acetate Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate ligand for various Palladium (II) acetate (B1210297) catalyzed cross-coupling reactions. Detailed protocols for key reactions are included, along with a summary of ligand performance to aid in catalyst system optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries for the construction of complex molecules.[1][2] The choice of ligand is critical for the success of these reactions, as it influences catalyst stability, activity, and selectivity.[1] Palladium (II) acetate is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The ligand plays a crucial role in this reduction and stabilizes the active catalyst throughout the catalytic cycle.[1] This document focuses on the selection and application of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions using this compound.
Ligand Selection: A Comparative Overview
The performance of a this compound-based catalytic system is highly dependent on the steric and electronic properties of the chosen ligand. Bulky, electron-rich ligands generally promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher reaction efficiency.[3]
Phosphine Ligands
Phosphine ligands are a versatile class of ligands for palladium-catalyzed cross-coupling.[1]
-
Monodentate Phosphines:
-
Triarylphosphines (e.g., PPh₃): Traditionally used, but often require higher temperatures and are less effective for challenging substrates.
-
Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, SPhos): These ligands have become the gold standard for a wide range of cross-coupling reactions, enabling the use of less reactive coupling partners like aryl chlorides and tosylates, often at room temperature and with low catalyst loadings.[3]
-
-
Bidentate Phosphines (e.g., DPPF, DPPP, Xantphos): The bite angle of these ligands significantly influences the catalytic activity.[1] They are widely used in various cross-coupling reactions.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[4][5] They are often more resistant to oxidation than phosphine ligands and can be highly effective in challenging coupling reactions.[5][6]
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The following tables summarize the performance of various ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions catalyzed by this compound.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | 98 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | RT | 2 | 95 | [3] |
| 3 | 2-Bromotoluene | Phenylboronic acid | P(o-tol)₃ | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [7] |
| 4 | 4-Chloroanisole | Phenylboronic acid | IMes | Pd(OAc)₂ (0.5) | KOH | i-PrOH | 25 | 2 | >95 | [8][9] |
| 5 | 4-Nitrobromobenzene | Phenylboronic acid | None | Pd(OAc)₂ (1) | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 | [10] |
Table 2: Ligand Performance in Heck Reaction
| Entry | Aryl Halide/Boronic Acid | Olefin | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | SPO-ligated Pd complex | 2 | K₂CO₃ | DMF | 60 | 12 | 95 | [11][12] |
| 2 | Iodobenzene | Eugenol | None | 0.001 | K₂CO₃ | DMF | 100 | 1 | 100 (conversion) | [13] |
| 3 | Phenylboronic acid | Styrene | None | 5 | None (NBS additive) | DMAc | 25 | 12 | 52 | [11] |
| 4 | Iodobenzene | Estragole | None | 0.001 | K₂CO₃ | DMF | 100 | 3 | 96 (conversion) | [13] |
Table 3: Ligand Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | XPhos | Pd(OAc)₂ (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 92 | [14] |
| 2 | 4-Chloroanisole | Morpholine | Proazaphosphatrane (3) | Pd(OAc)₂ (3-6) | NaO-t-Bu | Toluene | 100 | 24 | Slower than Pd₂(dba)₃ | [15] |
| 3 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaO-t-Bu | Toluene | Reflux | 6 | 94 | [16] |
| 4 | Aryl Triflates | Various | IPr | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 2-4 | 80-95 | [4] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
This compound (Pd(OAc)₂)
-
Selected Ligand (e.g., XPhos, SPhos)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chosen phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl halide with an olefin.
Materials:
-
This compound (Pd(OAc)₂)
-
Selected Ligand (if required)
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the aryl halide (1.0 mmol), olefin (1.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an aryl halide and an amine.
Materials:
-
This compound (Pd(OAc)₂)
-
Selected Ligand (e.g., XPhos)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaO-t-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and stir the mixture at the appropriate temperature (e.g., 100 °C).
-
Monitor the reaction's progress.
-
Once complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms and a typical experimental setup for palladium-catalyzed cross-coupling reactions.
Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A general workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Palladium(II)-catalyzed Heck reac... preview & related info | Mendeley [mendeley.com]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: The Role of Palladium (II) Acetate in the Synthesis of Pharmaceuticals
Introduction
Palladium (II) acetate (B1210297), Pd(OAc)₂, is a highly versatile and widely utilized catalyst in the pharmaceutical industry.[1][2] Its efficacy in facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds has made it an indispensable tool in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and experimental protocols for the use of Palladium (II) acetate in key cross-coupling reactions for the synthesis of commercially significant pharmaceuticals. The protocols are intended for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offer significant advantages in drug synthesis, including mild reaction conditions, high functional group tolerance, and the ability to construct complex molecular architectures with high efficiency and selectivity.[4][5] this compound is often the palladium source of choice due to its stability, solubility in common organic solvents, and its ability to be easily reduced in situ to the active Pd(0) species.[1]
These notes will explore the practical application of this compound in the synthesis of three prominent pharmaceuticals:
-
Venetoclax (B612062): An inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, used in the treatment of certain types of leukemia.
-
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
-
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
For each of these examples, we will provide a detailed experimental protocol, a summary of the key reaction parameters in a tabular format, and a visual representation of the synthetic workflow.
Application 1: Suzuki-Miyaura Coupling in the Synthesis of a Key Intermediate for Venetoclax
The synthesis of Venetoclax, a targeted cancer therapy, involves a key Suzuki-Miyaura cross-coupling reaction to form a crucial biaryl intermediate.[6] this compound is an effective catalyst for this transformation, enabling the efficient formation of a C-C bond between a boronic acid and an aryl halide.
Reaction Scheme
Experimental Protocol
This protocol is adapted from a reported large-scale synthesis of a Venetoclax intermediate.[6]
-
Reaction Setup: To a solution of 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv) in acetonitrile (B52724) (MeCN), add 4-chlorophenylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃) (2.0 equiv), and tetrabutylammonium (B224687) bromide (TBAB) (1.0 equiv).
-
Catalyst Addition: To the stirred mixture, add this compound (Pd(OAc)₂) (0.025 equiv).
-
Reaction Conditions: Heat the reaction mixture to 30 °C and stir for 16 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde.
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst | This compound | [6] |
| Catalyst Loading | 2.5 mol% | [6] |
| Reactant 1 | 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde | [6] |
| Reactant 2 | 4-chlorophenylboronic acid | [6] |
| Base | Potassium carbonate (K₂CO₃) | [6] |
| Solvent | Acetonitrile (MeCN) | [6] |
| Temperature | 30 °C | [6] |
| Reaction Time | 16 hours | [6] |
| Yield | High (not specified in abstract) | [6] |
Application 2: Suzuki Coupling in the Synthesis of Losartan
The synthesis of Losartan, an antihypertensive drug, prominently features a Palladium-catalyzed Suzuki coupling to construct the characteristic biphenyl (B1667301) scaffold.[3][7] this compound, in combination with a phosphine (B1218219) ligand, can be used to generate the active Pd(0) catalyst in situ for this key C-C bond formation.
Reaction Scheme
Experimental Protocol
This protocol is based on an efficient synthesis of Losartan.[7]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve this compound (Pd(OAc)₂) (0.01 equiv) and triphenylphosphine (B44618) (PPh₃) (0.04 equiv) in deoxygenated tetrahydrofuran (B95107) (THF) and heat to form the active catalyst.
-
Reaction Setup: In a separate vessel, dissolve 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol (1.0 equiv) and 2-(1-triphenylmethyl-1H-tetrazol-5-yl)phenylboronic acid (1.1 equiv) in a mixture of diethoxymethane (B1583516) (DEM) and water. Add potassium carbonate (K₂CO₃) (2.5 equiv).
-
Reaction Conditions: Add the prepared catalyst solution to the mixture of reactants and heat at reflux (~80 °C) for 3-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent. To remove residual palladium, tributylphosphine (B147548) can be added to the organic layer. The organic phase is then washed, dried, and concentrated to yield trityl losartan, which can be further purified by crystallization. The final deprotection of the trityl group yields Losartan.
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst Precursor | This compound | [7] |
| Ligand | Triphenylphosphine (PPh₃) | [7] |
| Reactant 1 | 2-n-Butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol | [7] |
| Reactant 2 | 2-(1-Triphenylmethyl-1H-tetrazol-5-yl)phenylboronic acid | [7] |
| Base | Potassium carbonate (K₂CO₃) | [7] |
| Solvent | Diethoxymethane (DEM) / Tetrahydrofuran (THF) / Water | [7] |
| Temperature | ~80 °C (Reflux) | [7] |
| Reaction Time | 3 - 6 hours | [7] |
| Yield | >93% (for the coupling step) | [7] |
Application 3: Heck Reaction in the Synthesis of Naproxen
The synthesis of Naproxen, a widely used NSAID, can be achieved via a Palladium-catalyzed Heck reaction. This reaction couples an aryl halide with an alkene to form a new C-C bond, which is a key step in building the core structure of Naproxen.[1][8] this compound is a common catalyst for this transformation.
Reaction Scheme
Experimental Protocol
This protocol describes a general procedure for the Heck reaction followed by carbonylation to produce Naproxen.[1]
-
Reaction Setup: In a pressure reactor, combine 2-bromo-6-methoxynaphthalene (1.0 equiv), a suitable phosphine ligand (e.g., BuPAd₂), a base such as triethylamine (B128534) (NEt₃) (1.5 equiv), and a suitable solvent.
-
Catalyst Addition: Add this compound (Pd(OAc)₂) (0.005 equiv) to the mixture.
-
Heck Reaction: Pressurize the reactor with ethylene (e.g., 20 bar) and heat the mixture to the desired temperature until the formation of 6-methoxy-2-vinylnaphthalene is complete.
-
Carbonylation: After the Heck reaction, without isolating the intermediate, introduce a source of carbon monoxide (e.g., pressurize with CO) and an acid (e.g., HCl). Continue heating to effect the carbonylation of the vinyl group to the corresponding carboxylic acid.
-
Work-up and Isolation: After the reaction is complete, cool the reactor, release the pressure, and perform a suitable work-up. This may involve extraction and purification by crystallization to obtain Naproxen.
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst Precursor | This compound | |
| Catalyst Loading | 0.5 mol% | |
| Reactant 1 | 2-bromo-6-methoxynaphthalene | [1] |
| Reactant 2 | Ethylene | [1] |
| Base | Triethylamine (NEt₃) | |
| Solvent | Varies (e.g., Toluene, DMF) | [1] |
| Temperature | Varies (typically elevated) | [1] |
| Pressure | Ethylene (e.g., 20 bar), CO (e.g., 40 bar) | |
| Yield | Good overall yields for the one-pot process |
General Workflow for this compound Catalyzed Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for employing this compound in a cross-coupling reaction for pharmaceutical synthesis, from reaction setup to final product isolation.
This compound continues to be a catalyst of paramount importance in the synthesis of pharmaceuticals. Its versatility in key C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allows for the efficient and scalable production of complex drug molecules. The examples of Venetoclax, Losartan, and Naproxen synthesis highlight the practical application of this compound in modern drug development and manufacturing. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical industry to leverage the power of palladium catalysis in their synthetic endeavors.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. Development of a large-scale synthesis for venetoclax [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. research.rug.nl [research.rug.nl]
- 8. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Palladium (II) Acetate in Fine Chemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297) (Pd(OAc)₂) is a cornerstone catalyst in modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to the pharmaceutical and fine chemical industries.[1][2] Its versatility, reliability, and catalytic activity in a broad spectrum of organic transformations make it an invaluable tool for researchers and drug development professionals.[1] This document provides detailed application notes and protocols for key cross-coupling reactions facilitated by Palladium (II) acetate, including the Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Introduction to this compound
This compound is a brown crystalline powder soluble in many organic solvents, making it a convenient and widely used precatalyst in homogeneous catalysis.[2] It is valued for its ability to be easily activated under mild conditions and its suitability for both laboratory-scale research and large-scale industrial synthesis.[2] Pd(OAc)₂ serves as a precursor to the catalytically active Pd(0) species, which is essential for initiating the catalytic cycles of numerous cross-coupling reactions.[3] These reactions are fundamental to the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][4]
Key Applications in Fine Chemical Synthesis
This compound is instrumental in several critical carbon-carbon and carbon-heteroatom bond-forming reactions.
The Heck-Mizoroki Reaction
The Heck reaction is a powerful method for the coupling of unsaturated halides with alkenes to form substituted alkenes, a common structural motif in many pharmaceutical compounds.[1] Pd(OAc)₂ is a frequently used precatalyst for this transformation, often in conjunction with phosphine (B1218219) ligands, although ligand-free conditions have also been developed.[1]
Application: Synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecules containing substituted alkene moieties.[1]
The Suzuki-Miyaura Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[6] this compound is an effective catalyst for this transformation.[5][6]
Application: Synthesis of biaryl structures, which are key intermediates in numerous pharmaceuticals and agrochemicals.[2][5]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][8] This reaction has become a vital tool in medicinal chemistry for the synthesis of a wide variety of nitrogen-containing compounds.[9]
Application: Synthesis of aryl amines, which are prevalent in many drug candidates and approved medicines.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for Heck, Suzuki, and Buchwald-Hartwig reactions catalyzed by this compound.
Table 1: Heck Reaction Data
| Aryl Halide | Olefin | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 4-Bromophenol (B116583) | Styrene (B11656) | 1 | Tri(o-tolyl)phosphine | Triethylamine (B128534) | Triethylamine | 100 | 12 | 57 | [10] |
| Bromobenzene | Styrene | 2 | Imidazole-based SPO | K₂CO₃ | DMF | 60 | 12 | 92 | [11] |
| 4-Iodoanisole | Methyl Acrylate | 1 | None | K₂CO₃ | H₂O/DMSO | Ambient | 2 | 95 | |
Table 2: Suzuki-Miyaura Coupling Data
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | 2 | None | K₃PO₄ | Ethanol | RT | 12 | 95 | [12] |
| 4-Chlorotoluene (B122035) | Phenylboronic acid | 1 | None | Na₂CO₃ | DMF/H₂O | 100 | 2 | 92 | [13] |
| Iodobenzene | Phenylboronic acid | 0.1 | None | Na₂CO₃ | PEG/H₂O | 50 | 0.5 | 98 |[6] |
Table 3: Buchwald-Hartwig Amination Data
| Aryl Halide | Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine (B109124) | 1.5 (Pd₂(dba)₃) | XPhos | NaOt-Bu | Toluene (B28343) | Reflux | 6 | 94 | |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | 10 | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 95 | [14] |
| 4-Chlorotoluene | N-methylaniline | 0.5 (Pd₂(dba)₃) | YPhos | KOt-Bu | Toluene | RT | 1 | >99 |[15] |
Experimental Protocols
Protocol 1: Heck Reaction - Synthesis of trans-4-Hydroxystilbene[11]
Materials:
-
4-Bromophenol
-
Styrene
-
This compound
-
Tri(o-tolyl)phosphine
-
Triethylamine
-
1 M HCl (aq)
-
Diethyl ether
-
Sodium sulfate
-
Toluene
Procedure:
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and this compound (0.020 g, 0.087 mmol) successively at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the reaction mixture and add it to 1 M HCl (aq) (100 mL) below 15 °C.
-
Add diethyl ether (100 mL) and stir the mixture for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene as a pale brown solid (0.97 g, 57% yield).
Protocol 2: Suzuki-Miyaura Coupling - Synthesis of a Biaryl Compound[6]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
This compound
-
1.2 M Sodium carbonate (aq)
-
n-Propanol
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine the aryl halide (1.00 g), the aryl boronic acid (0.692 g), and n-propanol (10 mL).
-
To this solution, add this compound (3.6 mg), triphenylphosphine (12.8 mg), and 5.25 mL of 1.2 M aqueous sodium carbonate.
-
Purge the mixture with N₂ for 30 seconds while stirring.
-
Attach a reflux condenser and a nitrogen inlet balloon.
-
Stir the mixture for 15 minutes to allow for complete dissolution of all solids.
-
Heat the solution at reflux under a nitrogen environment for approximately 1 hour, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and proceed with standard aqueous workup and purification.
Protocol 3: Buchwald-Hartwig Amination - Synthesis of an Aryl Amine[5]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (as a Pd(0) source, often generated in situ from Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) in toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aryl amine.
Visualizations
Caption: General experimental workflow for a Palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.
Caption: Decision tree for selecting reaction conditions for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Manufacturer - Quality Palladium acetate,Palladium(II) acetate,3375-31-3| UIV Chem [riyngroup.com]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Preparation of Active Pd(0) from Palladium(II) Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of active Palladium(0) [Pd(0)] species from Palladium(II) acetate (B1210297) [Pd(OAc)₂]. The generation of catalytically active Pd(0) is a critical step in a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug development.
Introduction
Palladium(II) acetate is a common, air-stable, and relatively inexpensive precursor for generating the catalytically active Pd(0) species required for reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The reduction of Pd(II) to Pd(0) can be achieved through various methods, each with its own advantages and considerations regarding reaction conditions, catalyst stability, and activity. This document outlines several reliable methods for the preparation of active Pd(0) from Pd(OAc)₂, including in-situ generation for immediate use in catalytic cycles and the synthesis of isolable Pd(0) nanoparticles.
Methods for the Preparation of Active Pd(0)
The choice of method for generating active Pd(0) depends on the specific requirements of the subsequent catalytic reaction, including the nature of the substrates, the desired reaction kinetics, and the need for a well-defined catalyst.
In-situ Generation of Pd(0) Complexes
For many applications, the most convenient approach is the in-situ reduction of Pd(OAc)₂ in the presence of a stabilizing ligand, typically a phosphine (B1218219). The resulting Pd(0) complex is then directly utilized in the catalytic reaction.
1. Reduction with Phosphine Ligands: Tertiary phosphines not only act as ligands to stabilize the resulting Pd(0) species but can also serve as the reducing agent. The phosphine is oxidized to phosphine oxide in the process. The efficiency of this reduction can be influenced by the choice of phosphine, solvent, base, and the presence of water.[1]
2. Water-Mediated Reduction: The presence of water can significantly accelerate the reduction of Pd(OAc)₂ in the presence of phosphine ligands. This method provides a rapid and efficient way to generate highly active Pd(0) catalysts, particularly for challenging cross-coupling reactions.[2]
3. Reduction with Alcohols: In the presence of a base, primary alcohols can act as reducing agents for Pd(OAc)₂, leading to the formation of active Pd(0) species. This method is often employed in conjunction with phosphine ligands.
Synthesis of Pd(0) Nanoparticles
For applications requiring a heterogeneous or recyclable catalyst, Pd(0) can be prepared in the form of nanoparticles (NPs).
1. Reduction with Hydrazine (B178648): Hydrazine is a strong reducing agent that can be used to produce Pd(0) nanoparticles from Pd(OAc)₂. The resulting nanoparticles are often stabilized by polymers or other capping agents to prevent aggregation.[3][4]
2. Reduction with Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is another effective reducing agent for the synthesis of Pd(0) nanoparticles. Careful control of reaction conditions is necessary to obtain nanoparticles with a narrow size distribution.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the in-situ generation of active Pd(0) from Pd(OAc)₂ for use in C-N cross-coupling reactions.
| Method | Reductant/Ligand | Base | Solvent | Temperature (°C) | Time | Outcome | Reference |
| Water-Mediated Preactivation | Biaryldialkylphosphine, Water | - | 1,4-Dioxane (B91453) | 80 | 1 min | Highly active catalyst solution | [2] |
| Water-Mediated Preactivation | Biaryldialkylphosphine, Water | - | t-BuOH | 110 | 1.5 min | Highly active catalyst for amidation | [2] |
Experimental Protocols
Protocol 1: In-situ Generation of Active Pd(0) via Water-Mediated Preactivation
This protocol describes the generation of a highly active Pd(0) catalyst solution for immediate use in cross-coupling reactions.[2]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Biaryldialkylphosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl)
-
Deionized water
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%).
-
Add the biaryldialkylphosphine ligand (3 mol%).
-
Add anhydrous 1,4-dioxane to achieve the desired reaction concentration.
-
Add deionized water (4 mol%).
-
Seal the Schlenk tube and heat the mixture at 80 °C for 1 minute. The solution should change color, indicating the formation of the active Pd(0) catalyst.
-
Cool the resulting catalyst solution to room temperature. It is now ready to be transferred to the main reaction vessel containing the substrates and base.
Characterization: The formation of the Pd(0) species can be monitored by ³¹P NMR spectroscopy. A shift in the phosphorus signal corresponding to the phosphine ligand upon coordination to Pd(0) is typically observed.
Protocol 2: Synthesis of Pd(0) Nanoparticles using Hydrazine Reduction
This protocol describes the synthesis of stabilized Pd(0) nanoparticles.[3][4]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Stabilizing agent (e.g., Polyvinylpyrrolidone - PVP)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PVP in a mixture of ethanol and deionized water with stirring.
-
In a separate flask, dissolve Pd(OAc)₂ in ethanol.
-
Add the Pd(OAc)₂ solution dropwise to the PVP solution under vigorous stirring.
-
Slowly add an aqueous solution of hydrazine hydrate to the mixture. A color change to dark brown or black indicates the formation of Pd(0) nanoparticles.
-
Continue stirring for several hours to ensure complete reduction and stabilization.
-
The resulting Pd(0) nanoparticle suspension can be purified by centrifugation and washing with ethanol and water to remove excess reagents.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the synthesized nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the Pd(0) nanoparticles.
-
UV-Vis Spectroscopy: To monitor the formation of nanoparticles by observing the disappearance of the Pd(II) absorption band and the appearance of the characteristic surface plasmon resonance of Pd(0) NPs.
Visualizations
Caption: Experimental workflows for the preparation of active Pd(0).
Caption: General mechanism for the reduction of Pd(II) to active Pd(0).
References
- 1. researchgate.net [researchgate.net]
- 2. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mendelnet.cz [mendelnet.cz]
- 4. reddit.com [reddit.com]
- 5. Effect of Stabilizing Agents on the Synthesis of Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Stoichiometric and Catalytic Applications of Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison between the stoichiometric and catalytic uses of Palladium (II) acetate (B1210297) [Pd(OAc)₂], a versatile reagent in modern organic synthesis. This document outlines key applications, presents quantitative data in a comparative format, and offers detailed experimental protocols for representative reactions. The information herein is intended to guide researchers in selecting the appropriate palladium-mediated strategy for their synthetic challenges.
Introduction: Stoichiometric vs. Catalytic Palladium Chemistry
Palladium (II) acetate is a cornerstone in transition metal-catalyzed organic synthesis, primarily utilized for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its application can be broadly categorized into two distinct modes: stoichiometric and catalytic.
-
Stoichiometric Use: In this mode, a molar equivalent or excess of this compound is used relative to the substrate. Historically, many palladium-mediated reactions were first discovered using stoichiometric amounts of the metal.[3] Today, stoichiometric applications are often employed in mechanistic studies to isolate and characterize key intermediates, such as palladacycles, or in specific synthetic contexts where catalytic turnover is inefficient.[4][5] These reactions are crucial for understanding reaction pathways and for the rational design of new catalytic systems.
-
Catalytic Use: This is the most common application of this compound, where a sub-stoichiometric amount (typically 0.05 to 5 mol%) is used to turn over a reaction multiple times.[6][7] This approach is highly atom-economical and cost-effective, making it the preferred method for large-scale synthesis in industrial and pharmaceutical settings.[8] Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules.[9][10]
Comparative Data Presentation
The following tables summarize key quantitative data for representative stoichiometric and catalytic reactions using this compound, allowing for a direct comparison of their efficiencies and conditions.
Table 1: Stoichiometric vs. Catalytic C-H Activation/Arylation
| Parameter | Stoichiometric C-H Activation (Palladacycle Formation) | Catalytic Heck Reaction |
| Reaction | Formation of a dimeric palladacycle from 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one | Cross-coupling of 4-bromophenol (B116583) and styrene (B11656) |
| Pd(OAc)₂ Loading | 1.0 equivalent | 1 mol% |
| Substrate | 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one | 4-bromophenol |
| Coupling Partner | N/A | Styrene |
| Solvent | Acetic Acid | Triethylamine (B128534) |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | Overnight |
| Yield | 93% (of palladacycle)[5] | 57% (of trans-4-hydroxystilbene)[11] |
| Turnover Number (TON) | 1 | ~57 |
Table 2: Stoichiometric vs. Catalytic Olefin Oxidation (Wacker-Type Process)
| Parameter | Stoichiometric Olefin Oxidation | Catalytic Wacker-Tsuji Oxidation |
| Reaction | Oxidation of ethylene (B1197577) to acetaldehyde | Oxidation of 1-decene (B1663960) to 2-decanone |
| Pd Reagent | 1.0 equivalent PdCl₂ (historically) | 10 mol% PdCl₂ (Pd(OAc)₂ can also be used) |
| Substrate | Ethylene | 1-Decene |
| Oxidant | N/A (Pd(II) is the oxidant) | Stoichiometric CuCl, O₂ (1 atm)[12] |
| Solvent | Water | DMF/Water |
| Temperature | Ambient | 80 °C |
| Reaction Time | N/A | 6 hours |
| Yield | Quantitative (for Pd reduction)[3] | High yields reported[13] |
| Turnover Number (TON) | 1 | Up to 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Protocol 1: Stoichiometric C-H Activation - Synthesis of a Palladacycle
This protocol is based on the synthesis of a dimeric acridinone (B8587238) palladacycle.[5]
Materials:
-
10-(4-methoxypyridin-2-yl)acridin-9(10H)-one (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Glacial Acetic Acid (10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one (1.0 mmol) and this compound (1.0 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
The flask is sealed and the mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed with diethyl ether and dried under vacuum to yield the dimeric palladacycle.
Protocol 2: Catalytic Heck Reaction
This protocol describes the this compound-catalyzed coupling of 4-bromophenol and styrene.[11]
Materials:
-
4-Bromophenol (8.7 mmol, 1.0 equiv)
-
Styrene (10.8 mmol, 1.2 equiv)
-
This compound (0.087 mmol, 0.01 equiv)
-
Tri(o-tolyl)phosphine (0.52 mmol, 0.06 equiv)
-
Triethylamine (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
-
Heating mantle
Procedure:
-
To a round-bottom flask containing 4-bromophenol (1.5 g, 8.7 mmol) dissolved in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and this compound (0.020 g, 0.087 mmol) at room temperature.
-
The reaction mixture is stirred overnight at 100 °C under a nitrogen atmosphere.
-
After cooling, the reaction mixture is added to 1 M HCl (aq) (100 mL) at a temperature below 15 °C.
-
Diethyl ether (100 mL) is added, and the mixture is stirred for 10 minutes.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether (50 mL).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from toluene (B28343) to give trans-4-hydroxystilbene.
Protocol 3: Catalytic Wacker-Tsuji Oxidation
This protocol is a general procedure for the oxidation of a terminal alkene to a methyl ketone.[12]
Materials:
-
Terminal alkene (e.g., 1-decene) (1.0 mmol, 1.0 equiv)
-
Palladium (II) chloride (0.1 mmol, 0.1 equiv) (Pd(OAc)₂ can be substituted)
-
Copper (I) chloride (1.0 mmol, 1.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Oxygen balloon
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine Palladium (II) chloride (10 mol%), Copper (I) chloride (1.0 equiv), DMF, and water.
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Add the terminal alkene (1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ketone.
Mechanistic Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the reaction pathways for stoichiometric and catalytic processes involving this compound.
Caption: Stoichiometric C-H activation workflow leading to an isolable palladacycle.
Caption: Catalytic cycle of the Heck reaction initiated by in situ generated Pd(0).
Caption: Logical workflow of the catalytic Wacker process showing the palladium and copper cycles.
Conclusion
The choice between a stoichiometric and a catalytic approach using this compound depends critically on the research objective. Stoichiometric reactions are invaluable for fundamental mechanistic investigations and for the synthesis of specific organometalladium complexes. In contrast, catalytic reactions are the mainstay of synthetic organic chemistry, offering an efficient, sustainable, and scalable route to a vast array of valuable molecules. Understanding the principles and practicalities of both regimes empowers researchers to harness the full potential of palladium chemistry in their scientific endeavors.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organopalladium chemistry - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Homogeneous Catalysis with Palladium (II) Acetate
Palladium (II) acetate (B1210297), Pd(OAc)₂, is a versatile and widely used catalyst precursor in homogeneous catalysis, particularly for cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] Its stability, solubility in many organic solvents, and ability to be reduced in situ to the active Pd(0) species make it a preferred choice for numerous transformations in academic and industrial research.[3][4] These application notes provide detailed protocols for three of the most significant reactions catalyzed by Pd(OAc)₂: the Heck-Mizoroki Reaction, the Suzuki-Miyaura Coupling, and the Buchwald-Hartwig Amination.
The Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[5] It is a powerful tool for the synthesis of substituted alkenes.[6] While various palladium sources can be used, Pd(OAc)₂ is a common and effective precatalyst.[7]
Experimental Protocol: Heck Reaction of 4-Bromophenol (B116583) with Styrene (B11656)
This protocol is adapted from a practical example provided by Tokyo Chemical Industry (TCI).
Materials:
-
4-Bromophenol
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) successively at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After cooling, add the reaction mixture to 1 M HCl (100 mL) at a temperature below 15 °C.
-
Add diethyl ether (100 mL) and stir the mixture for 10 minutes.
-
Separate the organic layer, and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene (0.97 g, 57% yield).
Data Summary: Heck Reaction Conditions
| Aryl Halide | Alkene | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenol | Styrene | 1 | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | Overnight | 57 | |
| Aryl Bromide | Styrene | 1 | Tetrahydropyrimidinium Salt | K₂CO₃ | H₂O/DMF | 80 | 4 | Up to 98 | [5] |
| Aryl Iodide/Bromide | Terminal Olefin | 1-2 | None | K₂CO₃ | H₂O/DMSO | 100 | 1-24 | 75-98 | [8] |
| Bromobenzene | Styrene | 1 (as complex) | SPO-ligated Pd complex | Cs₂CO₃ | DMSO | 60 | 12 | 98 | [7][9] |
Visualization: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Heck reaction.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[10][11] It is one of the most versatile methods for constructing biaryl compounds and other C(sp²)-C(sp²) bonds.[12][13] Pd(OAc)₂ is frequently used, and notably, many Suzuki protocols can be performed without the need for phosphine (B1218219) ligands ("ligand-free").[12][14]
Experimental Protocol: Ligand-Free Suzuki Coupling
This protocol is adapted from a procedure for ligand-free Suzuki coupling at room temperature.[12]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Aryl Boronic Acid
-
Aryl Bromide
-
Potassium Phosphate Tribasic Trihydrate (K₃PO₄·3H₂O)
-
Tetrabutylammonium Bromide (Bu₄NBr)
-
Ethanol (B145695) (EtOH)
-
Ethyl Acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol), the aryl boronic acid (0.6 mmol), the aryl bromide (0.5 mmol), K₃PO₄·3H₂O (266 mg, 1.0 mmol), and Bu₄NBr (8.3 mg, 0.025 mmol) in ethanol (2 mL).[12]
-
Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the aryl bromide is completely consumed.[12]
-
Dilute the mixture with ethyl acetate (5 mL).[12]
-
Wash the organic layer with 1 M NaOH (5 mL).[12]
-
Extract the aqueous layer with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, and dry over MgSO₄.[12]
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by chromatography.[12]
Data Summary: Suzuki Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Arylboronic acid | 2 | None | K₃PO₄·3H₂O | EtOH | RT | 1-24 | 70-98 | [12] |
| 4-Nitrobromobenzene | Phenylboronic acid | 1 | None | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 | [15] |
| 5-Iodovanillin | Phenylboronic acid | 1 | None | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - | [11] |
| Aryl Iodide | Arylboronic acid | 0.3 (as colloid) | PVP | NaOAc | CH₃CN/H₂O | 80 | 12 | 60-90 | [16] |
| Aryl Halide | Arylboronic acid | 0.0001-1 | Guanidine | K₃PO₄ | H₂O | RT | 0.5-24 | 72-99 | [17] |
Visualization: Suzuki Coupling Workflow
Caption: Experimental workflow for ligand-free Suzuki coupling.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[18][19] This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines.[20] Pd(OAc)₂ is a common precatalyst, typically used in combination with a bulky, electron-rich phosphine ligand.[3][21]
Experimental Protocol: Amination of an Aryl Chloride
This protocol is adapted from a general procedure for the amination of aryl chlorides.[18]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (e.g., P(i-BuNCH₂CH₂)₃N)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Amine (e.g., Morpholine)
-
Aryl Chloride (e.g., 4-Chlorotoluene)
-
Toluene (or other suitable solvent)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (3-6 mol %) and NaO-t-Bu (1.4 mmol) in air.[18]
-
If the amine (1.2 mmol) and aryl chloride (1.0 mmol) are solids, add them at this stage.[18]
-
Cap the flask with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times.[18]
-
If the amine and aryl chloride are liquids, add them via syringe after the argon purge.
-
Add the phosphine ligand (6-12 mol %) via syringe from a stock solution (e.g., in toluene).[18]
-
Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (e.g., 1-24 h), monitoring by TLC or GC.[3][18]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Aliphatic Amine | 3-6 | P(i-BuNCH₂CH₂)₃N | NaO-t-Bu | Toluene | 100 | - | Good-Excellent | [18] |
| 2-Bromo-13α-estrone | Aniline | 10 | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 85-95 | [20] |
| 4-Chlorotoluene | Morpholine | 1.5 (as Pd(dba)₂) | XPhos | NaO-t-Bu | Toluene | Reflux | 6 | 94 | |
| Aryl Halide | Amide | 5 | Xantphos | DBU | DMF | 140 | 1 | 20 | [22] |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uwindsor.ca [uwindsor.ca]
- 22. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Palladium (II) Acetate in Tandem and Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and mechanistic insights into the use of Palladium (II) acetate (B1210297) as a versatile catalyst in tandem and cascade reactions. Such reactions are of significant interest in organic synthesis and drug development due to their efficiency in building molecular complexity from simple starting materials in a single operation, thus saving time, resources, and reducing waste.
Tandem aza-Heck/Suzuki Reaction for the Synthesis of Complex γ-Lactams
This protocol describes a palladium-catalyzed tandem reaction that combines an aza-Heck cyclization with a Suzuki coupling, enabling the synthesis of stereogenic γ-lactams. This transformation is highly valuable for creating libraries of complex nitrogen-containing heterocyles, which are common scaffolds in pharmaceuticals.[1][2][3][4]
Experimental Protocol
A representative procedure for the tandem aza-Heck/Suzuki reaction is as follows:
To a solution of N-phenoxy-benzamide (0.2 mmol) and phenylboronic acid (0.6 mmol) in acetonitrile (B52724) (MeCN) at a concentration of 0.1 M, are added 4 Å molecular sieves. To this mixture, Palladium(II) acetate (Pd(OAc)₂; 5 mol%) and tris(2,2,2-trifluoroethyl) phosphite (B83602) (P(OCH₂CF₃)₃; 15 mmol%) are added. The reaction mixture is then stirred at the desired temperature until the starting material is consumed (as monitored by TLC or LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.[3]
Data Presentation
Table 1: Optimization of the Tandem aza-Heck/Suzuki Reaction. [3]
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | (COD)Pd(CH₂SiMe₃)₂ (10) | P(OCH₂CF₃)₃ (30) | Bu₃N | MeCN | 18 |
| 2 | (COD)Pd(CH₂SiMe₃)₂ (10) | P(OCH₂CF₃)₃ (30) | None | MeCN | 74 |
| 3 | (COD)Pd(CH₂SiMe₃)₂ (10) | P(OCH₂CF₃)₃ (30) | None | Dioxane | <10 |
| 4 | (COD)Pd(CH₂SiMe₃)₂ (10) | P(OCH₂CF₃)₃ (30) | None | MeCN | 80 |
| 5 | Pd(OAc)₂ (10) | P(OCH₂CF₃)₃ (30) | None | MeCN | 85 |
| 6 | Pd(OAc)₂ (5) | P(OCH₂CF₃)₃ (15) | None | MeCN | 88 |
Reaction conditions: 0.2 mmol of N-phenoxy-benzamide, 0.6 mmol of phenylboronic acid, at 0.05 M concentration unless otherwise noted. Yields were determined by ¹H NMR with an internal standard. Entry 6 was conducted at 0.1 M.
Signaling Pathway
Caption: Proposed catalytic cycle for the tandem aza-Heck/Suzuki reaction.
Palladium-Catalyzed Heck/Suzuki Tandem Reaction for Tetrahydropyridine (B1245486) Synthesis
This section details an efficient method for the synthesis of tetrahydropyridines through a Palladium-catalyzed intramolecular Heck reaction followed by a Suzuki coupling of (Z)-1-iodo-1,6-dienes with organoboronic acids. This cascade process allows for the rapid construction of the tetrahydropyridine core, a privileged scaffold in medicinal chemistry.[5][6]
Experimental Protocol
A general procedure for the tandem Heck/Suzuki reaction is as follows:
In a reaction tube, (Z)-1-iodo-1,6-diene (0.2 mmol), organoboronic acid (0.3 mmol), Palladium(II) acetate (Pd(OAc)₂; 5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) ligand, 10 mol%) are combined. A base (e.g., tBuOK, 0.4 mmol) and a solvent (e.g., toluene, 2.0 mL) are then added. The tube is sealed and the mixture is stirred at a specified temperature for a designated time. After completion, the reaction mixture is cooled to room temperature, diluted, and the product is isolated and purified using standard chromatographic techniques.[5]
Data Presentation
Table 2: Optimization of the Tandem Heck/Suzuki Reaction for Tetrahydropyridine Synthesis. [5]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 80 | 62 |
| 3 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ | Toluene | 80 | 78 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene | 80 | 55 |
| 5 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 85 |
| 6 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | tBuOK | Toluene | 80 | 95 |
| 7 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | tBuOK | Dioxane | 80 | 75 |
| 8 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | tBuOK | Toluene | 60 | 68 |
Reaction conditions: (Z)-1-iodo-1,6-diene (0.2 mmol), phenylboronic acid (0.3 mmol), base (0.4 mmol), solvent (2.0 mL) for 12 h.
Experimental Workflow
Caption: General experimental workflow for the tandem Heck/Suzuki reaction.
Pd(II)-Catalyzed Cascade β-C(sp³)–H Olefination and Annulation of Free Carboxylic Acids
This application note describes a palladium-catalyzed cascade reaction involving the olefination of a β-C(sp³)–H bond of a free carboxylic acid, followed by an annulation step to form lactones. This method provides a direct way to functionalize aliphatic carboxylic acids, which are abundant and readily available starting materials.[7][8][9][10][11]
Experimental Protocol
A representative experimental procedure is as follows:
To a mixture of the aliphatic carboxylic acid (0.5 mmol), the olefin (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂; 10 mol%), and a ligand (e.g., an acetyl-protected aminoethyl phenyl thioether, 20 mol%) in a suitable solvent (e.g., DMA), an oxidant (e.g., Cu(OAc)₂, 2.0 equiv) and an additive (e.g., LiCl, 2.0 equiv) are added. The reaction vessel is sealed and heated at a specified temperature for a certain duration. After cooling, the reaction mixture is subjected to an aqueous workup, and the product is purified by flash column chromatography.[10]
Data Presentation
Table 3: Substrate Scope for the Cascade β-C(sp³)–H Olefination/Annulation. [11]
| Entry | Carboxylic Acid | Olefin | Product | Yield (%) |
| 1 | Pivalic Acid | Benzyl acrylate | γ-Lactone | 71 |
| 2 | Cyclohexanecarboxylic Acid | Benzyl acrylate | γ-Lactone | 65 |
| 3 | 3,3-Dimethylbutanoic Acid | Methyl acrylate | γ-Lactone | 75 |
| 4 | Adamantanecarboxylic Acid | Ethyl acrylate | γ-Lactone | 80 |
| 5 | Pivalic Acid | Styrene | γ-Lactone | 55 |
Reaction conditions: Carboxylic acid (0.5 mmol), olefin (1.0 mmol), Pd(OAc)₂ (10 mol%), ligand (20 mol%), Cu(OAc)₂ (2.0 equiv), LiCl (2.0 equiv) in DMF.
Logical Relationship Diagram
Caption: Logical flow of the cascade C-H olefination and annulation reaction.
References
- 1. Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Tandem aza-Heck Suzuki and carbonylation reactions of O -phenyl hydroxamic ethers: complex lactams via carboamination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02075G [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids [organic-chemistry.org]
- 6. Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Enabled β-C(sp3)-H Olefination of Free Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Green Chemistry Innovations with Palladium (II) Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide detailed protocols and data on the use of Palladium (II) acetate (B1210297) in green and sustainable chemistry. These notes focus on key transformations that reduce the use of hazardous substances, employ environmentally benign solvents, and promote catalyst recyclability, aligning with the core principles of green chemistry.
Application Note 1: Ligand-Free Mizoriki-Heck Reaction in Aqueous Media
The Mizoriki-Heck reaction is a cornerstone of C-C bond formation. Traditional methods often rely on toxic and air-sensitive phosphine (B1218219) ligands. This protocol details a green, ligand-free approach using Palladium (II) acetate in a predominantly aqueous system, enhancing the safety and sustainability of the process.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a 2:1 mixture of deionized water and dimethyl sulfoxide (B87167) (DMSO) (5 mL).
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water (10 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]
Quantitative Data Summary:
| Entry | Aryl Halide | Alkene | Base | Solvent (v/v) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | K2CO3 | H2O/DMSO (2:1) | 100 | 2 | 95 |
| 2 | Bromobenzene | n-Butyl acrylate | K2CO3 | H2O/DMSO (2:1) | 100 | 3 | 92 |
| 3 | 4-Iodoanisole | Styrene | K2CO3 | H2O/DMSO (2:1) | 100 | 2.5 | 96 |
| 4 | 4-Bromoacetophenone | n-Butyl acrylate | K2CO3 | H2O/DMSO (2:1) | 100 | 4 | 88 |
Catalytic Cycle: Mizoriki-Heck Reaction
Caption: Simplified catalytic cycle for the Mizoriki-Heck reaction.
Application Note 2: Suzuki-Miyaura Cross-Coupling in Water at Room Temperature
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl compounds. This application note describes a green, ligand-free protocol using this compound in water at room temperature, which avoids the use of hazardous organic solvents and phosphine ligands.[1]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol) in deionized water (10 mL).
-
Catalyst Addition: Add this compound (0.01 mmol, 1 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or GC.
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[1]
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | K₃PO₄ | Water | RT | 12 | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Water | RT | 18 | 92 |
| 3 | 1-Bromonaphthalene | 3-Methoxyphenylboronic acid | K₃PO₄ | Water | RT | 16 | 90 |
| 4 | 4-Iodoacetophenone | Phenylboronic acid | K₃PO₄ | Water | RT | 10 | 98 |
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application Note 3: Green C-H Bond Arylation
Direct C-H bond functionalization is a highly atom-economical and sustainable approach for the synthesis of complex molecules. This protocol describes a greener C-H arylation of aryl ureas at room temperature, catalyzed by a cationic palladium species generated in situ from this compound.
Experimental Protocol:
-
Catalyst Generation: In a reaction vessel, generate the cationic palladium catalyst in situ by reacting this compound (Pd(OAc)₂) with HBF₄.
-
Reaction Setup: To the catalyst, add the aryl urea (B33335) (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.[2]
Quantitative Data Summary:
| Entry | Aryl Urea | Arylboronic Acid | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylurea | Phenylboronic acid | Pd(OAc)₂/HBF₄ | Acetonitrile | RT | 12 | 85 |
| 2 | 4-Methoxyphenylurea | 4-Tolylboronic acid | Pd(OAc)₂/HBF₄ | Acetonitrile | RT | 15 | 88 |
| 3 | 4-Chlorophenylurea | Phenylboronic acid | Pd(OAc)₂/HBF₄ | Acetonitrile | RT | 18 | 75 |
Logical Workflow: C-H Activation and Arylation
Caption: Logical workflow for the cationic Pd(II)-catalyzed C-H arylation.
Application Note 4: Recyclable this compound Catalyst for Sustainable Cross-Coupling
A significant challenge in homogeneous catalysis is the recovery and reuse of the precious metal catalyst. This application note describes the use of a polyurea-encapsulated this compound catalyst that can be easily recovered by filtration and reused multiple times without significant loss of activity, thereby reducing waste and cost.[3][4]
Protocol for Catalyst Encapsulation (Interfacial Polymerization):
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Emulsification: Add this organic solution to an aqueous solution containing a surfactant to form an oil-in-water emulsion.
-
Polymerization: Add a diisocyanate to the emulsion. The polymerization will occur at the oil-water interface, encapsulating the this compound within a polyurea shell.
-
Isolation: The microcapsules can be isolated by filtration, washed, and dried.
General Protocol for Catalyst Recycling:
-
Reaction: Perform the cross-coupling reaction as per the protocols in Application Notes 1 or 2, substituting the standard this compound with the polyurea-encapsulated version.
-
Recovery: After the reaction is complete, cool the mixture and recover the encapsulated catalyst by vacuum filtration.[1]
-
Washing: Wash the recovered catalyst sequentially with water and an organic solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed impurities and residual product.[1]
-
Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.[1]
Quantitative Data Summary for Recycled Catalyst (Suzuki-Miyaura Coupling):
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
Experimental Workflow: Recyclable Catalyst
Caption: Experimental workflow for using and recycling the polyurea-encapsulated catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 3. Polyurea-encapsulated palladium(ii) acetate: a robust and recyclable catalyst for use in conventional and supercritical media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reproducibility in Palladium (II) Acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common reproducibility challenges in Palladium (II) acetate-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is showing low or no yield. What are the common causes?
Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can stem from several factors. The primary culprits are often related to the quality and activation of the catalyst, the reaction conditions, and the purity of the reagents. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to deactivation through various pathways, including oxidation or the formation of inactive palladium black.[1][2]
-
Ligand Issues: The choice and quality of the ligand are critical. The ligand may be unstable under the reaction conditions, or an inappropriate ligand for the specific substrate may be in use.[3][4][5]
-
Substrate-Specific Problems: Certain substrates, particularly those containing coordinating heteroatoms like nitrogen in oxazole (B20620) rings, can poison the catalyst.[6]
-
Inefficient Pre-catalyst Activation: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a crucial step.[7][8] Inefficient activation can lead to low concentrations of the active catalyst.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate and efficiency.[9][10][11]
Q2: What is "palladium black," and how can I prevent its formation?
Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture. Its formation is a common sign of catalyst decomposition and a primary reason for failed or low-yielding reactions.[1][2]
Causes of Palladium Black Formation:
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the active catalyst.[2]
-
Inadequate Ligand Protection: The ligand stabilizes the Pd(0) species. If the ligand is not bulky or electron-rich enough, or if the palladium-to-ligand ratio is incorrect, the palladium center is more prone to aggregation.[12]
-
Presence of Oxidants: Oxygen in the reaction vessel can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[2]
Prevention Strategies:
-
Proper Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[6][13]
-
Ligand Selection: Use bulky, electron-donating phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the active catalyst.[4][5][14]
-
Temperature Control: Avoid excessive temperatures. If a reaction is sluggish, consider optimizing other parameters before significantly increasing the heat.
-
Correct Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can prevent the formation of palladium black.[2]
Q3: How does the purity of Palladium (II) acetate (B1210297) affect my reaction?
Commercial this compound can contain impurities that significantly impact reaction outcomes and reproducibility.[15] Two common impurities are a nitro analog, Pd₃(CO₂CH₃)₅(NO₂), and a polymeric form, [Pd(CO₂CH₃)₂]n.[15][16][17]
The presence and concentration of these impurities can vary between batches and suppliers, leading to inconsistent results.[15] For instance, the polymeric version may exhibit poor performance in reactions without a ligand, as ligands can aid in the formation of the active monomeric catalyst.[15] For sensitive or large-scale reactions, it is advisable to use high-purity this compound or to characterize the purity of the batch being used.[16]
Q4: My reaction is sensitive to the choice of solvent. What should I consider?
Solvents play a crucial role in palladium-catalyzed reactions by influencing catalyst solubility, stability, and reactivity.[8][9][11] The choice of solvent can even alter the selectivity of a reaction.[11]
Key Considerations for Solvent Selection:
-
Polarity: Polar aprotic solvents like THF, DMF, and dioxane are commonly used as they can help dissolve the catalyst and reagents.[10]
-
Water Content: In some reactions, like the Suzuki-Miyaura coupling, the presence of water can be beneficial for activating the boronic acid and dissolving the inorganic base.[12] However, in other cases, water can lead to hydrolysis of the palladium precursor.[16][18]
-
Coordinating Ability: Some solvents can coordinate to the palladium center and influence the catalytic cycle.
-
Degassing: Ensure the solvent is properly degassed to remove dissolved oxygen.
Troubleshooting Guide
Problem: Low or Inconsistent Yields
This is the most common issue and can be addressed by systematically evaluating and optimizing the reaction parameters.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding this compound reactions.
Data Presentation: Impact of Ligands and Solvents on Suzuki-Miyaura Coupling
The following tables summarize the impact of different ligands and solvents on the yield of a model Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | 100 | 12 | 65 |
| P(t-Bu)₃ | 2 | 80 | 8 | 92 |
| SPhos | 1 | 80 | 6 | 95 |
| XPhos | 1 | 80 | 6 | 98 |
| None | 2 | 100 | 24 | <10 |
Note: Data is representative and compiled from general trends observed in the literature. Actual results will vary with specific substrates and conditions.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 10 | 92 |
| THF/H₂O (4:1) | Cs₂CO₃ | 80 | 12 | 88 |
| DMF | K₂CO₃ | 120 | 8 | 75 |
Note: Data is representative and compiled from general trends observed in the literature. Actual results will vary with specific substrates and conditions.
Experimental Protocols
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure based on common literature practices.[13] Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the this compound (0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%). Add this mixture to the Schlenk tube.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathways and Logical Relationships
Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for palladium catalyst deactivation.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ospt.osi.lv [ospt.osi.lv]
- 17. researchgate.net [researchgate.net]
- 18. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming catalyst deactivation in Palladium (II) acetate catalysis
Welcome to the Technical Support Center for Palladium (II) Acetate (B1210297) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to catalyst deactivation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments using Palladium (II) acetate as a catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Catalyst Quality: Commercially available this compound can contain impurities like the nitro analog Pd₃(CO₂CH₃)₅(NO₂) or polymeric [Pd(CO₂CH₃)₂]n, which can affect catalytic activity.[1][2][3][4] | 1a. Verify Catalyst Purity: Use analytical techniques like ¹³C NMR in conjunction with DFT calculations to confirm the geometry and purity of your this compound.[4] 1b. High-Purity Synthesis: For critical applications, consider synthesizing high-purity Pd₃(CO₂CH₃)₆ by treating palladium pivalate (B1233124) with acetic acid to avoid impurities formed using nitric acid.[1] |
| 2. Inefficient Pre-catalyst Activation: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[5][6][7] This process can be inefficient. | 2a. Use of Additives: Employ reducing agents or ligands to facilitate the reduction of Pd(II) to Pd(0). For example, phosphine (B1218219) ligands can aid in this reduction.[6] 2b. Choice of Palladium Source: Consider using a Pd(0) source like Pd₂(dba)₃ as an alternative, though be aware of potential interference from the dba ligand.[2] | |
| Reaction Stalls or Incomplete Conversion | 1. Catalyst Deactivation via Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or over long reaction times.[8] | 1a. Ligand Stabilization: Utilize bulky, electron-rich ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize the Pd(0) nanoparticles and prevent aggregation.[8][9] 1b. Controlled Conditions: Optimize reaction temperature and time to minimize thermal decomposition and agglomeration.[8] |
| 2. Acid-Mediated Deactivation: Acidic byproducts generated during the reaction (e.g., HBr in a Heck reaction) can poison the catalyst.[8] | 2a. Addition of a Base: Incorporate a base (e.g., triethylamine, sodium acetate) into the reaction mixture to neutralize acidic byproducts and regenerate the active catalyst.[5][8] | |
| Poor Selectivity or Formation of Side Products | 1. Unwanted Side Reactions: Reductive Heck reactions can sometimes be a competing pathway, leading to undesired byproducts.[10] | 1a. Optimize Reaction Parameters: The formation of side products can be highly dependent on the base, temperature, substrate, and solvent.[10] Systematically screen these parameters to favor the desired product. |
| 2. Ligand-Induced Changes in Selectivity: The choice and amount of ligand can alter the selectivity of the reaction. For instance, varying the PPh₃ to Pd(OAc)₂ ratio can switch the arylation site in Suzuki-Miyaura cross-coupling reactions.[11] | 2a. Ligand Screening: Experiment with different ligands and ligand-to-metal ratios to achieve the desired selectivity. | |
| Difficulty in Catalyst Recycling | 1. Leaching of Palladium: Palladium can leach from the support into the product solution, making recovery and reuse difficult.[12][13] | 1a. Use of Heterogeneous Catalysts: Anchor the palladium catalyst onto a solid support to facilitate easier separation and recycling.[14][15] 1b. Ligand Selection to Minimize Leaching: The choice of ligand can significantly impact palladium leaching. For example, certain ligands can lead to ultra-low levels of palladium in the final product.[12] |
| 2. Fouling of the Catalyst Surface: Deposition of organic materials, or "coking," on the catalyst's active sites can block access for reactants.[16][17] | 2a. Catalyst Regeneration: Implement a regeneration protocol to remove organic deposits. This can involve washing with solvents or calcination.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: The main deactivation pathways for this compound catalysts include:
-
Reduction and Agglomeration: The active Pd(II) catalyst is often reduced to Pd(0) nanoparticles, which can then aggregate into larger, less active or inactive clusters, commonly observed as "palladium black."[8]
-
Ligand Degradation: Phosphine ligands, often used to stabilize the catalyst, can be oxidized, altering the ligand-to-metal ratio and catalyst activity.[6]
-
Poisoning: The catalyst can be poisoned by substrates, products, or additives. For example, acidic byproducts can deactivate the catalyst.[8] Lubricant additives containing zinc, sulfur, and phosphorus have also been shown to degrade catalyst performance.[18]
-
Fouling (Coking): Carbonaceous deposits can form on the catalyst surface, blocking active sites.[17]
-
Leaching: In the case of supported catalysts, the active palladium species can detach from the support and be lost from the catalytic system.[13]
Q2: How can I prevent my palladium catalyst from deactivating?
A2: Several strategies can be employed to enhance catalyst stability and lifetime:
-
Ligand Selection: The use of appropriate ligands is crucial. Bulky, electron-donating ligands can stabilize palladium nanoparticles, preventing aggregation and improving thermal stability.[9][14]
-
Use of Additives: Bases are often essential to neutralize acidic byproducts that can poison the catalyst.[5][8] In some cases, reducing agents can be beneficial.[19]
-
Reaction Condition Optimization: Carefully controlling the temperature, pressure, solvent, and reaction time can minimize catalyst decomposition and side reactions.[8][10] Microwave heating has been shown to accelerate reaction rates and reduce catalyst deactivation in some cases.[10]
-
Heterogenization: Supporting the palladium catalyst on a solid matrix can improve stability and facilitate recycling.[14][15]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, regeneration is often possible, and the appropriate method depends on the cause of deactivation:
-
Removal of Organic Deposits: Washing the catalyst with a mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective in removing organic substances and restoring activity.[20]
-
Removal of Carbonaceous Deposits (Coke): Thermal treatment in an inert atmosphere followed by oxidation can burn off coke deposits.[21][22]
-
Redispersion of Sintered Particles: Treatment with hydrogen at elevated temperatures can sometimes redisperse agglomerated palladium particles.[23]
Q4: What analytical techniques are useful for characterizing a deactivated catalyst?
A4: To understand the reasons for deactivation, the following characterization techniques are valuable:
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of palladium nanoparticles and to identify sintering or agglomeration.[13][24][25]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium and identify surface contaminants.[13][26]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the palladium species and the support material.[13][26]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution of the catalyst and its support, which can be affected by fouling.[20]
-
Thermogravimetric Analysis (TGA): To quantify the amount of deposited carbonaceous material.[20]
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is adapted from a method shown to successfully regenerate Pd/C and Pd(OH)₂/C catalysts.[20]
Materials:
-
Deactivated Pd/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Beaker or flask
-
Stirring plate and stir bar
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Place the deactivated Pd/C catalyst in a beaker or flask.
-
Prepare a mixture of chloroform and glacial acetic acid.
-
Add the solvent mixture to the catalyst.
-
Stir the suspension vigorously using a magnetic stir bar.
-
Place the beaker or flask in an ultrasonic bath and sonicate for a designated period.
-
After sonication, filter the catalyst from the solvent mixture.
-
Wash the recovered catalyst with fresh solvent to remove any residual impurities.
-
Dry the regenerated catalyst in an oven at an appropriate temperature.
-
Characterize the regenerated catalyst using techniques like BET analysis to confirm the recovery of surface area.[20]
Data Presentation
Table 1: Effect of Regeneration on Pd/C Catalyst Performance
| Catalyst State | Yield (%) |
| Fresh 5 wt.% Pd/C | ~80% |
| Spent 5 wt.% Pd/C | <10% |
| Regenerated 5 wt.% Pd/C (with Chloroform/Acetic Acid) | ~75% |
Data adapted from a study on the regeneration of palladium catalysts. The yield corresponds to the first application after regeneration and is comparable to that of the fresh catalyst.[20]
Table 2: Influence of Ligand on Palladium Leaching in a Diarylation Reaction
| Catalyst | Palladium Leaching (ppm) |
| This compound | 26 |
| Palladium (II) stearate | 17 |
| Bis(acetonitrile)palladium dichloride | 12 |
| Pd-dmpzc catalyst (PP13) | 0.1 |
This table illustrates the significant impact of ligand choice on the amount of palladium that leaches into the final product.[12]
Visualizations
Caption: Common deactivation pathways for palladium catalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. tks | publisher, event organiser, media agency | Unravelling the mystery of palladium acetate Investigations of high purity palladium acetate and its two common impurities - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. uivma.com [uivma.com]
- 16. ss-pub.org [ss-pub.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. dcl-inc.com [dcl-inc.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Effect of impurities on Palladium (II) acetate catalytic activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the catalytic activity of Palladium (II) acetate (B1210297), with a specific focus on the impact of impurities.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction is giving inconsistent results. Could impurities in the Palladium (II) acetate be the cause?
A1: Yes, inconsistencies in reaction outcomes, such as variable yields and selectivities, are frequently linked to the purity of the this compound used. Commercially available this compound often contains impurities that can significantly impact its catalytic efficacy.[1][2][3] The presence and concentration of these impurities can vary between batches and suppliers, leading to reproducibility issues.[3]
Q2: What are the most common impurities in commercial this compound?
A2: The two most prevalent impurities found in commercial this compound are:
-
Trispalladium pentacetate mononitrite (Pd₃(OAc)₅(NO₂)) : This impurity arises from an incomplete reaction during the synthesis of this compound from palladium nitrate (B79036). It has been reported that commercial batches can contain up to 20 mol% of this byproduct.
-
Polymeric this compound ([Pd(OAc)₂]n) : This is an insoluble, polymeric form of this compound.[2][4]
Q3: How do these impurities affect the catalytic activity of this compound?
A3: The impact of these impurities on catalytic activity can be complex and reaction-dependent.
-
Pd₃(OAc)₅(NO₂) has shown different catalytic activity compared to pure this compound (Pd₃(OAc)₆).[1][5] In some cases, its presence can be detrimental to the reaction, while in others, its effect may be less pronounced. The nitrite (B80452) ligand can alter the electronic properties and coordination chemistry of the palladium center.[6]
-
Polymeric [Pd(OAc)₂]n was initially believed to be catalytically inactive. However, recent studies have shown that under certain conditions, it can be as active as pure this compound, particularly in the presence of phosphine (B1218219) ligands which can promote its depolymerization to form active monomeric species.[3] However, its performance can be inferior at lower temperatures and in the absence of a phosphine ligand.[3]
Q4: I am running a Heck reaction and observing low yields. Could impurities be the culprit?
A4: It is highly probable. The Heck reaction, like many other cross-coupling reactions, is sensitive to the purity of the palladium catalyst.[7][8][9] The presence of impurities such as Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]n can alter the concentration of the active Pd(0) species in the catalytic cycle, leading to lower yields. For instance, the polymeric form may not efficiently generate the active catalyst, especially in the absence of suitable ligands.[3]
Q5: How can I check the purity of my this compound?
A5: Several analytical techniques can be used to assess the purity of this compound. A combination of methods is often recommended for accurate determination.[10] These include:
-
Infrared (IR) Spectroscopy : To identify the characteristic vibrational frequencies of the acetate and potential nitrite ligands.[10]
-
Elemental Analysis (C, H, N) : To determine the elemental composition and detect the presence of nitrogen from the nitrite impurity.[10]
-
¹H NMR Spectroscopy : Can be used under anhydrous conditions to characterize the acetate protons.[10]
-
Solid-state ¹³C NMR Spectroscopy : In conjunction with DFT calculations, this can help confirm the geometries of the different palladium species.[1][2]
Q6: Are there methods to purify commercial this compound?
A6: Yes, purification methods are available. Recrystallization from glacial acetic acid in the presence of palladium sponge can remove palladium nitrate impurities.[11] For removing the common impurities, specific synthesis methods that prevent their formation in the first place are often recommended.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Polymeric [Pd(OAc)₂]n | Add a suitable phosphine ligand to the reaction mixture. | The phosphine ligand can help to break down the polymeric structure into catalytically active monomeric palladium species, thus increasing the reaction rate and yield.[3] |
| High Concentration of Pd₃(OAc)₅(NO₂) Impurity | Source high-purity this compound or synthesize it using a method that avoids nitrite impurities. | Using a purer catalyst source should lead to more consistent and potentially higher yields. |
| Incorrect Pre-catalyst Activation | Ensure proper in-situ reduction of Pd(II) to the active Pd(0) species. This can be influenced by the base, solvent, and temperature. | Efficient generation of the active Pd(0) catalyst is crucial for the catalytic cycle to proceed effectively.[12] |
Issue 2: Inconsistent Reaction Yields and Selectivity Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Impurity Profile in this compound | Characterize each new batch of this compound for purity before use. | By understanding the impurity profile of each batch, you can adjust reaction conditions or choose to use only high-purity batches for sensitive reactions, leading to improved reproducibility. |
| Batch-to-Batch Variation in Reagent Quality | Assess the purity of all starting materials, not just the palladium catalyst. | Impurities in other reagents can also inhibit the catalyst or participate in side reactions, affecting yield and selectivity. |
Quantitative Data Summary
The following table summarizes the comparative catalytic activity of pure this compound and its common impurities in a Suzuki-Miyaura cross-coupling reaction.
| Catalyst | Ligand | Yield (%) |
| Pure Pd₃(OAc)₆ | SPhos | 98 |
| Pd₃(OAc)₅(NO₂) (Impurity) | SPhos | 95 |
| Polymeric [Pd(OAc)₂]n (Impurity) | SPhos | 97 |
| Pure Pd₃(OAc)₆ | None | 20 |
| Pd₃(OAc)₅(NO₂) (Impurity) | None | 15 |
| Polymeric [Pd(OAc)₂]n (Impurity) | None | <5 |
Data is illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific reaction conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is based on a method designed to minimize the formation of nitrite and polymeric impurities.[4]
Materials:
-
Palladium nitrate
-
Alkali metal acetate (e.g., sodium acetate or potassium acetate)
-
Aqueous acetic acid
Procedure:
-
Dissolve palladium nitrate in aqueous acetic acid.
-
Add a solution of the alkali metal acetate to the palladium nitrate solution. The alkali metal acetate acts as a scrubbing agent for free nitrate ions.[10]
-
Stir the reaction mixture at room temperature for 24 hours.
-
The precipitated high-purity this compound is collected by filtration.
-
Wash the product with water and then a small amount of acetic acid.
-
Dry the final product under vacuum.
Protocol 2: Quality Control of this compound using ¹H NMR
This protocol provides a quick assessment of the purity of a this compound sample.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve a small, accurately weighed amount of the this compound sample in anhydrous CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
The spectrum of pure trimeric this compound should show a single sharp singlet for the acetate protons. The presence of additional peaks in the acetate region may indicate the presence of impurities or decomposition products.
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting logic for inconsistent catalytic results.
References
- 1. Can Palladium Acetate Lose Its "Saltiness"? Catalytic Activities of the Impurities in Palladium Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can Palladium Acetate Lose Its "Saltiness"? Catalytic Activities of the Impurities in Palladium Acetate. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. What is this compound?_Chemicalbook [chemicalbook.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Choice for Palladium (II) Acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium (II) acetate-catalyzed reactions. The following sections address common issues related to solvent selection and optimization to enhance reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Palladium (II) acetate (B1210297) reactions?
A1: this compound is soluble in a variety of organic solvents.[1][2][3][4] The choice of solvent is critical and depends on the specific reaction (e.g., Suzuki, Heck, Sonogashira), the substrates, and the base used.[5][6] Commonly employed solvents include:
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF), Dimethoxyethane (DME)[6]
-
Aromatics: Toluene (B28343), Xylenes[6]
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)[6]
-
Alcohols: Methanol, Ethanol, n-Butanol (Note: Pd(OAc)₂ can decompose in hot alcohols)[7][8]
-
Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Nitriles: Acetonitrile[2]
-
Water: Often used as a co-solvent, particularly in Suzuki reactions, to aid in the dissolution of inorganic bases.[6][9]
Q2: My reaction is not proceeding or giving a low yield. Could the solvent be the issue?
A2: Yes, the solvent is a crucial parameter that can significantly impact reaction outcomes.[5][10] Here are a few ways the solvent could be inhibiting your reaction:
-
Poor Solubility: Your starting materials, catalyst, or base may not be sufficiently soluble in the chosen solvent. This compound itself is insoluble in water.[2]
-
Catalyst Deactivation: Some solvents can react with the palladium catalyst. For example, N-alkyl amides (like DMF) and other solvents can cause undesired reduction of palladium-aryl complexes at high temperatures, leading to catalyst deactivation.[11]
-
Inhibition of Catalyst Activation: The solvent plays a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[10][12] An inappropriate solvent might hinder this crucial activation step.
-
Stabilization of Unreactive Species: The solvent can stabilize certain intermediates in the catalytic cycle, potentially slowing down the reaction.[10]
Q3: I am observing unexpected side products. How can the solvent choice influence this?
A3: Solvent choice can directly impact reaction selectivity and the formation of byproducts.[13]
-
Chemoselectivity: In substrates with multiple reactive sites, the polarity of the solvent can dictate which site reacts. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while some polar solvents like acetonitrile (B52724) or DMF favor reaction at the C-OTf bond.[13]
-
Elimination Products: In cross-coupling reactions involving sp³-hybridized halides, β-hydride elimination can be a competing side reaction, and the solvent can influence the rate of this undesired pathway.[14]
-
Solvent-Derived Impurities: At elevated temperatures, solvents like DMF can decompose or react with the catalyst, leading to impurities.[11]
Q4: Can the solvent affect the stability of the this compound precatalyst?
A4: Yes. This compound exists as a trimer in the solid state, and solvents help in its dissociation to a more reactive monomeric form.[10] The dipole moment of the solvent can influence the extent of this dissociation.[10] However, certain solvents can also lead to the decomposition of the precatalyst. For example, this compound is known to decompose when heated in alcohols.[7][8] It can also react with water, where an acetate group is substituted by a solvent molecule.[15]
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of reactants, catalyst, or base.[2] 2. The solvent is inhibiting the reduction of Pd(II) to Pd(0).[10][12] 3. The reaction temperature is too low for the chosen solvent. | 1. Switch to a solvent with better solubilizing properties for all reaction components. Consider using a co-solvent (e.g., water with an organic solvent for inorganic bases).[6] 2. Try a solvent known to facilitate Pd(II) reduction, such as DMF or dioxane, but be mindful of potential side reactions at high temperatures.[10][11] 3. Select a higher boiling point solvent that is appropriate for the reaction type and compatible with your substrates. |
| Formation of Palladium Black | The active Pd(0) catalyst is aggregating and precipitating out of solution. | 1. Use a more coordinating solvent that can better stabilize the Pd(0) species (e.g., DMF, THF).[10] 2. Ensure adequate ligand concentration if the reaction is not ligandless. 3. Lower the reaction temperature. |
| Inconsistent Results/Poor Reproducibility | 1. Use of wet or impure solvents. Water content can affect the reaction.[15] 2. Batch-to-batch variation in solvent quality. | 1. Use anhydrous, degassed solvents, especially for reactions sensitive to moisture and oxygen. 2. Source high-purity solvents from a reliable supplier. |
| Undesired Chemoselectivity | The solvent polarity is favoring the reaction at the wrong functional group.[13][16] | 1. If a less polar site is desired, switch to a nonpolar solvent like toluene or THF. 2. If a more polar site is desired, consider polar aprotic solvents like acetonitrile or DMF, but be aware that this does not always correlate with the dielectric constant.[13] A solvent screen is recommended. |
| Side Product from Solvent Reaction | The solvent is reacting with the catalyst or intermediates at high temperatures (e.g., amides, ketones with β-hydrogens, diethers).[11] | 1. Switch to a more inert solvent such as toluene, benzene, or acetonitrile if high temperatures are required.[11] 2. Lower the reaction temperature if possible. Some solvents like DMF are stable at lower temperatures (e.g., below 80°C).[11] |
Quantitative Data: Solvent Effects on Reaction Yield
The following tables summarize the impact of different solvents on the yield of common this compound-catalyzed reactions.
Table 1: Solvent Optimization for Carbonylative Sonogashira Coupling
| Entry | Solvent | Yield (%) |
| 1 | THF | 63 |
| 2 | Toluene | 93 |
| 3 | MeCN | 64 |
| 4 | DME | 49 |
| 5 | 1,4-dioxane | 51 |
| Reaction Conditions: Phenyl iodide, Phenylacetylene, 1% Pd/Fe3O4, CO, Et3N, 130°C. Data sourced from Liu et al., 2008 as cited in[17]. |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of Chloroaryl Triflates
| Entry | Solvent | Ratio of Product 3a (from C-Cl) : 3b (from C-OTf) |
| 1 | Toluene | >95:5 |
| 2 | THF | >95:5 |
| 3 | MeCN | <5:95 |
| 4 | DMF | <5:95 |
| 5 | Water | >95:5 |
| 6 | iPrOH | >95:5 |
| 7 | Acetone | >95:5 |
| Reaction Conditions: Chloroaryl triflate, o-tolylboronic acid, Pd/PtBu3 catalyst system. Data adapted from[13]. |
Experimental Protocols
Protocol 1: General Procedure for a Micro-Scale Solvent Screen in a Suzuki-Miyaura Coupling
This protocol outlines a method for efficiently screening multiple solvents to identify the optimal choice for a specific Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
This compound (0.02 equiv, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃; 0.04 equiv, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv)
-
A set of anhydrous solvents to be screened (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile, 2Me-THF/H₂O mixture)
-
Internal standard (e.g., dodecane, biphenyl)
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)
-
Heating block
Procedure:
-
Preparation of Stock Solutions: To ensure accurate dispensing of small quantities, prepare stock solutions of the aryl halide and the internal standard in a suitable solvent (e.g., toluene). Prepare a stock solution of this compound and the ligand in the same solvent.
-
Dispensing Solids: To each reaction vial, add the arylboronic acid and the base.
-
Dispensing Liquids: Add the aryl halide/internal standard stock solution to each vial.
-
Catalyst Addition: Add the this compound/ligand stock solution to each vial.
-
Solvent Addition: Add the specific solvent to be screened to each respective vial (e.g., 1 mL). If using a biphasic system, add the appropriate ratio of organic solvent and water.
-
Reaction Setup: Seal the vials and place them in the heating block.
-
Reaction Execution: Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set period (e.g., 12 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions by adding a small amount of water and a suitable organic solvent for extraction (e.g., ethyl acetate). Vortex the vials, allow the layers to separate, and take an aliquot of the organic layer for analysis by GC, GC-MS, or LC-MS to determine the conversion and yield relative to the internal standard.
Visualizations
Caption: The fundamental catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: The role of the solvent in the activation and stabilization of the palladium catalyst.
References
- 1. 醋酸钯(II) CAS No. 3375-31-3 Sigma-Aldrich [sigmaaldrich.com]
- 2. Palladium(II) acetate, 47.5% Pd 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. aidic.it [aidic.it]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solved 1. A common problem in palladium-catalyzed | Chegg.com [chegg.com]
- 15. ospt.osi.lv [ospt.osi.lv]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.lucp.net [books.lucp.net]
Technical Support Center: Temperature Optimization for Palladium (II) Acetate Catalyzed Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palladium(II) acetate (B1210297) in cross-coupling reactions. The focus is on optimizing reaction temperature to improve yield, minimize side products, and ensure reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for palladium(II) acetate catalyzed coupling reactions?
The optimal temperature for palladium(II) acetate catalyzed coupling reactions is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the substrates, ligands, and solvent used. Generally, temperatures can range from room temperature to over 100 °C.[1] For instance, some Heck reactions are conducted at temperatures greater than 100 °C, while certain Suzuki-Miyaura couplings can be performed at room temperature.[2][3][4]
Q2: How does temperature affect the activation of the palladium(II) acetate catalyst?
Palladium(II) acetate is a precatalyst and needs to be reduced to the active Pd(0) species to enter the catalytic cycle.[5][6][7] This reduction can be influenced by temperature. In some cases, higher temperatures can facilitate the reduction of Pd(II) to Pd(0) by amines or phosphine (B1218219) ligands. However, excessively high temperatures can lead to the formation of palladium black (aggregated palladium nanoparticles), which is catalytically inactive.
Q3: What are the common side reactions observed at non-optimal temperatures?
Elevated temperatures can lead to several undesirable side reactions. A common issue is the formation of palladium black, which signifies catalyst decomposition and loss of activity.[8] In reactions like the Suzuki coupling, high temperatures can promote debromination, where a bromine atom is replaced by a hydrogen atom, reducing the yield of the desired product.[5] For Sonogashira couplings, higher temperatures can lead to the undesired homocoupling of terminal alkynes (Glaser coupling), especially in the presence of a copper co-catalyst.[9]
Q4: Can microwave irradiation be used to control the temperature in these reactions?
Yes, microwave irradiation is a common technique for heating palladium-catalyzed coupling reactions. It offers rapid and uniform heating, which can lead to shorter reaction times and potentially higher yields.[10] However, it's crucial to monitor the temperature carefully, as rapid heating can sometimes lead to catalyst decomposition.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Catalyst has not been activated. | Ensure the temperature is sufficient for the reduction of Pd(II) to Pd(0). In some cases, adding a reducing agent or a more reactive ligand can help. |
| Catalyst has decomposed (formation of palladium black). | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] Consider using a more stable ligand. |
| Substrates are not reactive enough at the current temperature. | For less reactive substrates, such as aryl chlorides, higher temperatures are often required.[12] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Hydrodehalogenation (e.g., debromination) is occurring. | This is often favored at higher temperatures.[5] Try lowering the reaction temperature. Optimizing the base and solvent system can also minimize this side reaction. |
| Homocoupling of reagents (e.g., Glaser coupling in Sonogashira reactions). | This is more prevalent at higher temperatures.[9] Lowering the temperature can reduce homocoupling. For Sonogashira reactions, using a copper-free protocol can also prevent this.[9] |
| β-Hydride elimination leading to undesired isomers. | The rate of β-hydride elimination is temperature-dependent. Optimizing the temperature, ligand, and additives can help control the regioselectivity of the reaction. |
Quantitative Data on Reaction Temperatures
The following tables summarize typical temperature ranges for various palladium(II) acetate catalyzed coupling reactions. Note that the optimal temperature will vary based on the specific substrates, ligands, and solvents used.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-85 | 70-80 | N/A |
| Aryl Chloride | NiXantphos | K₃PO₄ | Dioxane | Room Temp. | >90 | [4] |
| Aryl Iodide | None | Na₂CO₃ | Water | Room Temp. | High | [13] |
Table 2: Heck Reaction
| Aryl Halide | Olefin | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromophenol | Styrene | P(o-tolyl)₃ | Et₃N | Triethylamine (B128534) | 100 | 57 | |
| Aryl Bromides | Styrene | NHC | K₂CO₃ | DMF/H₂O | 80 | High | [14] |
| Aryl Bromides | Various | SPO | K₂CO₃ | DMF | 60 | High | [15][16] |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Salen | K₂CO₃ | Isopropanol | Room Temp. | Good to Excellent | [10] |
| Aryl Iodide | Phenylacetylene | PPh₃ | Et₃N | THF | 60 | Low (troubleshooting) | [17] |
| Aryl Halide | Terminal Alkyne | PPh₃ | Et₃N | Various | Room Temp. - 100 | Variable | [9] |
Table 4: Buchwald-Hartwig Amination
| Aryl Halide/Sulfonate | Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary | P(o-tolyl)₃ | NaOt-Bu | Toluene | 70-100 | Good | [18] |
| Aryl Sulfonate | Primary/Secondary | BINAP | Cs₂CO₃ | Toluene | 80-90 | Moderate to Good | [11] |
| Bromoestrone derivative | Various Anilines | X-Phos | KOt-Bu | Toluene | 100 (Microwave) | High | [10] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). Finally, add the degassed solvent (e.g., a mixture of toluene and water). The reaction mixture is then heated to the desired temperature (e.g., 85 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[19]
General Procedure for a Heck Reaction
In a reaction flask, dissolve the aryl halide (1.0 mmol) and the olefin (1.2 mmol) in a suitable solvent (e.g., DMF or triethylamine).[14] Add the base (e.g., triethylamine or K₂CO₃, 2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%). The mixture is degassed by bubbling with an inert gas for 15 minutes. The reaction is then heated to the desired temperature (e.g., 100 °C) under an inert atmosphere and stirred until completion.
General Procedure for a Sonogashira Coupling
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a copper(I) salt (e.g., CuI, 0.01 mmol, 1 mol%) if a copper co-catalyst is used. The flask is evacuated and backfilled with an inert gas three times. Degassed solvent (e.g., triethylamine or THF) is then added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50 °C) until the reaction is complete.
General Procedure for a Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with palladium(II) acetate (0.01 mmol, 1 mol%), a suitable ligand (e.g., XantPhos, 0.015 mmol, 1.5 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). The tube is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed couplings.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 3. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Palladium(II) Acetate Loading in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with reducing Palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst loading in cross-coupling reactions. Our goal is to help you achieve efficient, cost-effective, and sustainable synthetic processes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low to no yield when I reduce the Pd(OAc)₂ loading. What are the primary factors to investigate?
A1: Low yields at reduced catalyst loadings are a common challenge and typically point to issues with catalyst activity, stability, or the overall reaction conditions. A systematic evaluation of the following is crucial:
-
Catalyst Activation and Deactivation: The active catalyst is a Pd(0) species, which must be efficiently generated from the Pd(II) precatalyst.[1][2][3] Inefficient reduction can lead to low concentrations of the active catalyst.[2] Furthermore, the Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[1][4]
-
Ligand Choice: The ligand plays a critical role in stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.[5][6] Bulky, electron-rich phosphine (B1218219) ligands are often essential for high catalytic activity at low loadings.[4][5]
-
Reaction Conditions: Factors such as solvent, base, temperature, and the exclusion of air and moisture are critical for maintaining catalyst activity.[1][4][7]
-
Reagent Quality: The purity of substrates, reagents, and solvents is paramount, as impurities can poison the catalyst.[1][8]
Q2: How can I improve the in situ reduction of Pd(OAc)₂ to the active Pd(0) catalyst?
A2: Efficient generation of the active Pd(0) species is a key step.[3] Several strategies can be employed:
-
Choice of Ligand: Phosphine ligands can act as reducing agents, being oxidized in the process.[2] The choice of phosphine can influence the rate of reduction.[2]
-
Additives: Alcohols or other reducing agents can be added to facilitate the reduction of Pd(II) to Pd(0).[9]
-
Base: The base can play a crucial role in accelerating the reduction process.[2]
-
Reaction Partners: In some cases, one of the coupling partners, such as an organoboron compound in Suzuki coupling, can facilitate the reduction.[1]
Q3: What are the most common side reactions at low catalyst loadings and how can I minimize them?
A3: At low catalyst concentrations, side reactions can become more prominent. Key side reactions include:
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two aryl halides or two organometallic reagents).[1][10][11] It can be minimized by ensuring a strictly inert atmosphere to exclude oxygen and by carefully controlling the reaction temperature.[1][10]
-
Protodeboronation/Protodestannylation: This is the cleavage of the carbon-boron or carbon-tin bond by a proton source, leading to the formation of an undesired arene byproduct.[1][4][10] Using anhydrous solvents and reagents, and sometimes employing boronic esters for enhanced stability, can mitigate this issue.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, which can impact catalyst performance.[12]
Q4: Which ligands are most effective for reducing Pd(OAc)₂ loading in Suzuki-Miyaura and other cross-coupling reactions?
A4: The choice of ligand is critical for achieving high turnover numbers and allowing for low catalyst loadings.[5][13] Highly effective ligands include:
-
Bulky, Electron-Rich Phosphines: Dialkylbiaryl phosphines (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) are known to be highly effective in promoting challenging cross-coupling reactions, including those with less reactive aryl chlorides, at low catalyst loadings.[4][5][14] Their steric bulk and electron-donating properties stabilize the active monoligated Pd(0) species.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands that can promote cross-coupling reactions at low catalyst concentrations.[4]
-
Palladacycle Precatalysts: These are pre-formed, stable Pd(II) complexes that can be readily activated to the active Pd(0) catalyst and have shown high efficiency.[13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when attempting to reduce Pd(OAc)₂ loading.
Issue 1: Low or No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Caption: Troubleshooting guide for common side reactions.
Data on Catalyst Loading and Ligand Effects
The following tables summarize quantitative data from various studies, illustrating the impact of ligands and reaction conditions on catalyst loading.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Pd(OAc)₂ Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | <10 | [12] |
| SPhos | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | >95 | [5] |
| XPhos | 0.1 | K₃PO₄ | Dioxane/H₂O | 80 | >95 | [5] |
| RuPhos | 0.1 | K₃PO₄ | Dioxane/H₂O | 80 | >95 | [4] |
Table 2: Effect of Reaction Parameters on Pd(II) Reduction to Pd(0)
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (min) | Pd(0) Formed (%) | Reference |
| Pd(OAc)₂ | PPh₃ | None | DMF | 60 | 20 | 100 | [2] |
| Pd(OAc)₂ | PPh₃ | TMG | DMF | 25 | 20 | 100 | [2] |
| PdCl₂(ACN)₂ | SPhos | None | DMF | 60 | 20 | 0 | [2] |
| Pd(OAc)₂ | DPPF | K₂CO₃ | THF | 25 | 20 | 100 | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Loading Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 0.001 mmol, 0.1 mol%) and the appropriate phosphine ligand (e.g., SPhos, 0.002 mmol, 0.2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for In Situ Reduction of Pd(OAc)₂ with a Phosphine Ligand
-
Catalyst Premixing: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand in the desired ratio to the degassed solvent.
-
Activation: Stir the mixture at a specific temperature (e.g., 25-60 °C) for a set period (e.g., 15-30 minutes) to allow for the reduction of Pd(II) to Pd(0). The formation of a darker, sometimes black, solution can indicate the formation of Pd(0) species.
-
Addition of Reagents: To this pre-activated catalyst mixture, add the aryl halide, coupling partner, and base.
-
Reaction and Work-up: Proceed with the reaction and work-up as described in Protocol 1.
Signaling Pathways and Workflows
Caption: The Suzuki-Miyaura catalytic cycle, initiated by in situ reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. ikm.org.my [ikm.org.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
Troubleshooting low yields in Suzuki reactions with Palladium (II) acetate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions using Palladium (II) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Conversion of Starting Materials
Q1: My Suzuki reaction is showing very low or no conversion to the desired product. What are the most common causes?
Low conversion in a Suzuki-Miyaura reaction can stem from several factors. A systematic evaluation of each component is the most effective approach to troubleshooting.[1] The primary areas to investigate are:
-
Catalyst System: The activity of the palladium catalyst is paramount.[1]
-
Reaction Conditions: Temperature, reaction time, and an inert atmosphere are critical variables.
-
Reagents: The purity and reactivity of the aryl halide, organoboron compound, and base can significantly impact the outcome.
-
Solvent: The choice of solvent affects the solubility of reagents and the reaction kinetics.
Q2: I suspect an issue with my Palladium (II) acetate catalyst. What should I check?
This compound (Pd(OAc)₂) is a common and stable precatalyst, but its effective use relies on its reduction to the active Pd(0) species in situ.[2] Here are several factors that can lead to low catalyst activity:
-
Incomplete Reduction to Pd(0): Pd(OAc)₂ must be reduced to Pd(0) to enter the catalytic cycle. This reduction is often facilitated by phosphine (B1218219) ligands or other components in the reaction mixture.[2] If this reduction is inefficient, the concentration of the active catalyst will be low.
-
Catalyst Decomposition (Palladium Black): The formation of palladium black (insoluble palladium metal) is a common sign of catalyst decomposition and a loss of catalytic activity. This can be caused by high temperatures or the absence of a stabilizing ligand.
-
Insufficient Catalyst Loading: While Suzuki reactions are catalytic, a certain minimum amount of palladium is necessary. Typical catalyst loadings range from 0.5 to 5 mol%.[3] If you suspect an activity issue, consider a modest increase in the catalyst loading.[1]
Problem: Catalyst Decomposition (Palladium Black Formation)
Q3: My reaction mixture has turned black with a fine precipitate. What is this, and how can I prevent it?
The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates that the active Pd(0) species has aggregated and fallen out of the solution.
To prevent catalyst decomposition:
-
Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) intermediate and prevent aggregation.[4]
-
Control of Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. While heating is often necessary, it's crucial to find an optimal temperature that promotes the reaction without degrading the catalyst.
-
Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents that might lead to catalyst precipitation.
Problem: Side Reactions and Byproduct Formation
Q4: I am observing significant amounts of homocoupled products from my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[2] To suppress this unwanted reaction:
-
Maintain a Rigorous Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are properly degassed. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q5: My desired product is contaminated with a byproduct that appears to be the dehalogenated starting material. What causes this, and how can I avoid it?
Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. This can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, leading to reductive elimination of the dehalogenated product.[2]
To minimize dehalogenation:
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue. Inorganic bases like carbonates or phosphates are often a better choice.
-
Solvent Selection: If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to use with this compound?
The choice of ligand is critical for a successful Suzuki reaction, as it influences the stability and activity of the catalyst. While triphenylphosphine (B44618) (PPh₃) is a classic ligand, modern bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.[5]
Qualitative Comparison of Ligand Classes for Suzuki Coupling with Pd(OAc)₂
| Ligand Class | Key Characteristics | Typical Substrates |
| Triphenylphosphine (PPh₃) | Inexpensive, readily available, moderately effective. | Activated aryl bromides and iodides. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands: SPhos, XPhos) | High reactivity, stabilizes Pd(0), promotes oxidative addition and reductive elimination.[4] | Unactivated aryl chlorides, sterically hindered substrates, heteroaryl halides.[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable complexes with palladium, resistant to high temperatures.[6] | Often used for challenging couplings and when catalyst stability is a concern.[6] |
Note: The performance of a given ligand is highly dependent on the specific substrates, solvent, and base used.
Q2: Which base should I use for my Suzuki reaction?
The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base can significantly affect the reaction rate and yield. Inorganic bases are most commonly used.
Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Common Applications & Notes |
| Sodium Carbonate (Na₂CO₃) | Moderate | Aqueous | A widely used, effective, and economical choice for many Suzuki reactions. |
| Potassium Carbonate (K₂CO₃) | Moderate | Aqueous | Similar to Na₂CO₃, often used interchangeably. |
| Potassium Phosphate (K₃PO₄) | Strong | Aqueous | A strong base that is often effective for less reactive aryl chlorides and hindered substrates.[7] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Organic/Aqueous | A highly effective but more expensive base, often used for difficult couplings. |
| Potassium tert-Butoxide (KOtBu) | Very Strong | Organic | A very strong, non-aqueous base suitable for reactions sensitive to water. |
Data compiled from multiple sources where conditions may vary.[5]
Q3: What is the best solvent for a Suzuki reaction with this compound?
The ideal solvent should dissolve all reaction components and be compatible with the reaction conditions. Often, a mixture of an organic solvent and water is used, as water can help to dissolve the inorganic base.[8]
Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent System | Typical Ratio (Organic:Water) | Characteristics & Common Use |
| Toluene / Water | 10:1 to 4:1 | A common choice, good for a wide range of substrates. |
| Dioxane / Water | 10:1 to 4:1 | Another popular and versatile solvent system. |
| Tetrahydrofuran (THF) / Water | 4:1 to 2:1 | Effective, but its lower boiling point limits the reaction temperature. |
| Ethanol / Water | 3:1 | A "greener" solvent option that can be very effective. |
| Dimethylformamide (DMF) | (often used neat) | A polar aprotic solvent that can be useful for dissolving polar substrates. |
Note: The optimal solvent is substrate-dependent and may require screening.[8]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point. Optimization of reagents and conditions is often necessary for specific substrates.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, this compound, and ligand.[3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
References
- 1. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Heck Coupling using Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Heck coupling experiments using Palladium (II) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Heck coupling reactions?
A1: The most prevalent side reactions include the formation of palladium black (catalyst decomposition), isomerization of the alkene, and homocoupling of the aryl halide. Reductive Heck products, where the aryl group adds across the double bond, can also be observed.[1][2]
Q2: How does the choice of phosphine (B1218219) ligand affect side reactions?
A2: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst and influencing selectivity. Bulky, electron-rich phosphines can increase the rate of the desired reaction, potentially minimizing the time for side reactions to occur. The choice of ligand can also control the degree of olefin isomerization.[1] For instance, in certain reactions, di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been shown to promote isomerization to a greater extent than trineopentylphosphine (TNpP).
Q3: What is the role of the base in controlling side reactions?
A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[1] The choice and strength of the base can influence the reaction rate and help suppress side reactions like olefin isomerization.[1]
Q4: What are "Jeffery conditions" and how can they help minimize side reactions?
A4: Jeffery conditions involve using a tetraalkylammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), in the reaction mixture. These salts can act as phase-transfer catalysts and stabilize the Pd(0) catalyst, which helps to prevent the formation of palladium black and can allow for milder reaction conditions.[1]
Troubleshooting Guides
Issue 1: Formation of Palladium Black and Catalyst Deactivation
Question: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black. This reduces the concentration of the active catalyst and leads to low conversion.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reduction of Pd(II) to Pd(0) | Ensure your reaction conditions facilitate the in-situ reduction of the Pd(II) precatalyst. The addition of a suitable phosphine ligand can aid this process. |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst. |
| High reaction temperature | Excessive heat can promote catalyst agglomeration. Try lowering the reaction temperature or consider using microwave irradiation to reduce reaction times.[1] |
| Inadequate ligand stabilization | Use a sufficient ratio of a suitable phosphine ligand to palladium (a general starting point is 2:1 for monodentate phosphines) to stabilize the Pd(0) species.[1] |
| Inappropriate solvent | Use highly polar aprotic solvents like DMF or NMP, which can help stabilize the catalytic species. |
Issue 2: Significant Olefin Isomerization
Question: I am observing a mixture of regioisomers of the alkene product. How can I minimize this?
Answer: Olefin isomerization occurs because the β-hydride elimination step in the Heck catalytic cycle is reversible. A palladium-hydride intermediate can re-add to the alkene product in a different orientation, leading to double bond migration.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reversible β-hydride elimination | The choice of ligand can control the degree of isomerization. For example, in the arylation of 2,3-dihydrofuran, DTBNpP favors the isomerized product, while TNpP gives higher selectivity for the non-isomerized product. |
| Slow reductive elimination of HX | Adding a halide salt (e.g., LiCl) can sometimes minimize isomerization. |
| Reaction conditions | Optimize the base and solvent, as these can influence the rate of isomerization versus the desired product formation.[1] |
Issue 3: Aryl Halide Homocoupling
Question: I am observing a significant amount of biaryl byproduct from the coupling of two aryl halide molecules. How can I suppress this?
Answer: Homocoupling of the aryl halide can be a prominent side reaction, especially under ligandless conditions or at high temperatures where the desired cross-coupling is slow.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Ligandless or ligand-poor conditions | Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the palladium catalyst and favors the cross-coupling pathway.[1] |
| High reaction temperature | Lowering the reaction temperature can often reduce the rate of homocoupling more significantly than the desired Heck reaction.[1] |
| Catalyst system | Screen different palladium sources and ligands to identify a more selective catalyst for your specific substrates.[1] |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of Heck coupling reactions.
Table 1: Effect of Ligand on Yield and Selectivity in the Heck Reaction of 4-t-butylphenyl bromide with indene (B144670) [1]
| Entry | Ligand | Yield (%) | Selectivity (β:α) |
| 1 | PPh₃ | 66 | >20:1 |
| 2 | P(o-tol)₃ | 75 | >20:1 |
| 3 | XPhos | 95 | >20:1 |
| Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h. |
Table 2: Effect of Base on Yield in the Heck Reaction of 4-t-butylphenyl bromide with indene [1]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 95 |
| 2 | K₂CO₃ | 88 |
| 3 | Cs₂CO₃ | 85 |
| Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), Base (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h. |
Table 3: Effect of Solvent on Yield in the Heck Reaction of 4-t-butylphenyl bromide with indene [1]
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 95 |
| 2 | NMP | 82 |
| 3 | Dioxane | 75 |
| Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), Solvent (0.4 mL), 120 °C, 24 h. |
Experimental Protocols
Protocol 1: General Procedure for a Heck Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide, alkene, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the Palladium(II) acetate and phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction under Jeffery Conditions to Minimize Catalyst Decomposition
This protocol utilizes a tetraalkylammonium salt to stabilize the catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flask equipped with a magnetic stir bar and condenser, add the aryl halide, alkene, base, and TBAB.
-
Evacuate and backfill the flask with an inert gas.
-
Add the Palladium(II) acetate under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizations
Caption: Heck catalytic cycle and major side reaction pathways.
References
Technical Support Center: Impact of Base Selection on Palladium (II) Acetate Catalysis
Welcome to the technical support center for Palladium (II) acetate (B1210297) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical role of base selection in your cross-coupling reactions. Here you will find answers to frequently asked questions and troubleshooting guides to resolve common experimental issues.
Frequently Asked questions (FAQs)
Q1: What are the primary roles of a base in common Palladium (II) acetate-catalyzed cross-coupling reactions?
The function of the base is highly specific to the reaction type and is essential for the catalytic cycle to proceed.[1]
-
Heck Reaction: In the Mizoroki-Heck reaction, an unsaturated halide couples with an alkene.[2] The base, typically an amine like triethylamine (B128534) (Et₃N) or an inorganic carbonate, is required to neutralize the hydrogen halide (HX) that is eliminated during the reaction.[2][3] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
Suzuki-Miyaura Coupling: The base plays a crucial role in the activation of the organoboron species (e.g., a boronic acid).[5] It forms a boronate complex, which enhances the nucleophilicity of the organic group on boron, thereby facilitating the critical transmetalation step with the palladium(II) complex.[5][6] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[7]
-
Sonogashira Coupling: For the coupling of a terminal alkyne with an aryl or vinyl halide, a base (usually an amine like triethylamine or diisopropylamine) is used to deprotonate the alkyne.[8] This generates a copper acetylide intermediate (in the presence of a copper(I) co-catalyst), which then undergoes transmetalation to the palladium center.[9][10]
Q2: How does the choice between an organic and an inorganic base affect the reaction?
Both organic and inorganic bases are widely used, and the choice can significantly impact reaction outcomes.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in Suzuki and Heck reactions. They are typically solid and may have limited solubility in common organic solvents, sometimes requiring the addition of water or a phase-transfer catalyst.[6] Their strength and the nature of the cation can influence reaction rates and yields. For instance, the larger, more soluble cesium cation in Cs₂CO₃ can sometimes accelerate reactions compared to K₂CO₃.[11]
-
Organic Bases (e.g., Et₃N, DBU, DIPEA): These are common in Heck and Sonogashira reactions.[2][9] Being soluble in organic solvents, they often lead to homogeneous reaction mixtures. However, their nucleophilicity can be a double-edged sword. While they act as bases, they can also coordinate to the palladium center as ligands, which may inhibit the reaction or alter its course.[12][13] The steric hindrance of the amine is a key factor; bulkier amines are less likely to poison the catalyst.[12]
Q3: What key factors should I consider when selecting a base?
Selecting the optimal base requires considering several properties in the context of your specific substrates and desired outcome:
-
Strength (pKa): The base must be strong enough to perform its intended role (e.g., deprotonate an alkyne or form a boronate) but not so strong that it causes undesired side reactions, such as catalyst decomposition or reaction with functional groups on the substrates.[14]
-
Solubility: The base must have sufficient solubility in the reaction medium to be effective. If using an insoluble inorganic base, vigorous stirring and sometimes the addition of water are necessary.
-
Steric Hindrance: For organic bases, steric bulk can prevent catalyst inhibition by blocking the coordination of the base to the palladium center.[12][15]
-
Nucleophilicity: A highly nucleophilic base might compete with the desired nucleophile in the reaction, leading to side products. In some cases, a non-nucleophilic, sterically hindered base like DBU or a proton sponge is preferred.
-
Compatibility: The base must be compatible with the functional groups present in the starting materials and products to avoid saponification, elimination, or other side reactions.
Q4: Can the base influence the activation of the Pd(II) precatalyst?
Yes, the base can play a critical role in the in-situ reduction of the Palladium(II) acetate precatalyst to the catalytically active Pd(0) species.[7] This reduction is a key step to initiate the catalytic cycle.[16] The mechanism can involve the base itself or the oxidation of other reaction components like phosphine (B1218219) ligands or solvent, a process that the base can facilitate or accelerate.[16][17] An improper choice of base can lead to inefficient catalyst activation or, conversely, overly rapid reduction that results in the formation of inactive palladium black.[7][16]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: The selected base is too weak to facilitate a key step in the catalytic cycle (e.g., boronic acid activation in Suzuki coupling or alkyne deprotonation in Sonogashira coupling).
-
Possible Cause: The base has poor solubility in the chosen solvent, leading to low effective concentration.
-
Possible Cause: The base (especially organic amines) is coordinating to the palladium center and inhibiting catalysis.[12]
-
Solution: Increase the steric bulk of the base (e.g., switch from triethylamine to a more hindered base like diisopropylethylamine). Alternatively, lowering the concentration of the base can sometimes mitigate the inhibitory effect.[13]
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
-
Possible Cause: The reaction conditions (e.g., a strong base, high temperature) are causing rapid reduction of Pd(II) to Pd(0), followed by aggregation and precipitation as palladium black.[14]
-
Possible Cause: Impurities in the reagents or atmosphere are leading to catalyst decomposition.
Problem 3: Poor Selectivity or Formation of Side Products (e.g., Homocoupling)
-
Possible Cause: The base is promoting the oxidative homocoupling of the organoboron reagent (in Suzuki reactions) or other starting materials.[7]
-
Solution: This is often exacerbated by the presence of oxygen.[7] Ensure the reaction is thoroughly deoxygenated. Sometimes, using a weaker base or changing the solvent can minimize this side reaction.
-
-
Possible Cause: The base is sufficiently reactive to cause decomposition of starting materials or products (e.g., hydrolysis of an ester).
-
Solution: Choose a milder base that is still effective for the desired transformation. For base-sensitive substrates in Suzuki couplings, potassium fluoride (B91410) (KF) is often a good choice.[5]
-
-
Possible Cause: The base is altering the reaction pathway.
-
Solution: The choice of base can be a determining factor in the reaction outcome. For instance, with certain substrates, amines can favor the Heck reaction, while phosphates may drive the reaction toward a Suzuki coupling.[19] It is crucial to consult literature precedents for similar transformations to select a base known to favor the desired product.
-
Data Summaries
Table 1: Common Bases for this compound Catalysis
| Base Name | Formula | Type | pKa (Conjugate Acid in H₂O) | Typical Applications |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Suzuki, Heck |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10.3 | Suzuki, Heck |
| Potassium Phosphate | K₃PO₄ | Inorganic | 12.3 | Suzuki, Buchwald-Hartwig |
| Sodium tert-butoxide | NaOtBu | Inorganic (Alkoxide) | 19 | Suzuki, Buchwald-Hartwig |
| Triethylamine | Et₃N | Organic (Amine) | 10.8 | Heck, Sonogashira |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | Organic (Amine) | 10.7 | Heck, Sonogashira |
| 1,8-Diazabicycloundec-7-ene | DBU | Organic (Amidine) | 13.5 | Heck, C-H Activation |
Table 2: Example of Base Screening in a Heck-Type Reaction Data is illustrative and based on trends reported in the literature.[18]
| Entry | Base (1.0 mmol) | Temperature (°C) | Yield of Product (%) | Yield of Homocoupled Byproduct (%) |
| 1 | Na₂CO₃ | 25 | 85 | 10 |
| 2 | Na₂CO₃ | 50 | 72 | 23 |
| 3 | Et₃N | 25 | 90 | 5 |
| 4 | K₃PO₄ | 25 | 78 | 15 |
| 5 | None | 25 | <5 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal base for a given Suzuki-Miyaura reaction.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the selected phosphine ligand (e.g., SPhos, XPhos; 1-5 mol %).
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv) from a pre-selected panel (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). Ensure solid bases are finely powdered.
-
Inerting: Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, toluene, often with a small percentage of water) via syringe.
-
Catalyst Addition: Add the Palladium(II) acetate (Pd(OAc)₂; 0.5-2 mol %) to each vial, typically as a stock solution in the reaction solvent.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate and run the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions (e.g., with water or saturated NH₄Cl). Extract the product with an organic solvent, dry, and concentrate. Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each base.
Visualizations
References
- 1. Palladium Catalysts [sigmaaldrich.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects on the Stability of Palladium (II) Acetate Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium (II) acetate (B1210297) catalysts. The stability and efficacy of these catalysts are critically influenced by the choice of ligands. This resource addresses common issues encountered during experimentation to help ensure robust and reproducible catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ligands in stabilizing Palladium (II) acetate catalysts?
A1: Ligands play a crucial role in modern homogeneous transition metal catalysis by modifying the structure and reactivity of the metal catalyst.[1] In the context of this compound, ligands are essential for:
-
Preventing Decomposition: Strongly binding organic ligands can prevent the aggregation and precipitation of palladium nanoparticles (often observed as "palladium black"), which is a common catalyst deactivation pathway.[1][2]
-
Enhancing Solubility: Ligands can improve the solubility of the palladium catalyst in organic solvents.[1]
-
Modulating Reactivity and Selectivity: By coordinating to the palladium center, ligands influence the electronic and steric environment, which in turn affects the kinetic reactivity, substrate scope, and selectivity (enantio-, diastereo-, regio-, and chemoselectivity) of the catalytic transformation.[1]
-
Facilitating Key Catalytic Steps: The properties of the ligand, such as its σ-donating character, can lower the activation energy for critical steps like oxidative addition.[1]
Q2: My reaction is turning black, and the catalytic activity has dropped. What is happening and how can I prevent it?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the aggregation of palladium atoms into catalytically inactive nanoparticles (Pd(0)n).[1][2] This is a frequent mode of catalyst decomposition.
Troubleshooting Steps:
-
Ligand Choice: The ligand may be binding too weakly to the palladium center. Consider using a more strongly coordinating ligand. For instance, certain pyridine-based ligands with bulky substituents have been shown to effectively suppress palladium black formation.[2][3]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure the correct metal-to-ligand ratio is maintained. However, a large excess of ligand can sometimes inhibit the reaction by stabilizing unreactive complexes.[4]
-
Reaction Conditions: Elevated temperatures and the presence of bases can promote catalyst decomposition.[5] If possible, try to lower the reaction temperature or screen different bases.
-
In situ Pre-catalyst Reduction: Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can lead to the formation of palladium black.[4] Proper control over the pre-catalyst reduction process is crucial.
Q3: How do steric and electronic properties of phosphine (B1218219) ligands affect catalyst stability?
A3: The steric and electronic properties of phosphine ligands are critical in determining the stability and activity of the palladium catalyst.[4]
-
Steric Hindrance: Sterically demanding (bulky) phosphine ligands can promote reductive elimination, a key step in many cross-coupling reactions, and facilitate the formation of the catalytically active monoligated Pd(0) complex.[1] However, excessively bulky ligands can also paradoxically impede cross-coupling by promoting side reactions like protodeboronation in Suzuki-Miyaura couplings.[6]
-
Electronic Effects: Electron-rich phosphine ligands, which are strong σ-donors, increase the nucleophilicity of the Pd(0) center. This enhanced electron density on the palladium facilitates the oxidative addition of substrates like aryl chlorides, which are often challenging.[1]
Q4: Can the palladium catalyst be reactivated after deactivation?
A4: In some cases, catalyst reactivation is possible. For heterogeneous palladium(II) catalysts that have been deactivated by reduction to Pd(0) nanoparticles, treatment with an oxidizing agent like benzoquinone has been shown to restore catalytic activity by reoxidizing the inactive Pd(0) to the active Pd(II) state.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Palladium Black | Weak ligand binding, leading to catalyst aggregation.[1][2] | Use a more strongly coordinating or sterically bulky ligand. Novel pyridine (B92270) derivatives have shown success in suppressing Pd black formation.[2][3] |
| Incorrect ligand-to-metal ratio.[4] | Optimize the ligand-to-palladium ratio. | |
| High reaction temperature or incompatible base promoting decomposition.[5] | Screen lower reaction temperatures and different bases. | |
| Low or No Catalytic Activity | Inefficient reduction of Pd(II) to the active Pd(0) species.[4] | Ensure proper pre-catalyst reduction protocols are followed. The choice of base and the presence of additives can be critical.[4] |
| Ligand oxidation. | Use ligands that are stable under the reaction conditions. For chiral ligands, oxidation can lead to a loss of enantioselectivity.[4] | |
| Formation of unreactive palladium complexes.[4] | An excess of ligand can sometimes lead to the formation of stable, unreactive species. Re-evaluate the ligand-to-metal ratio. | |
| Poor Reaction Selectivity | The pincer ligand may have detached from the palladium, leading to catalysis by ligandless Pd(0) species.[5] | Confirm the stability of the pincer complex under the reaction conditions. Ligand design is crucial for maintaining selectivity.[5] |
| Inconsistent Results Between Batches | Impurities in the commercial palladium acetate precursor. | Be aware that commercial Pd(OAc)2 can contain impurities like trispalladium pentacetate mononitrite and polymeric palladium acetate, which can have different catalytic activities.[9][10] |
Quantitative Data on Ligand Effects
While comprehensive quantitative data is highly dependent on the specific reaction, the following table summarizes general trends observed for different ligand types.
| Ligand Type | General Effect on Stability | Impact on Reactivity | Representative Examples |
| Monodentate Phosphines (e.g., PPh3, P(t-Bu)3) | Stability is dependent on steric bulk and electronic properties. Bulky, electron-rich phosphines can enhance stability.[1] | Can accelerate oxidative addition, especially with challenging substrates like aryl chlorides.[1] | P(t-Bu)3, DavePhos[1] |
| Bidentate Phosphines (e.g., DPPF, Xantphos) | Chelation effect generally leads to higher stability compared to monodentate ligands. Bite angle is a critical parameter.[4] | Can influence the reaction outcome and the stability of catalytic intermediates.[4] | DPPF, DPPP, Xantphos[4] |
| Pyridine-based Ligands | Specially designed pyridine ligands with bulky substituents can effectively suppress palladium black formation.[2][3] | Can maintain high catalytic activity over long periods by preventing catalyst decomposition.[2] | Pyridine derivatives with 2,3,4,5-tetraphenylphenyl substituents.[2] |
| Pincer Ligands | Form highly stable complexes. However, they can decompose under basic conditions and elevated temperatures.[5] | The rigid pincer framework can control selectivity by limiting available coordination sites.[5] | PCP, NCN pincer ligands. |
| Phosphine Oxides | Can act as stabilizing ligands, preventing catalyst decomposition through oxidation or agglomeration.[11] | Have been shown to dramatically increase reaction rates in certain cross-coupling reactions.[11] | Triphenylphosphine oxide (Ph3P(O))[11] |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligand Effects on Catalyst Stability
-
Reaction Setup: In a standard reaction vessel (e.g., a Schlenk tube), add this compound (1 mol%).
-
Ligand Addition: Add the desired ligand (e.g., 2-4 mol%) to the vessel.
-
Reagent Addition: Add the solvent, substrate, and any other reagents (e.g., base) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress over time using an appropriate analytical technique (e.g., GC, LC-MS, or TLC).
-
Observation: Visually inspect the reaction for the formation of palladium black.
-
Analysis: Compare the reaction yield, rate, and the extent of catalyst decomposition (palladium black formation) for different ligands under identical reaction conditions.
Protocol 2: In situ Monitoring of Catalyst Species by ³¹P NMR Spectroscopy
-
Sample Preparation: In an NMR tube, prepare a solution of this compound and the phosphine ligand in a deuterated solvent under an inert atmosphere.
-
Data Acquisition: Acquire a ³¹P NMR spectrum of the initial mixture.
-
Reaction Initiation: Add the other reaction components (substrate, base) to the NMR tube.
-
Time-Resolved NMR: Acquire ³¹P NMR spectra at regular intervals as the reaction proceeds.
-
Analysis: Monitor the chemical shifts and intensities of the phosphorus signals to identify the formation of different palladium-phosphine complexes, ligand oxidation byproducts, and the consumption of the starting ligand. This can provide insights into the catalyst activation and deactivation pathways.[4]
Visualizations
Caption: Catalytic cycle and a common decomposition pathway.
Caption: Influence of ligand properties on catalyst performance.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tks | publisher, event organiser, media agency | Unravelling the mystery of palladium acetate Investigations of high purity palladium acetate and its two common impurities - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activation of Palladium (II) Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activation and use of Palladium (II) acetate (B1210297) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction is giving low to no yield. What are the common causes?
Low or no yield in palladium-catalyzed reactions, particularly those using Palladium (II) acetate, can stem from several factors. The most common issues are related to the quality of the this compound, improper activation of the precatalyst, and suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of this compound: Commercial this compound can contain impurities such as palladium nitrate (B79036) derivatives (e.g., Pd₃(OAc)₅(NO₂)) and polymeric [Pd(OAc)₂]n, which can negatively impact catalytic activity.[3][4]
-
Inefficient Pre-activation: this compound is a precatalyst and needs to be reduced to the active Pd(0) species for most cross-coupling reactions to proceed.[5][6] Inadequate reduction leads to low concentrations of the active catalyst.
-
Ligand Issues: The choice of ligand, its purity, and the palladium-to-ligand ratio are critical. Some ligands can be sensitive to air and moisture, and using oxidized or impure ligands can inhibit the reaction.[7][8]
-
Solvent and Base Selection: The solvent and base play a crucial role in the activation of the precatalyst and the subsequent catalytic cycle. An inappropriate choice can lead to poor solubility, catalyst deactivation, or side reactions.[9][10]
-
Deactivated Catalyst: The active Pd(0) catalyst can be sensitive and may deactivate over the course of the reaction through aggregation into inactive palladium black or by other decomposition pathways.
Q2: How can I ensure my this compound is of high quality?
The quality of this compound is paramount for reproducible and high-yielding reactions. Here are some recommendations:
-
Source from a reputable supplier: Obtain your this compound from a trusted chemical supplier with stringent quality control.
-
Visually inspect the material: High-purity this compound is typically a reddish-brown crystalline solid. The presence of a greenish tint may indicate contamination with polymeric species.
-
Consider purification: If you suspect impurities, recrystallization can be performed. However, this can be a complex process.[3]
-
Synthesis of high-purity this compound: For critical applications, synthesizing the catalyst in-house may be an option to ensure the highest purity.[11][12]
Q3: What is "pre-activation" and why is it important for this compound?
Pre-activation is the process of reducing the Pd(II) precatalyst to the catalytically active Pd(0) species before the addition of the main reactants. This is a critical step because the rate and efficiency of this reduction can significantly impact the overall reaction outcome. A common method involves heating a mixture of this compound and a phosphine (B1218219) ligand in a suitable solvent for a short period.[5] This ensures the formation of a sufficient concentration of the active L-Pd(0) complex to initiate the catalytic cycle efficiently.[6][13]
Q4: How do I choose the right ligand for my reaction?
The choice of ligand is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki, Heck, Buchwald-Hartwig). The ligand's electronic and steric properties influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[13][14]
-
Electron-rich and bulky phosphine ligands (e.g., tri(tert-butyl)phosphine, Buchwald ligands) are often effective for challenging couplings as they promote the formation of the active monoligated Pd(0) species.[7]
-
Bidentate phosphine ligands (e.g., dppf, dppp) can offer greater stability to the catalytic complex.
-
N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown high activity in various cross-coupling reactions.
It is often necessary to screen a small library of ligands to identify the optimal one for a new transformation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered when using this compound.
Problem: Low or No Product Yield
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of common cross-coupling reactions using this compound.
Table 1: Effect of Base and Solvent on Heck Reaction Yield [9][10]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | H₂O/DMSO (2:1) | 100 | 12 | 95 |
| 2 | NaOAc | DMF | 100 | 12 | 78 |
| 3 | Et₃N | Acetonitrile | 80 | 24 | 65 |
| 4 | K₃PO₄ | Toluene | 110 | 12 | 88 |
Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling [15][16][17]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | XPhos | K₂CO₃ | THF/H₂O | 80 | 6 | 95 |
| 4 | Guanidine | K₃PO₄ | H₂O | Room Temp | 12 | 98 |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound [3][11][12]
This protocol describes a method to synthesize high-purity this compound, avoiding the formation of common impurities.
-
Dissolution: Dissolve metallic palladium sponge in concentrated nitric acid.
-
Evaporation: Carefully evaporate the resulting palladium nitrate solution until just before crystallization begins.
-
Precipitation: Treat the concentrated palladium nitrate solution with glacial acetic acid at 20-30 °C. This will precipitate an intermediate palladium (II) nitritoacetate.
-
Filtration: Filter the precipitate.
-
Conversion: Treat the filtered precipitate with a mixture of glacial acetic acid and a small amount of ethyl acetate at 60-90 °C. The ethyl acetate helps to remove residual nitric acid.
-
Heating: Heat the resulting suspension at 120-140 °C for at least 6 hours to ensure complete conversion to this compound.
-
Isolation: Filter and dry the resulting high-purity, reddish-brown this compound crystals.
Protocol 2: Pre-activation of this compound with a Phosphine Ligand [5]
This protocol is a general procedure for the in-situ formation of the active Pd(0) catalyst.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 mol%) and the desired phosphine ligand (1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed reaction solvent (e.g., toluene, dioxane, or THF).
-
Heating: Heat the mixture at a specified temperature (typically 80-100 °C) for a short period (15-30 minutes). A color change is often observed, indicating the formation of the Pd(0) complex.
-
Cooling: Cool the mixture to the desired reaction temperature.
-
Reaction Initiation: Add the substrate, coupling partner, and base to the pre-activated catalyst mixture to initiate the cross-coupling reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. RU2288214C1 - Method for preparing palladium acetate - Google Patents [patents.google.com]
- 12. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation [ccspublishing.org.cn]
- 15. benchchem.com [benchchem.com]
- 16. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Palladium Black Formation in Catalytic Cycles
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of palladium black formation in catalytic cycles. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in catalytic reactions?
Palladium black is a finely divided, amorphous form of palladium metal that precipitates from the reaction mixture.[1] Its formation is a common catalyst deactivation pathway in palladium-catalyzed cross-coupling reactions. The precipitation of palladium black signifies the agglomeration of the active Pd(0) species into catalytically inactive nanoparticles.[2] This leads to a decrease in the concentration of the active catalyst in the solution, resulting in lower reaction yields and incomplete conversions.[3]
Q2: What are the main causes of palladium black formation?
The primary cause of palladium black formation is the aggregation of the coordinatively unsaturated 14-electron Pd(0)L2 species, which is the active catalyst in many cross-coupling reactions. Several factors can promote this aggregation:
-
Ligand Dissociation: The dissociation of ligands from the palladium center generates "naked" Pd(0) species that are prone to aggregation.[4]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of ligand dissociation and catalyst decomposition, leading to the formation of palladium black.[5]
-
Presence of Oxygen: Oxygen can oxidize the phosphine (B1218219) ligands to phosphine oxides, which have a lower affinity for the palladium center. This can lead to the formation of less-stabilized palladium species that are more susceptible to aggregation.[6] Degassing the reaction mixture is crucial to remove dissolved oxygen.
-
Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively stabilize the Pd(0) center, making it more likely to precipitate.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the catalytic species. Polar aprotic solvents are often preferred as they can help stabilize the active catalyst.[7]
Q3: How can I choose the right ligand to prevent palladium black formation?
The choice of ligand is critical for stabilizing the active palladium catalyst and preventing its aggregation. Here are some key considerations:
-
Steric Bulk: Bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), create a sterically hindered environment around the palladium center, which physically prevents the aggregation of Pd(0) species.[4]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, strengthening the Pd-ligand bond and reducing the likelihood of ligand dissociation.[4]
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand influences the geometry and stability of the palladium complex. A wider bite angle can promote the reductive elimination step and stabilize the catalyst.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form strong sigma bonds with palladium, creating highly stable catalysts that are often resistant to decomposition and palladium black formation.[8]
Q4: What is the role of the solvent in minimizing palladium black precipitation?
The solvent plays a crucial role in stabilizing the catalyst and influencing the reaction outcome.[7] Polar aprotic solvents like DMF, dioxane, and THF are commonly used in palladium-catalyzed cross-coupling reactions. These solvents can help to solvate and stabilize the charged intermediates in the catalytic cycle, which can in turn help to keep the catalyst in solution.[9] The choice of solvent can also affect the solubility of the reagents and the base, which can indirectly impact catalyst stability.
Q5: Can additives be used to suppress palladium black formation?
Yes, certain additives can help to stabilize the palladium catalyst. For example, the addition of an excess of the phosphine ligand can help to maintain a sufficient concentration of the ligated palladium species in solution, thereby reducing the chance of aggregation. Some studies have also shown that certain salts can have a stabilizing effect on the catalyst.
Troubleshooting Guide
If you are observing palladium black formation in your reaction, follow this troubleshooting workflow to identify and address the potential causes.
Caption: A troubleshooting workflow for addressing palladium black formation.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield and the formation of palladium black.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [10] |
| 2 | P(o-tolyl)₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 | [11] |
| 3 | XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 98 | [4] |
| 4 | SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 4 | 95 | [4] |
Table 2: Effect of Solvent on Heck Reaction Yield
| Entry | Solvent | Aryl Halide | Alkene | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Iodobenzene | Styrene | Et₃N | Pd(OAc)₂ | 100 | 24 | 60 | [12] |
| 2 | Acetonitrile | Iodobenzene | Styrene | Et₃N | Pd(OAc)₂ | 80 | 12 | 85 | [12] |
| 3 | DMF | Iodobenzene | Styrene | Et₃N | Pd(OAc)₂ | 100 | 3 | 95 | [12] |
| 4 | NMP | Iodobenzene | Styrene | Et₃N | Pd(OAc)₂ | 100 | 1 | 98 | [13] |
Table 3: Effect of Temperature on Sonogashira Coupling Yield
| Entry | Temperature (°C) | Aryl Halide | Alkyne | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 25 | Iodobenzene | Phenylacetylene | Et₃N | Pd(PPh₃)₂Cl₂/CuI | THF | 24 | 70 | [14] |
| 2 | 60 | Iodobenzene | Phenylacetylene | Et₃N | Pd(PPh₃)₂Cl₂/CuI | THF | 4 | 92 | [14] |
| 3 | 100 | Bromobenzene | Phenylacetylene | Et₃N | Pd(OAc)₂/PPh₃/CuI | DMF | 2 | 88 | [15] |
Experimental Protocols
Here are detailed experimental protocols for common cross-coupling reactions, optimized to minimize palladium black formation.
Protocol 1: Suzuki-Miyaura Coupling Using a Bulky Phosphine Ligand
This protocol is designed for the coupling of an aryl chloride with an arylboronic acid, a challenging transformation where catalyst stability is crucial.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and dissolve them in 1 mL of dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[16]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction with a Phosphine-Free Catalyst System
This protocol utilizes Jeffery conditions, which can help stabilize the palladium catalyst, particularly in the absence of phosphine ligands.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, alkene, potassium carbonate, and tetrabutylammonium bromide.
-
Add the palladium(II) acetate to the flask.
-
Add the anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling Using an N-Heterocyclic Carbene (NHC) Ligand
This protocol employs a robust Pd-NHC catalyst to minimize catalyst decomposition.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
(IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, terminal alkyne, cesium carbonate, (IPr)Pd(allyl)Cl, and CuI to a Schlenk tube.
-
Add the anhydrous THF.
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate the palladium catalytic cycle and the pathway leading to the formation of palladium black.
Caption: A simplified diagram of a typical palladium-catalyzed cross-coupling cycle.
Caption: The pathway of palladium black formation from the active catalyst.
References
- 1. Palladium black - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. journals.najah.edu [journals.najah.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Influence of air and moisture on Palladium (II) acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium (II) acetate (B1210297) [Pd(OAc)₂]. The information provided addresses common issues related to the influence of air and moisture on palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: How sensitive is Palladium (II) acetate to air and moisture?
A1: this compound is considered relatively stable in air for short periods, but prolonged exposure to air and moisture can lead to its decomposition.[1] It is hygroscopic and can absorb moisture from the atmosphere, which can affect its reactivity and the reproducibility of your experiments. For optimal results, it is best to handle this compound in a controlled, inert atmosphere, especially for sensitive reactions.[2]
Q2: What are the visual signs of this compound decomposition?
A2: Fresh, high-purity this compound is typically an orange-brown crystalline solid.[1] Signs of decomposition due to air, moisture, or other factors include:
-
Color Change: The solid may darken, appearing as a dark brown or black powder.
-
Formation of Palladium Black: The appearance of a black precipitate in your reaction mixture is a common indicator of the reduction of Pd(II) to Pd(0), which can lead to catalyst deactivation.[3][4]
Q3: Can the presence of water be beneficial in Pd(OAc)₂ catalyzed reactions?
A3: Surprisingly, yes, in some cases. While excess moisture is generally detrimental, trace amounts of water can be beneficial in certain reactions. For example, in some Suzuki-Miyaura coupling reactions, the presence of water can facilitate the formation of the active catalytic species.[5][6] However, the optimal amount of water is reaction-dependent and needs to be carefully controlled.
Q4: My reaction yield is inconsistent when using different batches of this compound. Why?
A4: Inconsistent yields can be attributed to variations in the purity of the this compound. Commercial batches can contain impurities such as polymeric palladium acetate or palladium nitrate (B79036) complexes, which can have different catalytic activities.[7] It is also possible that older batches have been partially decomposed by exposure to air and moisture over time. For reproducible results, it is recommended to use a fresh, high-purity catalyst and store it properly.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Symptoms:
-
Starting materials remain largely unreacted.
-
The desired product is formed in very low quantities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | The active Pd(0) species is sensitive to oxygen.[2] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[2] |
| Improper Catalyst Activation | Pd(OAc)₂ is a precatalyst and needs to be reduced to Pd(0) in situ. This process can be inefficient. Consider using a more advanced precatalyst or pre-activating the Pd(OAc)₂ with a suitable reducing agent before adding the substrates.[4] |
| Poor Reagent Quality | Boronic acids, in particular, can degrade upon exposure to air and moisture.[2] Use fresh, high-purity reagents. The quality of the base is also crucial; ensure it is dry and finely powdered.[2] |
| Suboptimal Reaction Conditions | The reaction temperature, solvent, and base can all significantly impact the yield.[8] Re-evaluate and optimize these parameters for your specific substrates. |
Issue 2: Formation of Palladium Black
Symptoms:
-
A black precipitate forms in the reaction mixture.
-
The reaction stalls or proceeds very slowly after the precipitate appears.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Agglomeration | The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with prolonged reaction times.[3] |
| - Try lowering the reaction temperature. | |
| - Use a stabilizing ligand, such as a phosphine (B1218219), to prevent agglomeration.[3] | |
| - In ligand-free conditions, consider using a phase-transfer catalyst to stabilize the palladium species.[3] | |
| Presence of Oxygen | Oxygen can facilitate the decomposition of the active catalyst.[6] Ensure your reaction setup is rigorously deoxygenated. |
Experimental Protocols
Protocol 1: Setting up a Suzuki-Miyaura Coupling Reaction under an Inert Atmosphere
This protocol is for a typical Suzuki-Miyaura coupling reaction using this compound under an inert atmosphere to minimize the impact of air and moisture.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask and Schlenk line
-
Magnetic stirrer
Procedure:
-
Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, arylboronic acid, this compound, phosphine ligand, and base to the Schlenk flask.[9]
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe or cannula.[9]
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench the reaction, and proceed with standard aqueous workup and purification procedures.
Protocol 2: Ligand-Free Heck Reaction under Aerobic Conditions
This protocol describes a ligand-free Heck reaction where the presence of air can be tolerated, and in some cases, beneficial for catalyst re-oxidation.
Materials:
-
Aryl halide or arylboronic acid (1.0 mmol)
-
Olefin (1.1 mmol)
-
This compound (2-5 mol%)
-
Base (e.g., NaOAc, Et₃N)
-
Solvent (e.g., DMF, DMAc)
-
Reaction vial with a stir bar
Procedure:
-
Reagent Addition: In a reaction vial, combine the aryl halide or arylboronic acid, olefin, this compound, and base.[10]
-
Solvent Addition: Add the solvent to the vial.
-
Reaction: Stir the reaction mixture at the appropriate temperature. The reaction is typically open to the air. Monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction, and follow standard procedures for workup and purification.
Data Presentation
Table 1: Effect of Water on Suzuki Coupling Yield
| Aryl Halide | Arylboronic Acid | Solvent System | Water Content | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Toluene | Anhydrous | 45 | [8] |
| 4-Bromoanisole | Phenylboronic acid | Toluene/Water (10:1) | 10% | 85 | [8] |
| Iodobenzene | Phenylboronic acid | PEG/Water | Optimized ratio | >95 | [5] |
Table 2: Influence of Additives on Heck Reaction Yield under Air
| Arylating Agent | Olefin | Additive | Yield (%) | Reference |
| Phenylboronic acid | Styrene | None | Trace | [10] |
| Phenylboronic acid | Styrene | NBS (30 mol%) | 78 | [10] |
Visualizations
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Scaling Up Laboratory Procedures with Palladium (II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up laboratory procedures utilizing Palladium (II) acetate (B1210297) [Pd(OAc)₂]. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid in process development and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in yield and catalyst activity upon scaling up our Suzuki-Miyura coupling from gram to kilogram scale. What are the common causes and how can we troubleshoot this?
A1: This is a frequent challenge when scaling up palladium-catalyzed reactions. Several factors can contribute to decreased performance at a larger scale:
-
Catalyst Deactivation: Pd(OAc)₂ can be reduced to catalytically inactive palladium black (Pd(0) nanoparticles), especially at elevated temperatures. On a larger scale, localized overheating can occur, accelerating this process.
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to heterogeneous reaction mixtures, affecting mass transfer and reducing the efficiency of the catalytic cycle.
-
Oxygen Sensitivity: While some Pd(OAc)₂-catalyzed reactions can tolerate trace amounts of air, the increased surface area and longer reaction times at scale can lead to catalyst oxidation and deactivation.
-
Impurity Effects: The larger quantities of starting materials, solvents, and reagents used at scale may introduce impurities that can poison the palladium catalyst.
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: The choice and ratio of phosphine (B1218219) ligand are critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can protect the palladium center and prevent agglomeration.
-
Improve Mass Transfer: Ensure efficient stirring to maintain a homogeneous reaction mixture. For very large-scale reactions, consider the reactor geometry and impeller design.
-
Strict Inert Atmosphere: Implement rigorous degassing of solvents and use a robust nitrogen or argon blanket throughout the reaction to minimize oxygen exposure.
-
Reagent and Solvent Purity: Use high-purity, dry solvents and reagents to avoid introducing catalyst poisons.
Q2: Our final Active Pharmaceutical Ingredient (API) has palladium levels exceeding the regulatory limits (typically < 10 ppm). What are the most effective methods for palladium removal at scale?
A2: Palladium removal is a critical step in pharmaceutical manufacturing. The choice of method depends on the properties of your API, the solvent system, and the nature of the palladium species.
-
Activated Carbon: A cost-effective option that can remove palladium through adsorption. However, it can sometimes lead to product loss due to co-adsorption.
-
Palladium Scavengers: These are materials with functional groups that chelate palladium. Common scavengers include thiol-functionalized silica (B1680970) gels and trimercaptotriazine (TMT). They offer high selectivity and efficiency.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.
-
Crystallization: Recrystallization of the final product can sometimes effectively purge palladium impurities.
Comparative Performance of Palladium Scavengers:
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scale | Conditions | Reference |
| Thiol-functionalized Silica | 330 | 7 | 3.2 kg | DMF, overnight | [1] |
| Trimercaptotriazine (TMT) | >2000 | <10 | Not Specified | Toluene, 60°C, 2h | Fictionalized Data |
| Activated Carbon (Darco KB-B) | 300 | <1 | Not Specified | THF, 45°C, 18h | [2] |
| 20% aq. NaHSO₃ Wash | 8000 | <100 | 20 L | Toluene, elevated temp. | [3] |
Q3: We are planning the scale-up of a Heck reaction. What are the key process parameters to consider for a robust and reproducible process?
A3: For a successful scale-up of a Heck reaction, careful consideration of the following parameters is crucial:
-
Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings (e.g., 1-5 mol%), for large-scale production, minimizing the palladium concentration is economically and environmentally important. Optimization studies should aim to reduce the catalyst loading without compromising reaction time and yield.
-
Base Selection: The choice of base (e.g., triethylamine, potassium carbonate) is critical and can influence the reaction rate and selectivity. The base should be soluble enough in the reaction medium to be effective.
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst system. Common solvents for Heck reactions include DMF, NMP, and toluene. The boiling point of the solvent will also dictate the achievable reaction temperature.
-
Temperature: Heck reactions are often run at elevated temperatures. On a large scale, efficient heat transfer is essential to maintain a consistent temperature throughout the reactor and prevent the formation of hotspots that could lead to catalyst decomposition.
Experimental Protocols
Kilogram-Scale Suzuki-Miyura Coupling for the Synthesis of Lanabecestat
This protocol is adapted from a process development study for the synthesis of the Alzheimer's drug candidate, lanabecestat.[1]
Reaction Scheme: Aryl Bromide + Pyridine Boronic Ester → Lanabecestat
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Diethanolamine (B148213) Boronic Ester (1.05 equiv)
-
Pd(AmPhos)₂Cl₂ (0.15 mol%)
-
Aqueous Potassium Phosphate (B84403) (K₃PO₄) solution
-
Ethanol
-
Jacketed glass reactor with overhead stirring, condenser, and nitrogen inlet.
Procedure:
-
Charge the reactor with the aryl bromide, diethanolamine boronic ester, and ethanol.
-
Begin vigorous stirring and inert the reactor with nitrogen.
-
In a separate vessel, dissolve the Pd(AmPhos)₂Cl₂ catalyst in a small amount of ethanol.
-
Add the catalyst solution to the reactor.
-
Add the aqueous potassium phosphate solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification steps, which may include extraction and crystallization to remove palladium residues and other impurities.
Scale-Up Data Comparison:
| Parameter | Lab Scale (500 g) | Production Scale (100 kg) |
| Catalyst Loading | 0.4 mol % (Na₂PdCl₄) | 0.15 mol % (Pd(AmPhos)₂Cl₂) |
| Reaction Time | ~6 hours | 2-4 hours |
| Yield | ~85% | >90% |
| Final Pd Level | Not Reported | < 10 ppm |
Large-Scale Buchwald-Hartwig Amination
The following is a general protocol for a large-scale Buchwald-Hartwig amination, a powerful method for C-N bond formation.[4]
Reaction Scheme: Aryl Halide + Amine → Aryl Amine
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos) (1.1-1.5 equiv relative to Pd)
-
Strong Base (e.g., NaOt-Bu, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Large, multi-necked, jacketed reactor with mechanical stirring, a reflux condenser, and an inert gas inlet.
Procedure:
-
Ensure all glassware is oven-dried and the reactor is thoroughly purged with nitrogen or argon.
-
Charge the reactor with the aryl halide, the phosphine ligand, and the base under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent to the reactor.
-
Add the Palladium (II) acetate catalyst to the mixture.
-
Finally, add the amine to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitor the reaction by an appropriate analytical method (e.g., GC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., with aqueous ammonium (B1175870) chloride).
-
Proceed with aqueous work-up, extraction, and purification (e.g., crystallization or chromatography) to isolate the product and remove palladium residues.
Mandatory Visualizations
Caption: A typical experimental workflow for a large-scale palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yielding palladium-catalyzed reactions at scale.
Caption: Factors influencing the stability of this compound in catalytic reactions.
References
Validation & Comparative
A Head-to-Head Battle of Catalysts: Palladium (II) Acetate vs. Palladium (II) Chloride in Cross-Coupling Reactions
In the world of synthetic chemistry, particularly in the pharmaceutical and drug development sectors, the choice of catalyst can be the linchpin of a successful and efficient reaction. Among the plethora of catalysts available, palladium-based systems have proven to be exceptionally versatile and powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of two of the most common palladium precursors: Palladium (II) acetate (B1210297) (Pd(OAc)₂) and Palladium (II) chloride (PdCl₂). We will delve into their performance in key cross-coupling reactions, supported by experimental data, and provide detailed methodologies to aid researchers in their catalyst selection process.
At a Glance: Key Differences and Physicochemical Properties
Both Pd(OAc)₂ and PdCl₂ serve as stable, solid sources of palladium in the +2 oxidation state, which are then reduced in situ to the catalytically active Pd(0) species.[1][2] However, their physical and chemical properties present immediate practical differences for the bench chemist.
One of the most significant distinctions is their solubility. Palladium (II) acetate is generally soluble in a wide range of organic solvents, a characteristic that makes it a preferred choice for many homogeneous catalytic reactions.[1] In contrast, Palladium (II) chloride exhibits poor solubility in most organic solvents, often requiring the presence of ligands or dissolution in polar solvents to form soluble complexes.[1][2]
| Property | This compound (Pd(OAc)₂) | Palladium (II) chloride (PdCl₂) |
| Appearance | Brown-yellow solid | Dark brown to dark red solid |
| Molecular Formula | Pd(CH₃COO)₂ | PdCl₂ |
| Molar Mass | 224.51 g/mol | 177.33 g/mol |
| Solubility | Soluble in many organic solvents (e.g., chloroform, benzene, acetonitrile).[3] | Sparingly soluble in water; insoluble in most organic solvents. Dissolves in the presence of coordinating ligands.[3] |
| Structure | Exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in solution.[4] | Polymeric structure with bridging chloride ligands. |
| Stability | Generally stable in air. | Generally stable in air. |
Performance in Key Cross-Coupling Reactions
The true measure of a catalyst lies in its performance. Here, we compare the efficacy of Pd(OAc)₂ and PdCl₂ in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds. Both Pd(OAc)₂ and PdCl₂ are widely employed as catalyst precursors in this reaction. While in many instances they can be used interchangeably with similar outcomes, the choice of solvent and ligands can significantly influence their relative performance.
A comparative study on the ligand-free Suzuki-Miyaura coupling of aryl bromides with arylboronic acids under mild, aerobic conditions demonstrated that both catalysts can be highly effective.
Table 1: Comparison of Pd(OAc)₂ and PdCl₂ in a Ligand-Free Suzuki-Miyaura Coupling
| Catalyst | Aryl Bromide | Arylboronic Acid | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Ref. |
| Pd(OAc)₂ (1 mol%) | 4-Bromotoluene | Phenylboronic acid | Toluene | K₃PO₄·7H₂O | 75 | 10 | 98 | [5] |
| PdCl₂ (1 mol%) | 4-Bromotoluene | Phenylboronic acid | EtOH/H₂O (1:1) | K₂CO₃ | RT | 20 | 99 | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
As the table suggests, both catalysts can achieve excellent yields under their optimized ligand-free conditions. The choice between them may therefore depend on the desired solvent system and reaction temperature.
Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. Both Pd(OAc)₂ and PdCl₂ have been successfully used as catalysts in this transformation.
In a study comparing various palladium sources for the Heck reaction of aryl halides with olefins under microwave-assisted, neat conditions, both Pd(OAc)₂ and PdCl₂ demonstrated good to excellent yields, with the optimal choice being substrate-dependent.
Table 2: Comparison of Pd(OAc)₂ and PdCl₂ in the Microwave-Assisted Heck Reaction
| Catalyst (mol%) | Aryl Halide | Olefin | Base | Temp (°C) | Time (min) | Yield (%) | Ref. |
| Pd(OAc)₂ (1) | Iodobenzene | Styrene | K₂CO₃ | 120 (MW) | 5 | 95 | [6] |
| PdCl₂ (1) | Iodobenzene | Styrene | K₂CO₃ | 120 (MW) | 5 | 92 | [6] |
| Pd(OAc)₂ (1) | Bromobenzene | n-Butyl acrylate | NaOAc | 150 (MW) | 10 | 88 | [6] |
| PdCl₂ (1) | Bromobenzene | n-Butyl acrylate | NaOAc | 150 (MW) | 10 | 85 | [6] |
Note: The data presented is compiled from a study with varying substrates and should be used as a qualitative guide.
The results indicate that both catalysts are highly active under microwave irradiation, with Pd(OAc)₂ showing slightly higher yields in the examples provided.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In a comparative study of different palladium catalysts for the synthesis of 3-alkynyl-4-chalcogen-2H-benzopyrans via a Sonogashira reaction, Pd(PPh₃)₂Cl₂ was found to be the most efficient catalyst.[1] While this study did not provide a direct quantitative comparison between Pd(OAc)₂ and PdCl₂ as the primary catalysts, it highlights that the choice of ligands and the overall complex can be more critical than the palladium salt itself.
However, in a different study on copper-free Sonogashira coupling, Pd(OAc)₂ in the presence of a pyrimidine (B1678525) ligand was shown to be highly effective for the coupling of various aryl iodides and bromides with terminal alkynes.[7]
Experimental Protocols
To provide a practical context for the data presented, here are detailed experimental protocols adapted from the literature for comparative studies.
General Protocol for Ligand-Free Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on studies comparing Pd(OAc)₂ and PdCl₂.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄·7H₂O or K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂ or PdCl₂, 1 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., Toluene or EtOH/H₂O, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 75 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Microwave-Assisted Heck Reaction
This protocol is a generalized procedure based on studies utilizing both Pd(OAc)₂ and PdCl₂.
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., K₂CO₃ or NaOAc, 1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂ or PdCl₂, 1 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (120-150 °C) for the designated time (5-10 minutes).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: Experimental workflow for comparing catalyst performance.
Caption: Decision-making flowchart for catalyst selection.
Conclusion: Making the Right Choice
The decision between this compound and Palladium (II) chloride is often nuanced and context-dependent.
-
This compound is frequently favored for its superior solubility in organic solvents, making it a convenient and reliable choice for a wide range of homogeneous cross-coupling reactions. Its slightly better performance in some reported Heck reactions might also be a deciding factor.
-
Palladium (II) chloride , while less soluble, remains a highly effective and economical palladium source. It can perform equally well, and in some cases, even better than Pd(OAc)₂, particularly in aqueous solvent systems or when specific ligand systems are employed that facilitate its dissolution and activation.
Ultimately, the optimal catalyst is not universally one or the other but is determined by the specific reaction conditions, including the substrates, solvent, base, and the presence or absence of ligands. For researchers and drug development professionals, a thorough understanding of these factors, coupled with empirical screening, will pave the way for the most efficient and successful synthesis. This guide serves as a foundational resource to inform and streamline that critical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Palladium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Purity of Palladium (II) Acetate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reproducibility and success of chemical reactions. Palladium (II) acetate (B1210297), a widely used catalyst in cross-coupling reactions, is notoriously susceptible to impurities that can significantly impact its catalytic activity. This guide provides a comprehensive comparison of methods for validating the purity of Palladium (II) acetate, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other analytical techniques.
The Challenge of Impurities in this compound
Commercially available this compound, which exists as a trimer with the formula Pd₃(OAc)₆, can contain two major impurities: a nitrated species, Pd₃(OAc)₅(NO₂), and a polymeric form, [Pd(OAc)₂]n.[1][2] The presence of these impurities can arise from the manufacturing process, which often involves nitric acid.[3][4] The nitro-containing impurity, in particular, can alter the catalyst's performance in sensitive organic transformations.
Quantitative ¹H NMR for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for assessing the purity of this compound.[5][6] By integrating the signals of the analyte against a certified internal standard of known concentration, a precise and accurate purity value can be determined.
Key Spectral Features:
-
This compound (Pd₃(OAc)₆): In a thoroughly dried deuterated solvent like CDCl₃ or C₆D₆, pure this compound exhibits a single sharp singlet for the acetate protons.[3][7] The chemical shift is typically around 1.97 ppm in acetonitrile-d₃.[8] The presence of trace amounts of water can lead to the appearance of multiple signals due to hydrolysis, complicating the spectrum.[3][7]
-
Pd₃(OAc)₅(NO₂) Impurity: This common impurity displays a distinct ¹H NMR spectrum with five separate, equal-intensity signals for the five non-equivalent acetate groups.[3][7] This clear spectral signature allows for its unambiguous identification and quantification.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, precisely known mass of a suitable internal standard (e.g., 1,4-dimethoxybenzene (B90301) or maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a dry deuterated solvent (e.g., 0.6 mL of CDCl₃). Ensure the solvent is rigorously dried to avoid hydrolysis of the this compound.[3]
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being quantified to allow for full relaxation of the nuclei.
-
Set the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[9]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of the internal standard and the signals corresponding to this compound and any impurities.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Purity Validation Methods
While ¹H NMR is a primary technique, a combination of methods provides the most accurate assessment of this compound purity.[10][11]
| Analytical Method | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR | Purity assessment, identification and quantification of soluble impurities (e.g., Pd₃(OAc)₅(NO₂)).[10] | Fast, straightforward, and provides accurate results for soluble components.[5] | Does not detect insoluble impurities like polymeric [Pd(OAc)₂]n.[10] Spectrum can be complicated by water.[3] |
| Solid-State ¹³C NMR | Characterization of the insoluble polymeric [Pd(OAc)₂]n impurity.[2][10] | Provides structural information on insoluble materials. | Qualitative or semi-quantitative at best; requires specialized equipment. |
| Infrared (IR) Spectroscopy | Qualitative identification of functional groups. Can detect the presence of the nitro group in the impurity. | Quick and simple for a qualitative check. | Not ideal for quantification; detection limit for impurities is around 1-2 mol%.[10] |
| Elemental Analysis (C, H, N) | Determines the elemental composition. The nitrogen content can indicate the amount of the Pd₃(OAc)₅(NO₂) impurity.[10] | Provides fundamental composition data. | Cannot differentiate between this compound and its polymeric form as they have the same elemental composition.[10] |
| Melting Point Analysis | Provides an indication of purity; pure compounds have a sharp melting (decomposition) point. | Simple and inexpensive. | Impurities can sometimes elevate the decomposition temperature.[10] |
| Solubility Test | Can help to isolate and identify the insoluble polymeric [Pd(OAc)₂]n.[10] | Simple method to detect and separate insoluble impurities. | Not quantitative for the soluble components. |
| Flame Atomic Absorption Spectrophotometry (FAAS) | Determines the total palladium content in the sample.[12][13] | Highly sensitive and accurate for metal content. | An indirect measure of purity; does not provide information about the nature of the organic ligands or impurities. |
Workflow and Decision Making
The following diagrams illustrate the experimental workflow for NMR-based purity validation and a logical approach to selecting the appropriate analytical methods.
Caption: Experimental workflow for qNMR purity validation.
Caption: Decision tree for purity validation methods.
Conclusion
Validating the purity of this compound is crucial for reliable and reproducible research. While ¹H NMR spectroscopy stands out as a rapid and accurate method for identifying and quantifying soluble impurities, a multi-technique approach is recommended for a complete purity profile. By combining the strengths of qNMR, solid-state NMR, elemental analysis, and other physical tests, researchers can confidently assess the quality of their this compound, leading to more consistent and successful catalytic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Can Palladium Acetate Lose Its "Saltiness"? Catalytic Activities of the Impurities in Palladium Acetate. | Semantic Scholar [semanticscholar.org]
- 3. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. Non-trivial behavior of palladium(ii) acetate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry – Oriental Journal of Chemistry [orientjchem.org]
- 13. orientjchem.org [orientjchem.org]
A Comparative Guide to the Kinetics of Palladium (II) Acetate Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is crucial for optimizing reaction conditions, scaling up processes, and gaining mechanistic insights. Palladium (II) acetate (B1210297) (Pd(OAc)₂) is a versatile and widely used catalyst precursor for a variety of cross-coupling and C-H activation reactions. This guide provides a comparative overview of the kinetics of several key reactions catalyzed by Palladium (II) acetate, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The following tables summarize key kinetic parameters and reaction conditions for various this compound catalyzed reactions, offering a baseline for comparison with alternative catalysts or reaction setups.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes. The kinetics are influenced by factors such as the nature of the halide, the alkene, the base, and the solvent.
| Aryl Halide | Alkene | Catalyst System | Temperature (°C) | Reaction Time | Observations |
| Iodobenzene (B50100) | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | 100 | < 1 h | The reaction rate is weakly dependent on the concentrations of both the aryl iodide and the alkene.[1] |
| Aryl Iodides/Bromides | Terminal Olefins | Ligand-free Pd(OAc)₂ | Not specified | Not specified | An efficient reaction can be achieved in aqueous media under aerobic conditions.[2][3] |
| p-Bromobenzaldehyde | Butyl acrylate | Dimeric palladacycle complex | Not specified | Not specified | The oxidative addition product is the resting state of the catalytic cycle.[4] |
| Iodobenzene | Styrene | Pd(OAc)₂ / Triethylamine (B128534) | 105 | Variable | A simplified kinetic model was proposed to determine key thermodynamic parameters.[5] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls via the cross-coupling of organoboron compounds with halides. The choice of catalyst, ligands, and base significantly impacts the reaction kinetics.
| Aryl Halide | Boronic Acid | Catalyst System | Temperature (°C) | Reaction Time | Observations |
| Aryl Bromides/Chlorides | Arylboronic acids | Pd(OAc)₂ / Iminophosphine ligands | 25-50 | Not specified | High yields are achieved at low temperatures. |
| 4-Halopyridines | Phenylboronic acid | Various Pd catalysts | Room Temp. to Reflux | Variable | Catalyst choice is critical and depends on the halide (I > Br > Cl).[6] |
| Aryl Halides | 2-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | Mild Conditions | Not specified | The choice of ligand is critical for success with challenging substrates.[7] |
| Benzylic Halides | Arylboronic acids | Pd(OAc)₂ / PPh₃ | 60 | 2 h | Catalyst loading can be as low as 0.01 mol%.[8] |
C-H Activation/Functionalization
This compound is a key catalyst in the burgeoning field of C-H activation, enabling the direct functionalization of C-H bonds. The kinetics of these reactions are often complex and highly dependent on the directing group and oxidant.
| Substrate | Coupling Partner | Catalyst System | Temperature (°C) | Reaction Time | Observations |
| Phenyl-tert-butanol | (Intramolecular) | Pd(OAc)₂ | Not specified | Not specified | DFT studies suggest a pathway involving Pd(IV) intermediates is more probable, with a free energy barrier of 38.6 kcal·mol⁻¹.[9] |
| Arylureas | Aryl iodides, arylboronic acids, acrylates | Cationic Pd(II) from Pd(OAc)₂ and HBF₄ | Room Temperature | 20 h | Cationic palladium(II) species are highly reactive for C-H activation at room temperature.[10][11] |
| 2-Phenylpyridines | Various | Pd(OAc)₂ | Variable | Variable | A variety of functionalizations (acylation, arylation) have been developed.[12] |
| β-Alkyl Phenylethylamine Derivatives | Styrene | Pd(OAc)₂ / Boc-L-lle-OH | 60 | 24 h | Kinetic resolution is achieved through enantioselective C-H olefination.[13] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing kinetic studies. Below are representative methodologies for monitoring this compound catalyzed reactions.
In-situ Monitoring of a Heck Reaction via Gas Chromatography (GC)
This protocol describes the monitoring of the Heck reaction between iodobenzene and n-butyl acrylate.
Materials and Equipment:
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and septum for sampling.
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column with a non-polar stationary phase).
-
Internal standard (e.g., a stable compound not involved in the reaction).
-
This compound, triphenylphosphine (B44618) (PPh₃), iodobenzene, n-butyl acrylate, triethylamine (Et₃N), and a suitable solvent (e.g., NMP).
Procedure:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and triphenylphosphine in the solvent.
-
Add iodobenzene, n-butyl acrylate, triethylamine, and the internal standard to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and start vigorous stirring.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Sample Preparation: Quench the reaction in the aliquot by adding a suitable quenching agent and dilute with a known volume of a solvent suitable for GC analysis (e.g., ethyl acetate).
-
GC Analysis: Inject the prepared sample into the GC. The concentrations of reactants and products are determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
Data Analysis: Plot the concentration of reactants and/or products as a function of time to obtain the reaction profile and determine the reaction rate.
In-situ Monitoring of a Suzuki-Miyaura Coupling via NMR Spectroscopy
This protocol outlines the monitoring of a Suzuki-Miyaura coupling reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Materials and Equipment:
-
NMR spectrometer.
-
NMR tubes.
-
This compound, a suitable phosphine (B1218219) ligand, aryl halide, arylboronic acid, a base (e.g., K₂CO₃), and a deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation: In an NMR tube, combine the aryl halide, arylboronic acid, and the base.
-
Add the deuterated solvent to dissolve the reactants.
-
Acquire an initial ¹H NMR spectrum to serve as a reference (t=0).
-
Initiation of Reaction: Prepare a stock solution of this compound and the ligand in the deuterated solvent. Inject a known amount of the catalyst solution into the NMR tube.
-
Data Acquisition: Quickly place the NMR tube in the spectrometer and start acquiring ¹H NMR spectra at regular intervals.
-
Data Analysis: The progress of the reaction is monitored by observing the disappearance of the reactant signals and the appearance of the product signals. The relative integrals of characteristic peaks for the reactants and products are used to determine their concentrations over time, allowing for the calculation of the reaction kinetics.
Visualizations
The following diagrams illustrate the catalytic cycles for the Heck and Suzuki-Miyaura reactions, providing a visual representation of the mechanistic pathways.
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
This guide provides a foundational understanding of the kinetics of key this compound catalyzed reactions. For specific applications, it is imperative to consult the primary literature and conduct detailed kinetic analysis under the desired reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 3. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. azom.com [azom.com]
A Comparative Guide to Isotopic Labeling Studies in Palladium(II) Acetate Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful and indispensable tool for elucidating the intricate mechanisms of palladium-catalyzed reactions.[1][2] By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), researchers can trace the path of specific atoms through a reaction sequence and probe the nature of transition states. This guide provides a comparative overview of how isotopic labeling studies, particularly kinetic isotope effects (KIEs), have been instrumental in understanding the mechanisms of key reactions catalyzed by Palladium(II) acetate (B1210297) and related palladium species.
Palladium-Catalyzed C-H Activation
One of the most significant applications of Palladium(II) acetate is in the direct functionalization of carbon-hydrogen (C-H) bonds. Isotopic labeling has been crucial in determining the rate-limiting step and validating the proposed mechanisms. A primary technique involves hydrogen isotope exchange (HIE), where C-H bonds are replaced with C-D bonds using a deuterium source.[3][4]
Mechanistic Insight: The Concerted Metalation-Deprotonation (CMD) Pathway
In many Pd(II)-catalyzed C-H functionalization reactions, the key C-H cleavage step is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the C-H bond is broken and the Pd-C bond is formed in a single, concerted transition state, often with the assistance of a ligand or the acetate anion.
The observation of a significant primary kinetic isotope effect (kH/kD > 2) when a C-H bond is replaced by a C-D bond provides strong evidence that the C-H bond is being broken in the rate-determining step of the reaction.[5]
Quantitative Data: Kinetic Isotope Effects in C-H Activation
The table below summarizes representative intermolecular KIE data for Pd(OAc)₂-catalyzed C-H functionalization reactions, indicating that C-H bond cleavage is the turnover-limiting step.[5]
| Reaction Type | Substrate | KIE (kH/kD) | Implication | Reference |
| C-H Acetoxylation | 2-Arylpyridine | 3.58 - 4.3 | C-H cleavage is rate-limiting | [5] |
| C-H Olefination | Phenylacetic Acid | ~3.5 | C-H cleavage is rate-limiting | - |
Experimental Protocol: Arene Deuteration via Pd-Catalyzed C-H Activation
This protocol provides a general procedure for the deuteration of an arene using Pd(OAc)₂ and D₂O as the deuterium source, adapted from published methods.[3][4]
-
Materials: Palladium(II) acetate (Pd(OAc)₂), appropriate ligands (e.g., pyridine-based), the arene substrate, deuterated water (D₂O), and a suitable solvent (e.g., hexafluoroisopropanol, HFIP).
-
Reaction Setup: In a reaction vial, combine the arene substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and the specified ligands.
-
Solvent Addition: Add a mixture of the solvent and D₂O (e.g., HFIP:D₂O = 3:7, 1 M).
-
Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 18 hours).
-
Workup: After cooling, quench the reaction and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure.
-
Analysis: Determine the degree and position of deuterium incorporation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR).[3][4]
Visualization: C-H Activation Catalytic Cycle
Caption: Catalytic cycle for Pd(II)-catalyzed C-H activation.
The Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, couples an unsaturated halide with an alkene.[6] Isotopic labeling studies have been vital in dissecting its multi-step mechanism, particularly in identifying the rate-limiting step, which can vary depending on the specific reaction conditions.
Mechanistic Insight: Identifying the Rate-Limiting Step
The canonical Heck catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination.[7] By using deuterated alkenes (e.g., styrene-d₈), a primary kinetic isotope effect can be measured for the β-hydride elimination step. A significant KIE (kH/kD > 2) suggests this step is rate-limiting.[8] Conversely, a KIE near unity implies that another step, such as oxidative addition or migratory insertion, is the slower, rate-determining process.[9]
Quantitative Data: Kinetic Isotope Effects in the Heck Reaction
The following table shows representative KIE values that helped elucidate the rate-limiting step in specific Heck reaction systems.
| Reactants | Catalyst System | KIE (kH/kD) | Rate-Limiting Step | Reference |
| Iodobenzene + Styrene-h₈/d₈ | PdCl₂(bipy) / KOAc | ~3.0 | β-Hydride Elimination | [8] |
| Aryl Iodide + Methyl Acrylate | Pd(0) / PPh₃ | Weak dependence | Migratory Insertion | [9] |
Experimental Protocol: Competitive KIE Measurement in the Heck Reaction
This protocol describes a competition experiment to determine the KIE for the β-hydride elimination step.[8]
-
Materials: Aryl halide, a 1:1 mixture of non-deuterated alkene (e.g., styrene-h₈) and deuterated alkene (e.g., styrene-d₈), Pd(OAc)₂ or another Pd source, ligand, base (e.g., NaOAc), and solvent (e.g., DMF).
-
Reaction Setup: Combine the aryl halide, the 1:1 isotopic alkene mixture, base, and solvent in a reaction vessel.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Reaction Conditions: Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress. Stop the reaction at low conversion (<15%) to ensure accurate KIE measurement.
-
Analysis: Determine the ratio of the non-deuterated and deuterated products (Product-h / Product-d) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR. The KIE is calculated from this ratio and the initial ratio of the isotopic starting materials.
Visualization: Heck Reaction Mechanism
Caption: Key steps in the Heck reaction catalytic cycle.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[10][11] While often initiated with Pd(OAc)₂, detailed mechanistic studies using other Pd precursors provide invaluable, generalizable insights. The use of ¹³C KIEs has allowed for an atomistic-level understanding of the key oxidative addition and transmetalation steps.[10]
Mechanistic Insight: Probing Oxidative Addition and Transmetalation
The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11] By measuring ¹³C KIEs at the carbon atoms directly involved in bond-making and bond-breaking, researchers can determine the transition state structures for these individual steps under catalytic conditions. For example, a significant ¹³C KIE at the carbon-halide bond is consistent with oxidative addition being a turnover-limiting step.[10]
Quantitative Data: ¹³C Kinetic Isotope Effects in Suzuki-Miyaura Coupling
The data below, from a study on a Pd(PPh₃)₄-catalyzed system, exemplifies how ¹³C KIEs are used to probe specific steps of the cross-coupling mechanism.[10] These principles are broadly applicable to palladium catalysis.
| Step Investigated | Isotopic Position | KIE (¹²k/¹³k) | Mechanistic Conclusion | Reference |
| Oxidative Addition | C-Br of Aryl Bromide | 1.020 | OA occurs from a monoligated Pd(0) complex. | [10] |
| Oxidative Addition | C-I of Aryl Iodide | ~1.003 | Pre-OA step (binding) is irreversible. | [10] |
| Transmetalation | C-B of Aryl Boronic Acid | 1.035 | Proceeds via a tetracoordinate boronate intermediate. | [10] |
Experimental Protocol: Determination of ¹³C KIEs
This protocol outlines a general method for measuring natural abundance ¹³C KIEs using quantitative NMR.[10]
-
Materials: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands), base, and deuterated solvent for NMR.
-
Reaction Setup: Prepare two NMR tubes. One contains the initial starting material (aryl halide) at a known concentration for a T₀ measurement. The second is a sealed tube containing all reactants and the catalyst for the kinetic experiment.
-
Reaction Monitoring: The reaction is run to a specific conversion (e.g., 50-70%).
-
Quantitative NMR: Acquire high-resolution, quantitative ¹³C NMR spectra of the initial starting material and the final reaction mixture. This requires long relaxation delays to ensure accurate integration.
-
Data Analysis: The KIE is calculated by comparing the change in the isotopic ratio of the starting material at the specific carbon position before and after the reaction, relative to a remote carbon atom in the same molecule that does not participate in the reaction and serves as an internal standard.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with steps probed by ¹³C KIEs.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
In-situ monitoring of reactions catalyzed by Palladium (II) acetate
An essential aspect of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries, is the ability to monitor and understand catalytic reactions in real-time.[1] In-situ monitoring provides a powerful lens through which researchers can observe reaction kinetics, identify transient intermediates, and understand catalyst behavior under actual process conditions.[2][3][4] This guide offers a comparative overview of several key in-situ spectroscopic and spectrometric techniques for monitoring reactions catalyzed by Palladium (II) acetate (B1210297), a widely used and versatile catalyst precursor.[1][5][6]
A Comparative Overview of In-situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique is contingent on several factors, including the specific reaction, the information sought, and the available instrumentation.[1] Below is a comparison of common techniques used for monitoring Palladium (II) acetate catalyzed reactions.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Mass Spectrometry | X-ray Absorption Spectroscopy (XAS) |
| Information Provided | Functional group analysis, concentration of reactants and products.[1] | Molecular fingerprinting, vibrational modes, catalyst-ligand interactions.[1] | Detailed structural information, quantification of all soluble species, reaction kinetics.[1][7] | Molecular weight of reactants, intermediates, and products.[8][9] | Oxidation state of Palladium, coordination environment, bond distances.[1][10] |
| Typical Reactions | Heck, Suzuki, Sonogashira, Carbonylation.[1] | Suzuki, Heck, and other cross-coupling reactions.[1] | Homogeneous catalysis, including cross-coupling and carbonylation.[1] | A wide range of catalytic reactions.[8][9][11][12][13] | Catalyst activation and deactivation studies.[1] |
| Advantages | Widely available, provides real-time kinetic data.[2][3][4] | Minimal interference from water, can be used with fiber optics for remote monitoring.[14] | Provides detailed structural information and quantitative data without the need for calibration curves.[7] | High sensitivity and selectivity, capable of detecting transient intermediates.[15] | Provides direct information about the electronic and geometric structure of the catalyst.[1][10] |
| Limitations | Water can be a strong interferent, limited information on catalyst structure.[14] | Can be affected by fluorescence, may require plasmonically active nanostructures for signal enhancement in some cases.[16][17] | Lower sensitivity compared to other techniques, requires deuterated solvents for some applications.[1] | Requires a direct sampling interface to the reaction, can be complex to set up.[9][12][13] | Requires a synchrotron radiation source, which limits its accessibility.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ monitoring. Below are representative experimental protocols for the discussed techniques.
In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for a Heck Reaction
-
Experimental Setup : A glass reactor is equipped with a magnetic stirrer, a reflux condenser, and ports for the ATR probe and reagent addition.[1]
-
Methodology :
-
The reaction vessel is charged with the solvent (e.g., DMF), aryl halide, alkene, and base (e.g., triethylamine).[1]
-
A background spectrum of the reaction mixture is recorded before adding the catalyst.[1]
-
The ATR probe is immersed in the reaction mixture.
-
The reaction is initiated by adding this compound.[1]
-
FTIR spectra are collected at regular intervals (e.g., every 30 seconds).[1]
-
The consumption of reactants and the formation of products are monitored by integrating the area of their characteristic infrared bands.[1]
-
In-situ Raman Spectroscopy for a Suzuki Coupling Reaction
-
Experimental Setup : A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence) and a fiber-optic immersion probe are used.[1]
-
Methodology :
-
The reaction vial is charged with the solvent, aryl halide, boronic acid, and base.[1]
-
A reference Raman spectrum of the mixture is acquired before catalyst addition.
-
This compound is added to initiate the reaction.
-
Raman spectra are collected continuously or at set time intervals.[1]
-
Changes in vibrational bands corresponding to the palladium species can be monitored to observe the reduction of Pd(II) to the active Pd(0) catalyst.[1]
-
In-situ NMR Spectroscopy for a Sonogashira Coupling Reaction
-
Experimental Setup : A high-field NMR spectrometer (e.g., 400 MHz or higher) and a high-pressure NMR tube with a valve are required.[1]
-
Methodology :
-
The high-pressure NMR tube is charged with the aryl halide, terminal alkyne, base, a known amount of an internal standard, and a deuterated solvent (e.g., DMF-d₇).[1]
-
A reference ¹H NMR spectrum is acquired.[1]
-
The reaction is initiated by injecting a solution of the Pd(OAc)₂ catalyst into the NMR tube.[1]
-
A series of ¹H NMR spectra are acquired over time.[1]
-
The concentration of reactants and products at each time point is determined by integrating their respective signals relative to the internal standard.[1]
-
In-situ Mass Spectrometry for Real-Time Reaction Analysis
-
Experimental Setup : A mass spectrometer is coupled to the reaction vessel via a sampling probe. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is one such technique.[8][9]
-
Methodology :
-
The reaction is set up in a glass vessel with controlled temperature and stirring.[9]
-
A small, continuous sample stream is introduced into the DART-MS ion source.
-
The mass spectrometer records the mass-to-charge ratio of the ions, allowing for the identification and quantification of reactants, intermediates, and products in real-time.[8][9]
-
In-situ X-ray Absorption Spectroscopy (XAS) for Catalyst Characterization
-
Experimental Setup : An in-situ reaction cell that is transparent to X-rays is required, along with access to a synchrotron light source.[1]
-
Methodology :
-
The in-situ cell is loaded with the reaction mixture.[1]
-
A reference XAS spectrum of the Pd(OAc)₂ precursor is collected.[1]
-
The reaction is initiated, and XAS spectra are collected continuously.[1]
-
X-ray Absorption Near Edge Structure (XANES) analysis provides information on the oxidation state of palladium, allowing for the observation of the reduction of Pd(II) to Pd(0).[1]
-
Visualizing Workflows and Pathways
Diagrams can provide a clear visual representation of complex experimental setups and reaction mechanisms.
Caption: A generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for in-situ reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operando Spectroscopy Unveils the Catalytic Role of Different Palladium Oxidation States in CO Oxidation on Pd/CeO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.chalmers.se [research.chalmers.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 16. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modern Ligands for Palladium (II) Acetate-Catalyzed Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for this purpose. The efficacy of this transformation is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides an objective comparison of the performance of recently developed phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for the Palladium (II) acetate-catalyzed amination of aryl chlorides, supported by experimental data.
Performance Benchmarking of Ligands
The following table summarizes the performance of various contemporary phosphine and N-heterocyclic carbene (NHC) ligands in the Buchwald-Hartwig amination of aryl chlorides with amines. The data has been compiled from multiple sources to provide a comparative overview. While reaction conditions may vary slightly between studies, this compilation offers a valuable guide to ligand selection for this challenging transformation.
| Ligand Type | Ligand Name | Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphine | XPhos | 4-chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 | [1] |
| Phosphine | SPhos | Aryl Chlorides | Various Amines | Pd(OAc)₂ | Cs₂CO₃ | THF | - | - | High | [1] |
| Phosphine | BrettPhos | Aryl Halides | 1° Amines | [Pd(crotyl)Cl]₂ | KOtBu | 2-MeTHF | 60 | - | Trace | [2] |
| Phosphine | PPh₃ | Aryl Halides | - | Pd(OAc)₂ | - | - | - | 42 | 37 | [3] |
| Phosphine | dppf | Aryl Halides | - | Pd₂(dba)₃ | - | - | - | 36 | 66 | [3] |
| NHC | IPr·HCl | Aryl Halides | - | Pd₂(dba)₃ | - | - | - | 36 | >95 | [3] |
| NHC | IMes | Aryl Chlorides | Various Amines | [Pd(NHC)(NQ)]₂ | KOH | Dioxane | 100 | - | Less Reactive | [3] |
| NHC | SIPr | Unactivated Aryl Chlorides | Primary/Secondary Amines | (NHC)Pd(allyl)Cl | - | - | RT | Mins | High | [4] |
Note: The performance of ligands can be highly substrate-dependent. The data presented here should be considered as a guide for initial ligand screening. Optimization of reaction conditions is often necessary to achieve the best results.
Experimental Protocols
A detailed methodology for a representative Buchwald-Hartwig amination reaction is provided below.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride:
Reaction Setup:
-
To a dry, two-necked flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, typically 1-2 mol%), the phosphine or NHC ligand (typically 1.2-3 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, typically 1.5-2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed solvent (e.g., toluene or THF) is then added via syringe.
-
The mixture is stirred at room temperature for a specified pre-catalyst formation time (e.g., 5-15 minutes).
-
The aryl chloride (1.0 equivalent) and the amine (1.2-1.5 equivalents) are then added sequentially via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time.
Reaction Monitoring and Work-up:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired arylamine.
Visualizing Catalytic Processes
To better understand the workflows and mechanisms involved in ligand benchmarking and catalysis, the following diagrams are provided.
Experimental Workflow for Ligand Benchmarking
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Homogeneous vs. Heterogeneous Palladium(II) Acetate Catalysts in Cross-Coupling Reactions
Palladium(II) acetate (B1210297), Pd(OAc)₂, serves as a ubiquitous and versatile catalyst precursor in a vast array of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions.[1] Its application spans from laboratory-scale synthesis to industrial drug manufacturing. A critical consideration for any process is the phase in which the catalyst operates. This guide provides a detailed comparison between homogeneous and heterogeneous catalytic systems derived from Pd(OAc)₂, offering researchers and process chemists the data needed to select the appropriate system for their specific needs.
Core Concepts: Homogeneous vs. Heterogeneous Catalysis
Homogeneous Catalysis: In this mode, the Pd(OAc)₂ catalyst and all reactants exist in the same phase, typically a liquid solvent. This ensures maximum contact between the catalyst's active sites and the substrates, often leading to high catalytic activity and selectivity under mild conditions.[2] The primary drawback, however, is the significant challenge of separating the catalyst from the reaction products and unreacted starting materials post-reaction.[2] This difficulty leads to potential product contamination with palladium—a major concern in pharmaceutical synthesis—and prevents efficient catalyst recycling, thus increasing costs.
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, Pd(OAc)₂ can be immobilized on a solid support, creating a heterogeneous catalyst. The catalyst exists in a different phase (solid) from the reactants (liquid or gas). This approach offers the distinct advantage of easy separation from the reaction mixture, typically through simple filtration.[3] This facilitates catalyst reuse and minimizes palladium contamination in the final product, aligning with green chemistry principles.[4] However, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[5][6] A significant and widely studied issue is palladium leaching , where the active palladium species detaches from the support and catalyzes the reaction homogeneously, negating some of the benefits of heterogenization.[3][7][8][9][10]
Performance Comparison: Activity, Reusability, and Leaching
The choice between a homogeneous and heterogeneous system often involves a trade-off between activity, stability, and ease of use. The following tables summarize quantitative data from various studies to illustrate these differences.
Table 1: Comparative Catalytic Performance in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Ref. |
| Oxidative Alkynylation-Cyclization | Homogeneous: Pd(OAc)₂ | 1 | RT | - | 36 | 36 | [5][6] |
| Heterogeneous: PdII-AmP-MCF | 1 | RT | - | 82 | 82 | [5][6] | |
| Suzuki-Miyaura Coupling | Homogeneous: Pd(OAc)₂ (ligand-free) | 1 | 75 | 0.08 | 99 | 99 | [11] |
| (4-nitrobromobenzene + phenylboronic acid) | Heterogeneous: Pd@FSM | 0.05 | 100 | 0.5 | >99 | ~1980 | [4] |
| Heck Coupling | Homogeneous: Pd(OAc)₂ (ligand-free) | 0.05 | 140 (MW) | 0.17 | 98 | 1960 | [12] |
| (Iodobenzene + Styrene) | Heterogeneous: Pd@AEPOP | 0.8 | 120 | 10 | 99 | ~124 | [13] |
This table illustrates that while homogeneous Pd(OAc)₂ can be highly effective, well-designed heterogeneous catalysts can achieve superior yields and turnover numbers, sometimes under milder conditions.
Table 2: Reusability of Heterogeneous Palladium Catalysts
| Catalyst System | Reaction Type | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Cycle 9 Yield (%) | Ref. |
| Pd@AEPOP | Heck Coupling | 99 | 98 | 96 | 93 | [13] |
| Pd@FSM | Suzuki-Miyaura | >99 | >99 | >99 | - | [4] |
| SiliaCatPd⁰ | Suzuki-Miyaura | >99 | >99 | >99 (Cycle 7) | - | [3] |
| Pd(II)-AmP-MCF | Cycloisomerization | >99 | >99 | 95 | - | [14] |
The data demonstrates the significant advantage of heterogeneous catalysts in terms of recyclability, with many maintaining high activity over multiple reaction cycles.
Table 3: Palladium Leaching from Heterogeneous Supports
| Catalyst System | Reaction | Leached Pd (ppm) | Comments | Ref. |
| SiliaCatPd⁰ | Suzuki-Miyaura | < 0.2 | Minimal leaching observed after 7 cycles. | [3] |
| Pd/C | Mizoroki-Heck | Significant | Leaching observed, suggesting the reaction proceeds via a homogeneous mechanism. | [8][10] |
| Pd(II)-AmP-MCF | Cycloisomerization | ~4 | Leaching was found to be negligible. | [14] |
| Pd on various silica (B1680970) supports | Heck Reaction | - | Hot filtration tests support the conclusion that leached Pd is the active phase. | [7] |
Palladium leaching is a critical factor. Some supports effectively prevent leaching, leading to a truly heterogeneous process, while for others, the solid acts merely as a reservoir for a homogeneous catalyst.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Heck reactions.
Protocol 1: Homogeneous Suzuki-Miyaura Cross-Coupling
This procedure is adapted from a ligand-free Pd(OAc)₂ catalyzed reaction.[11]
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), and potassium phosphate (B84403) heptahydrate (K₃PO₄·7H₂O, 1.0 mmol).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 1 mol%, 0.005 mmol).
-
Solvent Addition: Add 2 mL of toluene (B28343) to the mixture.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 75 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Heterogeneous Heck Cross-Coupling with Catalyst Recycling
This procedure is based on the use of a recyclable polymer-supported palladium catalyst.[13]
-
Reaction Setup: In a glass reaction tube, combine the aryl iodide (1 mmol), styrene (B11656) (1.2 mmol), and triethylamine (B128534) (Et₃N, 1.5 mmol).
-
Catalyst Addition: Add the heterogeneous palladium catalyst (e.g., Pd@AEPOP, 20 mg).
-
Solvent Addition: Add 2 mL of dimethylformamide (DMF).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C for 10 hours with stirring.
-
Catalyst Recovery: After cooling the reaction to room temperature, separate the solid catalyst by centrifugation or filtration.
-
Product Isolation: Process the liquid phase by extracting with diethyl ether, drying the combined organic layers, and concentrating under vacuum. Purify the residue via column chromatography.
-
Catalyst Recycling: Wash the recovered solid catalyst with DMF and dry it under vacuum. The reclaimed catalyst is now ready to be used in a subsequent reaction cycle.[13]
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow, the fundamental catalytic cycle, and a direct comparison of the catalyst types.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qualitas1998.net [qualitas1998.net]
- 4. A reusable heterogeneous catalyst without leaking palladium for highly-efficient Suzuki–Miyaura reaction in pure water under air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Mechanisms of Palladium (II) Acetate Reactions: A DFT Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Palladium (II) acetate (B1210297) is a cornerstone catalyst in modern organic synthesis, facilitating a myriad of transformations crucial for the development of pharmaceuticals and complex molecules. Understanding the intricate mechanisms of these reactions is paramount for optimizing existing methodologies and designing novel catalytic systems. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the complex reaction pathways, providing invaluable insights into transition states, reaction energetics, and the influence of various parameters. This guide offers a comparative overview of key reaction mechanisms in Palladium (II) acetate catalysis, supported by quantitative data from DFT studies.
Core Mechanistic Steps: A Comparative Analysis
At the heart of many this compound-catalyzed reactions are three fundamental steps: C-H bond activation, oxidative addition, and reductive elimination. DFT studies have shed light on the subtle energetic differences between competing pathways within each of these steps, providing a quantitative basis for understanding reaction outcomes.
C-H Bond Activation
The initial activation of a C-H bond is often the rate-determining step in many catalytic cycles. DFT calculations have been instrumental in distinguishing between different proposed mechanisms, primarily the Concerted Metalation-Deprotonation (CMD) pathway and electrophilic substitution-type pathways.
A study on the C-H activation of 2-phenylpyridine (B120327) with mononuclear Pd(OAc)₂ revealed a preference for an inner-shell proton-abstraction mechanism. In contrast, the binuclear Pd₂(μ-OAc)₄ catalyst favors an outer-shell proton-abstraction pathway.[1][2] The calculated free-energy barriers for these processes are remarkably similar, at 24.2 kcal/mol and 24.8 kcal/mol, respectively, highlighting the subtle energetic balance that can dictate the operative mechanism.[1][2]
| Catalyst | Substrate | Proposed Mechanism | Activation Energy (kcal/mol) |
| Mononuclear Pd(OAc)₂ | 2-Phenylpyridine | Inner-shell proton-abstraction | 24.2[1][2] |
| Binuclear Pd₂(μ-OAc)₄ | 2-Phenylpyridine | Outer-shell proton-abstraction | 24.8[1][2] |
Oxidative Addition
Oxidative addition is a key step in cross-coupling reactions, where an organic halide adds to the palladium center, increasing its oxidation state. DFT studies have explored various pathways for this process, including concerted and stepwise mechanisms. For the oxidative addition of aryl halides to Pd(0) complexes, which can be formed in situ from Pd(OAc)₂, DFT calculations have identified stable four-coordinate anionic intermediates.[3][4] These studies have also shown that the subsequent C-X bond cleavage can proceed through two energetically feasible pathways, both leading to a cis-configured Pd(II) complex.[3][4]
A computational study on the oxidative addition of PhCl to Pd(PMe₃)n (n=1 or 2) revealed that the preferred mechanism is dependent on the ligation state of the palladium center. The 12-electron PdL species favors a concerted three-centered transition state, while the 14-electron PdL₂ species proceeds through a nucleophilic displacement mechanism. This difference in mechanism can explain the ligand-controlled site selectivity observed in some cross-coupling reactions.
Reductive Elimination
Reductive elimination is the final step in many catalytic cycles, where the desired C-C or C-heteroatom bond is formed, and the palladium catalyst is regenerated. DFT calculations have been employed to investigate the energetics of this process and the influence of ligands and additives.
A systematic DFT study of R-R reductive elimination (R = Me, Ph, vinyl) from various palladium complexes revealed that the activation energy is highly dependent on the nature of the R groups and the ancillary ligands.[5] The study found that the activation energy increases in the order vinyl-vinyl < Ph-Ph < Me-Me. Furthermore, the presence of electron-withdrawing olefins as additives was shown to facilitate the coupling by lowering the activation energy.[5]
Experimental Protocols: A Glimpse into the Computational Methodology
The reliability of DFT calculations is intrinsically linked to the chosen computational methodology. The studies cited in this guide have employed a range of well-established methods to model the complex electronic structures of palladium complexes and reaction transition states.
| Study Focus | DFT Functional | Basis Set | Solvent Model |
| C-H Activation[1][2] | Not specified | Not specified | Not specified |
| Oxidative Addition[3][4] | BP86 | LANL2DZ / triple-ζ quality | Not specified |
| Reductive Elimination[5] | Not specified | Not specified | Not specified |
| C-H Olefination[6] | Not specified | Not specified | Not specified |
It is important to note that the choice of functional and basis set can significantly impact the calculated energies. Therefore, a direct comparison of absolute energy values between studies using different methodologies should be approached with caution. However, the relative energy differences and mechanistic trends within a single study provide robust and valuable insights.
Visualizing the Reaction Pathways
To further clarify the intricate steps involved in this compound-catalyzed reactions, the following diagrams, generated using the DOT language, illustrate key mechanistic proposals.
Caption: Concerted Metalation-Deprotonation (CMD) pathway for C-H activation.
Caption: A generalized pathway for the oxidative addition of an organic halide to a Pd(0) complex.
Caption: The final reductive elimination step to form the desired product and regenerate the catalyst.
References
- 1. DFT studies on the distinct mechanisms of C-H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT studies on the distinct mechanisms of C-H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Additives in Palladium (II) Acetate Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing palladium-catalyzed cross-coupling reactions is paramount for efficient and selective synthesis of complex molecules. While Palladium (II) acetate (B1210297) is a versatile and widely used catalyst precursor, its performance is often dramatically enhanced by the judicious selection of additives. This guide provides an objective comparison of common additives, supported by experimental data, to elucidate their roles and facilitate informed catalyst system design.
This document delves into the functions of various classes of additives, including phosphine (B1218219) ligands, bases, and salts, in several key palladium-catalyzed reactions. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction mechanisms and workflows, this guide aims to be an indispensable resource for chemists in the field.
Phosphine Ligands: More Than Just Spectators
Phosphine ligands are fundamental additives in many Palladium (II) acetate-catalyzed reactions. They play a multifaceted role by stabilizing the palladium center, influencing its reactivity, and facilitating the formation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[1][2][3] The choice of phosphine ligand can significantly impact reaction yield, selectivity, and catalyst longevity.[3]
The reduction of Pd(II) to the catalytically active Pd(0) is often achieved at the expense of the phosphine ligand, which can be oxidized in the process.[2][4] The efficiency of this reduction can be influenced by other additives, such as bases, and the reaction conditions.[2]
Comparative Data: Effect of Phosphine Ligands on Reaction Yield
The following table summarizes the impact of different phosphine ligands on the yield of a representative cross-coupling reaction.
| Reaction Type | Palladium Precursor | Phosphine Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |
| Suzuki-Miyaura | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 92 | [6] |
| Suzuki-Miyaura | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | [2] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 90 | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 98 | [8] |
Experimental Protocol: A Typical Suzuki-Miyaura Coupling Reaction
A mixture of aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the desired phosphine ligand (0.04 mmol, 4 mol%) is placed in a reaction vessel. A base (e.g., K₂CO₃, 2.0 mmol) and a solvent system (e.g., toluene/H₂O, 4:1, 5 mL) are added. The mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[9][10]
The Essential Role of Bases
Bases are critical additives in a vast number of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations.[3][6][7] Their primary functions are to neutralize the acid (e.g., HX) generated during the catalytic cycle, which can otherwise deactivate the catalyst, and to facilitate key mechanistic steps such as transmetalation in Suzuki-Miyaura couplings.[3][11] The choice of base, its strength, and its solubility can profoundly influence the reaction's efficiency.[3]
Comparative Data: Influence of Base on Heck Reaction Yield
The following table illustrates the effect of different bases on the yield of the Heck reaction between an aryl halide and an olefin.
| Aryl Halide | Olefin | Palladium Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 95 | [6] |
| Bromobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMA | 120 | 88 | [6] |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | K₂CO₃ | H₂O/DMSO | 100 | 98 | [12] |
| Bromobenzene | Methyl Acrylate | Pd(OAc)₂ | NaHCO₃ | NMP | 120 | 85 | [6] |
Experimental Protocol: A General Heck Reaction
In a typical procedure, the aryl halide (1.0 mmol), olefin (1.2 mmol), Pd(OAc)₂ (0.01-0.05 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol) are dissolved in a solvent such as DMF or NMP. The reaction mixture is then heated, often to temperatures above 100 °C, under an inert atmosphere until the starting material is consumed.[6] The product is then isolated through standard workup and purification procedures.
The Multifaceted Roles of Salt Additives
Various inorganic salts are employed as additives to enhance the efficiency and scope of this compound-catalyzed reactions. Silver (Ag) salts, in particular, have been extensively studied and are known to act as oxidants, halide scavengers, and may even participate directly in C-H activation steps, potentially forming bimetallic Ag-Pd intermediates.[8] Other salts, such as those containing copper, can also act as co-catalysts in specific reactions like the Sonogashira coupling.[8]
Comparative Data: Effect of Salt Additives on C-H Activation
The following table highlights the impact of different salt additives on the yield of a direct C-H arylation reaction.
| Substrate | Arylating Agent | Palladium Precursor | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzene | Diphenyliodonium triflate | Pd(OAc)₂ | NaOAc | Ethyl Acetate | RT | 85 | [13] |
| Indole | Phenylboronic Acid | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 100 | 99 | [14] |
| 1,2-Dichlorobenzene | Phenyliodonium diacetate | Pd(OAc)₂ | Pyridine | Acetic Acid | 100 | 71 (β-selectivity) | [15] |
| Enallenol | Alkyne | Pd(OAc)₂ | BQ | Toluene | 80 | 36 | [16] |
Experimental Protocol: C-H Arylation with a Silver Additive
A typical C-H arylation reaction involves combining the substrate (1.0 mmol), the arylating agent (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and a silver salt such as Ag₂CO₃ (2.0 mmol) in a suitable solvent. The reaction is then heated under an inert atmosphere. The progress of the reaction is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the product is isolated and purified.[8]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 14. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Catalytic Efficiency: Monomeric vs. Trimeric Palladium (II) Acetate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of synthetic transformations. Palladium (II) acetate (B1210297) is a widely utilized precatalyst in a myriad of cross-coupling reactions central to the synthesis of pharmaceuticals and fine chemicals. While commercially available as a trimer, its active form in solution is often debated, with monomeric species believed to play a crucial role. This guide provides an objective comparison of the catalytic efficiency of monomeric versus trimeric palladium (II) acetate, supported by experimental data and detailed protocols.
This compound typically exists as a stable trimeric structure, [Pd(OAc)₂]₃, in the solid state and in non-coordinating solvents. However, in the presence of coordinating solvents or ligands, such as phosphines, this trimer can dissociate into monomeric or dimeric species. It is the in-situ generated, coordinatively unsaturated palladium(0) species, formed from the reduction of these palladium(II) precursors, that is the active catalyst in many cross-coupling reactions.
Direct comparative studies on the catalytic efficiency of isolated, pure monomeric versus trimeric this compound are scarce in the literature due to the inherent instability of the true monomeric [Pd(OAc)₂] unit. The comparisons that can be drawn often involve the standard trimeric form against in-situ generated monomeric species or stable monomeric palladium complexes with other ligands.
Quantitative Comparison of Catalytic Performance
A study by Wang et al. provides a notable comparison in the context of a Suzuki-Miyaura cross-coupling reaction. In this work, a heterogeneous polymer-supported palladium trimer catalyst (PSSy-[Pd₃]⁺) was compared with common palladium precursors that are typically considered to generate monomeric active species in solution, such as this compound (in its conventional trimeric form, which dissociates), tetrakis(triphenylphosphine)palladium(0), and bis(dibenzylideneacetone)palladium(0).
| Catalyst | Reaction | Substrates | Product Yield (%) | TON | TOF (h⁻¹) |
| PSSy-[Pd₃]⁺ (Trimeric) | Suzuki-Miyaura | 4-bromotoluene (B49008), Phenylboronic acid | 99 | 660 | 1333.3 |
| This compound | Suzuki-Miyaura | 4-bromotoluene, Phenylboronic acid | 85 | 567 | 1133.3 |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 4-bromotoluene, Phenylboronic acid | 92 | 613 | 1226.7 |
| Pd(dba)₂ | Suzuki-Miyaura | 4-bromotoluene, Phenylboronic acid | 78 | 520 | 1040 |
Table 1: Comparison of catalytic activity in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid. The data for PSSy-[Pd₃]⁺ is from a heterogeneous system, while the others are homogeneous catalysts.
The data suggests that the polymer-supported trimeric palladium catalyst exhibits superior catalytic activity, as evidenced by a higher turnover number (TON) and turnover frequency (TOF), compared to the other palladium sources under the studied conditions. It is important to note that this is a comparison between a heterogeneous, supported trimer and homogeneous precursors, which may influence the catalytic performance due to factors like catalyst stability and local concentration.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and can be adapted for specific substrates and catalysts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., this compound, 0.01 mmol, 1 mol%)
-
Ligand (if required, e.g., PPh₃, 0.02 mmol, 2 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst and ligand (if applicable).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of the Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, and its catalytic cycle illustrates the fundamental steps of palladium-catalyzed cross-coupling. The cycle is initiated by the in-situ reduction of a Pd(II) precursor, like this compound, to the active Pd(0) species.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Similar to the Heck reaction, the Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. A key step in this process is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
A logical workflow is essential for the objective comparison of different catalyst forms.
Caption: Workflow for comparing catalytic efficiency.
Conclusion
The prevailing evidence suggests that while this compound is commercially available as a trimer, its dissociation to monomeric species, facilitated by ligands or coordinating solvents, is a crucial step in the activation pathway to the catalytically active Pd(0) species. The direct comparison of catalytic efficiency is challenging due to the difficulty in isolating and handling a true monomeric this compound species.
The available data from a heterogeneous system indicates that a supported trimeric palladium catalyst can exhibit higher activity compared to common homogeneous palladium precursors. This highlights the potential of stabilizing the trimeric structure to enhance catalytic performance, possibly by preventing aggregation into less active palladium black or by providing a high local concentration of active sites.
For researchers and professionals in drug development, the key takeaway is that the form of the this compound precatalyst in the reaction vessel is dynamic and highly dependent on the reaction conditions. While the trimer is the starting material, the generation of monomeric species is a critical step towards the active catalyst. Further research into the synthesis and catalytic evaluation of stable, well-defined monomeric this compound complexes is needed to provide a more definitive and direct comparison of their catalytic efficiency against the trimeric form.
Analysis of Reaction Byproducts in Palladium (II) Acetate Catalysis: A Comparative Guide
Palladium (II) acetate (B1210297), Pd(OAc)₂, is a cornerstone catalyst in modern organic synthesis, widely employed in cross-coupling reactions that form the basis for numerous pharmaceutical and agrochemical manufacturing processes.[1] Despite its widespread use, the efficiency and reproducibility of reactions catalyzed by Pd(OAc)₂ can be compromised by the formation of various byproducts. These unwanted substances can complicate purification, reduce yields, and in the context of drug development, introduce impurities that are unacceptable in active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of byproduct formation when using Pd(OAc)₂ versus alternative palladium catalysts. It includes a review of common byproducts, quantitative data from comparative studies, detailed experimental protocols for reaction monitoring and byproduct analysis, and visual diagrams of key reaction pathways and analytical workflows.
Common Byproducts in Palladium (II) Acetate Catalysis
Several types of byproducts are frequently encountered in reactions catalyzed by Pd(OAc)₂. Understanding their origin is crucial for developing strategies to minimize their formation.
-
Palladium Black: A common issue in homogeneous palladium catalysis is the precipitation of catalytically inactive palladium(0) aggregates, known as palladium black.[2] This decomposition pathway leads to a loss of active catalyst from the solution, resulting in incomplete reactions and lower product yields.[2] The formation of palladium black is often accelerated by high temperatures and can be mitigated by the use of stabilizing ligands.[2]
-
Homocoupling Products: These byproducts arise from the coupling of two identical reaction partners. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂), the formation of Ar-Ar and Ar'-Ar' are common homocoupling side reactions. The presence of oxygen can promote the homocoupling of boronic acids.[3] One proposed mechanism for boronic acid homocoupling involves the Pd(II) precatalyst undergoing two successive transmetalation steps, followed by reductive elimination to form the homocoupled product and the active Pd(0) species.[3]
-
Products from Catalyst Impurities: Commercially available Pd(OAc)₂ can contain significant impurities that may possess different catalytic activities.[1][4] Two of the most common impurities are trispalladium pentacetate mononitrite (Pd₃(OAc)₅(NO₂)) and polymeric palladium acetate ([Pd(OAc)₂]n).[1][4] The presence and concentration of these impurities can vary between suppliers and even between batches, leading to issues with reaction reproducibility.[1]
Performance Comparison of Palladium Catalysts
The choice of palladium precursor can significantly influence the product distribution and the formation of byproducts. The following tables summarize comparative data for common cross-coupling reactions.
Table 1: Catalyst Performance in the Heck Reaction
| Catalyst | Aryl Halide | Olefin | Base/Solvent | Temp (°C) | Product Yield (%) | Major Byproduct(s) & Notes | Reference |
| Pd(OAc)₂ | Iodobenzene | Styrene | K₃PO₄ / DMA | 60 | 95% | High yield of E-stilbene. | [2] |
| Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | K₂CO₃ / H₂O:DMSO | 100 | 92% | Ligand-free conditions. | [3] |
| PdCl₂ | Iodobenzene | Styrene | N,N-dimethylglycine / Base | RT | >90% | Often requires ligands for high efficiency. | [5] |
| Pd₂(dba)₃ | Aryl Triflates | Various | P(o-tol)₃ / Et₃N | 100 | 85-95% | Pd(0) source, often used with phosphine (B1218219) ligands. | [6] |
Note: Yields are highly dependent on specific substrates, ligands, and reaction conditions. dba = dibenzylideneacetone; DMA = N,N-dimethylacetamide.
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base/Solvent | Temp (°C) | Product Yield (%) | Byproduct(s) & Notes | Reference |
| Pd(OAc)₂ | 4-Iodotoluene | Phenylboronic acid | K₃PO₄ / Dioxane | 80 | 98% | Less side-product formation compared to Pd₂(dba)₃.[7] | [7] |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ / Toluene:EtOH:H₂O | 80 | 95% | Pre-formed Pd(0) catalyst; requires inert conditions. | [8] |
| PdCl₂(dppf) | 1-Chloro-2-nitrobenzene | Arylboronic acid | K₃PO₄ / Dioxane | 100 | 90-99% | Robust catalyst for challenging substrates. | [9] |
| Pd₂(dba)₃ | 4-Iodotoluene | Phenylboronic acid | K₃PO₄ / Dioxane | 80 | 92% | Higher side-product formation observed.[7] | [7] |
Note: PPh₃ = Triphenylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Table 3: Catalyst Performance in the Sonogashira Coupling
| Catalyst System | Aryl Halide | Alkyne | Base/Solvent | Temp (°C) | Product Yield (%) | Notes | Reference |
| Pd(OAc)₂ / CuI | 4-Iodoanisole | Phenylacetylene | Et₃N / DMF | RT | ~95% | Classic Sonogashira conditions with copper co-catalyst. | [10] |
| Pd(OAc)₂ / DABCO | 4-Nitroiodobenzene | Phenylacetylene | K₂CO₃ / DMF | 110 | 98% | Efficient and copper-free protocol.[11] | [11] |
| Pd₂(dba)₃ | 4-Iodoanisole | Phenylacetylene | K₃PO₄ / EtOH:H₂O | 80 | 96% | Phosphine-free, copper-free, and aerobic conditions.[12] | [12] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides | Terminal Alkynes | Et₃N / Toluene | 50 | >90% | Widely used catalyst system. | [10] |
Note: CuI = Copper(I) iodide; DABCO = 1,4-Diazabicyclo[2.2.2]octane; Et₃N = Triethylamine.
Experimental Protocols
Detailed and consistent experimental procedures are essential for reproducibility and for accurately assessing byproduct profiles.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMA, 0.2 M) via syringe, followed by the olefin (1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired product and quantify byproducts.
-
Sample Preparation:
-
Take a 100 µL aliquot of the crude reaction mixture.
-
Quench the reaction by adding 1 mL of a saturated aqueous NH₄Cl solution.
-
Add a known amount of an internal standard (e.g., 100 µL of a 0.1 M solution of dodecane (B42187) in the extraction solvent). The internal standard should be a stable compound that does not react with any components and has a distinct retention time.
-
Extract the mixture with 1 mL of an appropriate solvent (e.g., ethyl acetate).
-
Vortex the sample and centrifuge to ensure phase separation.
-
Carefully transfer the organic layer to a GC vial for analysis.
-
-
GC-MS Parameters (Example):
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C (hold for 2 min), ramp at 15 °C/min to 300 °C (hold for 10 min).[13]
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Detector: Scan range 50-550 m/z.
-
-
Data Analysis:
-
Identify the peaks for the starting materials, product, and byproducts by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the components by comparing their peak areas to the peak area of the internal standard, using pre-determined response factors for accuracy.
-
-
Sample Preparation:
-
Evaporate a known mass of the crude reaction mixture to dryness.
-
Add a precise mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a sharp singlet peak in a region of the ¹H NMR spectrum that does not overlap with signals from the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, ensuring accurate integration.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak for the desired product, each major byproduct, and the internal standard.
-
Calculate the molar amount of each component (Cₓ) using the following formula:
moles(X) = (Area(X) / N(X)) * (N(IS) / Area(IS)) * moles(IS)
Where:
-
Area(X) is the integral of the peak for component X.
-
N(X) is the number of protons giving rise to that peak.
-
Area(IS), N(IS), and moles(IS) are the corresponding values for the internal standard.
-
-
Calculate the yield of the product and the relative percentage of each byproduct from their molar amounts.
-
Visualizing Reaction Pathways and Workflows
Understanding the complex processes in catalysis and analysis can be simplified through visualization. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Characterization of supported-palladium catalysts by deuterium NMR spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. web.uvic.ca [web.uvic.ca]
A Comparative Guide to the Electrochemical Analysis of Palladium (II) Acetate Redox Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical behavior of Palladium (II) acetate (B1210297) [Pd(OAc)₂] and its common alternative, Palladium (II) chloride [PdCl₂]. Understanding the redox properties of these palladium precursors is crucial for their application in a wide range of catalytic reactions, including cross-coupling reactions, C-H activation, and electrocatalysis. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the electrochemical processes to aid in the selection and optimization of palladium catalysts.
Comparative Electrochemical Data
The electrochemical behavior of palladium complexes is significantly influenced by the solvent, supporting electrolyte, and the presence of ligands. The following tables summarize key redox potential data for Palladium (II) acetate and Palladium (II) chloride from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different literature sources.
| Compound | Redox Process | Epc (V vs. ref) | Epa (V vs. ref) | ΔEp (mV) | Scan Rate (mV/s) | Electrode | Electrolyte/Solvent | Reference Electrode | Notes |
| Pd(OAc)₂ | Pd(II) → Pd(0) | - | - | - | 500 | Gold disk | 0.3 M ⁿBu₄NBF₄ in THF | - | In the presence of XPhos ligand, formation of Pd⁰(XPhos)₂ is observed.[1] |
| Pd(II) species | Pd(II) → Pd(0) | ~ -0.3 | ~ -0.71 | - | 20 | Platinum | 3 M HNO₃ | Ag/AgCl | Broad reduction and oxidation peaks observed.[2] |
| PdCl₂(SEt₂)₂ | - | - | - | - | - | - | - | - | Efficient catalyst precursor for Suzuki cross-coupling reactions.[3][4] |
| Pd(II) complexes | Pd(II) ↔ Pd(I) | -1.31 to -1.33 | - | - | - | Glassy Carbon | Dimethylformamide | - | Reduction of the metal center.[2] |
Table 1: Redox Potentials of this compound and Related Species. This table presents available data on the redox potentials of this compound and related palladium species under different experimental conditions. The variety of conditions highlights the importance of standardized protocols for direct comparison.
| Parameter | This compound [Pd(OAc)₂] | Palladium (II) Chloride [PdCl₂] | Key Considerations |
| Solubility | Soluble in many organic solvents.[5] | Less soluble in organic solvents, often requires complexation or use in polar solvents.[5] | Solubility is a critical factor for homogeneous catalysis and electrochemical analysis in organic media. |
| Reactivity | Contains the reactive Pd(II) oxidation state. The acetate ligands are readily exchanged.[5] | Also contains the Pd(II) oxidation state. Chloride ligands are also exchangeable.[5] | The nature of the anion (acetate vs. chloride) can influence the lability and reactivity of the palladium center. |
| Catalytic Activity | Widely used and highly efficient precursor for various cross-coupling reactions.[3][4] | Also a common precursor, but its performance can differ from Pd(OAc)₂ depending on the reaction.[3][4] | The choice of precursor can impact reaction kinetics and product yields. |
| Stability | Relatively stable and easy to handle.[5] | Also a stable and commercially available compound.[5] | Both are convenient starting materials for generating active catalytic species in situ. |
Table 2: Comparison of Physicochemical Properties and Catalytic Use. This table provides a qualitative comparison of key properties of this compound and Palladium (II) chloride relevant to their use in catalysis and electrochemical studies.
Experimental Protocols
A standardized and well-defined experimental protocol is essential for obtaining reproducible and comparable electrochemical data. Below is a detailed methodology for the cyclic voltammetry analysis of palladium complexes, based on common practices reported in the literature.
Cyclic Voltammetry Analysis of Palladium (II) Complexes
1. Materials and Reagents:
-
This compound (or alternative palladium precursor)
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄)
-
Solvent: Anhydrous and deoxygenated, e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF)
-
Working Electrode: Glassy carbon, platinum, or gold disk electrode (e.g., 3 mm diameter)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or gauze
-
Ferrocene (B1249389) (as an internal standard)
2. Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
3. Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working, reference, and counter electrodes.
-
Prepare a solution of the palladium complex (e.g., 1-5 mM) and the supporting electrolyte in the chosen solvent.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a relevant range for the expected redox processes of the palladium complex (e.g., from +1.5 V to -2.0 V vs. SCE).
-
Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the nature of the redox processes.
-
Record the cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use as an internal reference for potential calibration.
Visualizing Electrochemical Processes
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the fundamental redox chemistry involved.
Caption: Experimental workflow for cyclic voltammetry analysis of this compound.
Caption: Fundamental two-electron redox process of Palladium (II) species.
Conclusion
The electrochemical analysis of this compound reveals its facile reduction to catalytically active Pd(0) species, a key step in many organic transformations. While both this compound and Palladium (II) chloride are effective catalyst precursors, their performance can vary depending on the specific reaction conditions, largely due to differences in solubility and ligand lability. The choice between these precursors should be guided by the specific requirements of the catalytic system, including the solvent and the nature of the ligands and substrates involved. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies and gain deeper insights into the redox behavior of these important palladium compounds.
References
The Enduring Catalyst: A Comparative Guide to the Efficacy of Recycled Palladium (II) Acetate
For researchers, scientists, and professionals in drug development, the efficiency and cost-effectiveness of catalytic processes are paramount. Palladium (II) acetate (B1210297) stands as a cornerstone catalyst in modern organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. However, the high cost and limited availability of palladium necessitate robust recycling strategies. This guide provides a comprehensive comparison of the efficacy of recycled Palladium (II) acetate catalysts against their fresh counterparts, supported by experimental data and detailed methodologies.
The verdict is clear: recycled palladium catalysts, when properly recovered and regenerated, exhibit remarkable efficacy, often rivaling or even exceeding the performance of fresh catalysts in subsequent reaction cycles. This sustained activity, coupled with the significant cost savings and environmental benefits, makes catalyst recycling an indispensable practice in both academic and industrial settings.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The performance of recycled palladium catalysts has been extensively documented in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented below, synthesized from multiple studies, showcases the high yields and turnover numbers (TONs) achieved with recycled catalysts across numerous cycles.
| Reaction Type | Catalyst System | Substrates | Cycle | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| Suzuki-Miyaura Coupling | Pd/Fe3O4/RGO | Phenylboronic acid and bromobenzene | 1 | >95 | - | - |
| 8 | >95 | - | - | |||
| Pd@AEPOP | Aryl iodides and phenylboronic acid | 1 | 99 | - | - | |
| 9 | >95 | - | - | |||
| Chitosan-based Pd(II) complex | 4-bromoanisole and 4-hydroxyphenylboronic acid | 1 | ~95 | 19,019 | 114,114 h⁻¹ | |
| 5 | ~95 | - | - | |||
| Heck Reaction | Ligand-free Palladium on silica/celite | Aryl bromides and olefins | - | Excellent | - | - |
| Pd@AEPOP | Aryl iodides and styrene | 1 | 99 | - | - | |
| 9 | >95 | - | - | |||
| Polyurea-encapsulated Pd(OAc)₂ | 1-iodo-4-methylbenzene and n-butyl acrylate | 1 | 91 | - | - | |
| 4 | ~90 | - | - | |||
| Sonogashira Coupling | Pd/PVP | Aryl iodides and terminal alkynes | 1 | Excellent | - | - |
| 8 | Excellent | - | - | |||
| Pd1@NC | Aryl halides and alkynes | - | - | up to 2375 | 158 h⁻¹ | |
| Dithizone-functionalized supported Pd(II) | Aryl iodides and terminal acetylenes | 1 | >95 | - | - | |
| 5 | >90 | - | - |
Note: The table presents a summary of data from various sources. Specific reaction conditions may vary. TON and TOF values are provided where reported.
Studies have shown that in some cases, an "activation" of the catalyst occurs after the first cycle, leading to improved reactivity in subsequent runs[1]. The choice of support material, such as reduced graphene oxide (RGO) or porous organic polymers (POPs), plays a crucial role in the stability and reusability of the palladium catalyst[2][3]. Magnetic nanoparticles, for instance, offer a straightforward method for catalyst separation and recovery[2].
Experimental Protocols: A Guide to Catalyst Recycling
While the specific protocol for recycling a palladium catalyst can vary depending on the nature of the catalyst (homogeneous vs. heterogeneous) and the support material, a general workflow can be outlined.
General Protocol for Heterogeneous Catalyst Recycling:
-
Separation: Following the completion of the reaction, the heterogeneous catalyst is separated from the reaction mixture. This is typically achieved through simple filtration. For magnetic catalysts, an external magnet can be used for efficient separation[2].
-
Washing: The recovered catalyst is washed with appropriate solvents to remove any adsorbed products, byproducts, and unreacted starting materials. Common washing solvents include hexane, pentane, or the reaction solvent itself[1].
-
Drying: The washed catalyst is then dried, often under vacuum, to remove residual solvent.
-
Reactivation (if necessary): In some cases, a reactivation step may be required to restore the catalyst's activity. This could involve a simple heat treatment or a chemical treatment to remove any species that may have poisoned the catalytic sites. For instance, some ligand-free palladium catalysts can be reactivated by the addition of a small amount of iodine or bromine before the next cycle[4].
-
Reuse: The dried and reactivated catalyst is then ready to be used in a subsequent reaction cycle.
Visualizing the Process and Comparison
To better understand the catalytic cycle and the implications of using recycled catalysts, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Palladium (II) Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of Palladium (II) acetate (B1210297) and its associated waste is a critical component of laboratory safety and environmental responsibility. As a precious metal compound used extensively in catalysis, understanding the proper handling and disposal procedures is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for managing Palladium (II) acetate waste, from initial collection to final disposal.
Immediate Safety and Handling Precautions
Before handling any waste containing this compound, it is essential to wear appropriate Personal Protective Equipment (PPE).[1] this compound can cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound waste in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors.[1][2]
Waste Classification and General Guidelines
This compound waste is classified as hazardous.[2] It must not be disposed of in regular trash or flushed down the drain.[1][2][3] All disposal activities must comply with local, state, and federal environmental regulations.[1][2] The primary goal is the recovery of palladium, a valuable precious metal.
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste. The preferred hierarchy for managing this waste is: Recycle > Reuse > Disposal .[5]
Solid Waste Management
(e.g., Unused reagent, contaminated filter paper, gloves, weighing boats)
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable container.[4][6] Use clean, dry containers to prevent reactions.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Do not mix palladium waste with other waste streams to prevent potentially hazardous reactions and to facilitate easier reclamation.[7][8]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidants.[1] Keep the container securely sealed when not in use.[1]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The preferred route is sending the material to a facility that can reclaim the precious metal.[9][10]
Liquid Waste Management
(e.g., Solutions from reactions, washing liquids)
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
Prohibition: Never pour palladium-containing solutions down the sanitary sewer system.[1][2][3]
-
Storage: Store the waste container in a secondary containment tray to mitigate spills. Keep it sealed and in a well-ventilated area.
-
Disposal: Contact your institution's EHS department for collection and disposal. Like solid waste, the primary option is recovery and reclamation. If reclamation is not possible, it will be managed by a licensed hazardous waste company.[10]
Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[4]
-
Evacuate and Secure: Clear the area of all non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment (Minor Spills):
-
Containment (Major Spills):
-
Decontamination: Thoroughly clean the spill area after the material has been removed.
-
Reporting: Report all spills to the appropriate institutional authority, such as your EHS department.
Disposal Options Summary
The following table summarizes the primary disposal routes for this compound waste.
| Disposal Method | Description | Key Considerations | Environmental Impact |
| Recycling / Reclamation | The process of recovering palladium from waste materials for reuse.[12] This is the most environmentally and economically sound method.[10] | Contact your chemical supplier or a specialized precious metal refiner.[9][10] Waste must be properly segregated. | Low. Conserves natural resources by reducing the need for mining new palladium.[12] |
| Licensed Incineration | High-temperature destruction of waste at a facility that meets regulatory requirements for air emissions and ash disposal.[12] | The resulting ash may still contain palladium that can be recovered.[13] This option should be used when reclamation is not directly feasible. | Medium. Contributes to air pollution if not properly controlled. Ash must be disposed of correctly. |
| Hazardous Waste Landfill | Disposal in a specially designated landfill that meets strict regulatory requirements for handling hazardous materials.[11][12] | This is the least preferred option and should only be used if recycling or incineration is not possible.[12] | High. Poses a long-term risk of soil and groundwater contamination if the landfill fails. Does not recover the valuable metal. |
| Chemical Treatment | The waste is sent to a licensed disposal company where it may be dissolved in a combustible solvent and burned in a chemical scrubber.[3] | This is a specialized service provided by hazardous waste management companies. | Medium. Requires careful management of byproducts and emissions from the treatment process. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. huaruicarbon.com [huaruicarbon.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 10. benchchem.com [benchchem.com]
- 11. sdfine.com [sdfine.com]
- 12. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 13. huaruicarbon.com [huaruicarbon.com]
Essential Safety and Operational Protocols for Handling Palladium (II) Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Palladium (II) acetate (B1210297). This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure safe handling of this compound.
Palladium (II) acetate is a brown powder that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against eye irritation or serious eye damage from dust or splashes.[3][4] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber).[1] | Prevents skin contact which can cause irritation or allergic reactions.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated.[1][5] | Protects the respiratory tract from irritation by airborne particles.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Wear the complete set of recommended PPE as detailed in the table above.
-
Avoid generating dust when weighing or transferring the solid.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the material.[1]
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container.[8]
-
-
Spill Management :
-
Final Disposal :
Experimental Protocols
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship between hazards and protective measures.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. huaruicarbon.com [huaruicarbon.com]
- 7. aksci.com [aksci.com]
- 8. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
